molecular formula C5H9N3 B150833 (1-Methyl-1H-pyrazol-5-yl)methanamine CAS No. 863548-52-1

(1-Methyl-1H-pyrazol-5-yl)methanamine

货号: B150833
CAS 编号: 863548-52-1
分子量: 111.15 g/mol
InChI 键: XNTFQMKXUFFUQO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(1-Methyl-1H-pyrazol-5-yl)methanamine is a valuable chemical scaffold in medicinal chemistry and agrochemical research, serving as a key synthetic intermediate for developing novel bioactive molecules. Researchers utilize this 1-methyl-1H-pyrazol-5-amine derivative extensively in constructing potential antimicrobial agents. Recent studies demonstrate that derivatives incorporating this core structure exhibit potent antifungal activity against pathogens like Valsa mali by inducing hyphal collapse, triggering intracellular reactive oxygen species accumulation, and causing irreversible oxidative damage to microbial cells . The compound's framework is also significant in anticancer drug discovery, where pyrazole-based molecules show mechanistic diversity, including cell cycle arrest and apoptosis induction in various cancer cell lines . The synthetic versatility of this amine enables functionalization at both the methanamine and pyrazole rings, facilitating the creation of diverse compound libraries for high-throughput screening against biological targets . This building block is particularly valuable for constructing molecular hybrids and complex architectures in early-stage drug discovery campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2-methylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-8-5(4-6)2-3-7-8/h2-3H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTFQMKXUFFUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427117
Record name (1-Methyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863548-52-1
Record name (1-Methyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-pyrazol-5-yl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (1-Methyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-1H-pyrazol-5-yl)methanamine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds and approved drugs.[1][2][3] Its structural features allow for versatile chemical modifications, making it a key intermediate in the synthesis of novel therapeutic agents.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for professionals in the field of pharmaceutical sciences.

The 1-methyl-pyrazole core, in particular, is a common motif in molecules designed to target a wide range of biological pathways.[4] Derivatives have shown diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[6][7][8] Understanding the fundamental chemical properties of (1-Methyl-1H-pyrazol-5-yl)methanamine is therefore crucial for its effective utilization in the design and synthesis of new chemical entities.

Core Chemical Properties

The fundamental chemical and physical properties of (1-Methyl-1H-pyrazol-5-yl)methanamine are summarized below. These identifiers and computed properties are essential for laboratory use, regulatory documentation, and computational modeling.

Identifiers and Structure
IdentifierValueReference
IUPAC Name (1-Methyl-1H-pyrazol-5-yl)methanamine[9]
CAS Number 863548-52-1[9][10]
Molecular Formula C₅H₉N₃[9][10]
Molecular Weight 111.15 g/mol [9][10]
Canonical SMILES CN1N=C(C=C1)CN[9]
InChIKey XNTFQMKXUFFUQO-UHFFFAOYSA-N[9]
Synonyms (1-Methylpyrazol-5-yl)methylamine, 5-(Aminomethyl)-1-methyl-1H-pyrazole, 1-(1-Methyl-1H-pyrazol-5-yl)methanamine[10]
Computed Physicochemical Properties

The following table presents computed data that are valuable for predicting the compound's behavior in various chemical and biological systems.

PropertyValueReference
XLogP3 -0.9[9]
Hydrogen Bond Donor Count 1[11]
Hydrogen Bond Acceptor Count 2[11]
Rotatable Bond Count 2[9]
Exact Mass 111.079647300 Da[9]
Topological Polar Surface Area 43.8 Ų[9]
Heavy Atom Count 8[9]
Complexity 74.1[9]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of (1-Methyl-1H-pyrazol-5-yl)methanamine is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for analogous pyrazole derivatives. A common approach involves the construction of the pyrazole ring followed by functional group manipulation.

General Synthetic Approach

A plausible synthetic route could start from a suitable precursor like 1-methyl-1H-pyrazole-5-carbaldehyde or 1-methyl-1H-pyrazole-5-carbonitrile. The methanamine moiety can be introduced via reductive amination of the aldehyde or reduction of the nitrile.

Reductive Amination of 1-Methyl-1H-pyrazole-5-carbaldehyde: This is a widely used and efficient method for amine synthesis.

  • Step 1: Imine Formation: 1-Methyl-1H-pyrazole-5-carbaldehyde is reacted with an amine source, such as ammonia or a protected amine, in a suitable solvent to form the corresponding imine.

  • Step 2: Reduction: The intermediate imine is then reduced in situ using a selective reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the target primary amine.[12]

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_final Final Product Start Pyrazole Precursor (e.g., Aldehyde/Nitrile) Reaction Chemical Transformation (e.g., Reductive Amination) Start->Reaction Crude Crude Product Reaction->Crude Purify Purification (e.g., Column Chromatography) Crude->Purify Pure Pure Compound Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (HRMS) Pure->MS FTIR FT-IR Spectroscopy Pure->FTIR Final (1-Methyl-1H-pyrazol-5-yl)methanamine NMR->Final MS->Final FTIR->Final G Structure-Activity Relationship (SAR) Exploration cluster_derivatives Chemical Derivatization (R-Group Variation) cluster_screening Biological Screening cluster_analysis Data Analysis Core (1-Methyl-1H-pyrazol-5-yl)methanamine (Core Scaffold) Deriv1 Derivative 1 (e.g., Acylation) Core->Deriv1 Deriv2 Derivative 2 (e.g., Alkylation) Core->Deriv2 Deriv3 Derivative 3 (e.g., Sulfonylation) Core->Deriv3 Assay Biological Assays (Potency, Selectivity) Deriv1->Assay Deriv2->Assay Deriv3->Assay SAR SAR Analysis Assay->SAR Lead Lead Optimization SAR->Lead Lead->Core Iterative Design

References

An In-depth Technical Guide to (1-Methyl-1H-pyrazol-5-yl)methanamine (CAS 863548-52-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-1H-pyrazol-5-yl)methanamine is a substituted pyrazole derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of the available information on (1-Methyl-1H-pyrazol-5-yl)methanamine, including its chemical and physical properties, a proposed synthetic approach, and an exploration of its potential biological activities and toxicological profile based on structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for (1-Methyl-1H-pyrazol-5-yl)methanamine is presented in the table below. This data is compiled from publicly available resources.[3]

PropertyValueReference
CAS Number 863548-52-1[3]
Molecular Formula C5H9N3[3]
Molecular Weight 111.15 g/mol [3]
IUPAC Name (1-methyl-1H-pyrazol-5-yl)methanamine
Synonyms 1-(1-Methyl-1H-pyrazol-5-yl)methanamine, 5-(Aminomethyl)-1-methyl-1H-pyrazole[3]
Appearance Not available
Boiling Point Not available
Melting Point Not available
Solubility Not available
pKa Not available

Synthesis

The synthesis would likely involve a multi-step process starting from a suitable precursor, followed by cyclization to form the pyrazole ring and subsequent functional group manipulations to introduce the aminomethyl group at the 5-position.

Proposed Synthetic Workflow

G A Precursor Selection (e.g., β-ketoester or equivalent) B Cyclization Reaction (with methylhydrazine) A->B C Formation of Pyrazole Core B->C D Functional Group Interconversion (e.g., ester reduction to alcohol) C->D E Introduction of Amino Group (e.g., via mesylation and amination) D->E F Final Product (1-Methyl-1H-pyrazol-5-yl)methanamine E->F

Caption: Proposed general synthetic workflow for (1-Methyl-1H-pyrazol-5-yl)methanamine.

General Experimental Protocol (Hypothetical)
  • Cyclization: A suitable β-dicarbonyl compound or its equivalent would be reacted with methylhydrazine in a suitable solvent (e.g., ethanol, acetic acid) to form the 1-methylpyrazole ring.

  • Functionalization: The substituent at the 5-position of the pyrazole ring would then be converted to an aminomethyl group. This could be achieved through a variety of synthetic routes, for example:

    • If the substituent is an ester, it could be reduced to the corresponding alcohol. The alcohol could then be converted to a leaving group (e.g., a mesylate or tosylate) and subsequently displaced with ammonia or a protected form of ammonia.

    • Alternatively, a Vilsmeier-Haack reaction on the pyrazole ring could introduce a formyl group, which could then be converted to the amine via reductive amination.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of (1-Methyl-1H-pyrazol-5-yl)methanamine is limited in publicly accessible literature. However, the broader class of pyrazole-containing molecules has been extensively investigated and shown to possess a wide array of pharmacological properties. This suggests that (1-Methyl-1H-pyrazol-5-yl)methanamine could serve as a valuable scaffold for the development of novel therapeutic agents.

Potential Therapeutic Areas based on Structurally Related Compounds:
Therapeutic AreaTarget/Mechanism (of related compounds)Reference
Oncology VEGFR-2 Inhibition[5]
Pain & Neuropathy σ(1) Receptor Antagonism[6]
Pain & Inflammation TRPV1 Antagonism[7]
Inflammatory Diseases p38 MAP Kinase Inhibition
Parasitic Infections Inhibition of nematode development[8][9]
Potential Signaling Pathway Involvement

Based on the targets of structurally similar pyrazole derivatives, (1-Methyl-1H-pyrazol-5-yl)methanamine-derived compounds could potentially modulate key signaling pathways involved in cell proliferation, inflammation, and pain.

G cluster_0 Potential Cellular Effects cluster_1 Potential Molecular Targets A Angiogenesis B Inflammation C Nociception D VEGFR-2 D->A E p38 MAPK E->B F σ(1) Receptor F->C G TRPV1 G->C H (1-Methyl-1H-pyrazol-5-yl)methanamine (or its derivatives) H->D H->E H->F H->G

Caption: Potential signaling pathways modulated by (1-Methyl-1H-pyrazol-5-yl)methanamine derivatives.

Toxicology

Direct toxicological data for (1-Methyl-1H-pyrazol-5-yl)methanamine is not available. However, a study on a series of 1-methyl-1H-pyrazole-5-carboxamides, which are structurally related, revealed unexpected acute mammalian toxicity.[8][9]

Key Findings from a Study on Related Pyrazole Carboxamides:
FindingDetailsReference
In Vivo Toxicity Acute toxicity was observed in a rodent model.[8][9]
Mechanism of Toxicity Dose-dependent inhibition of mitochondrial respiration.[8][9]
Cytotoxicity Potent cytotoxicity was observed in rat hepatocytes under conditions measuring cellular respiration.[8][9]

These findings suggest that the 1-methyl-1H-pyrazole core may be associated with mitochondrial toxicity. Therefore, it is crucial to perform thorough toxicological assessments, including evaluation of mitochondrial function, for any novel compounds derived from (1-Methyl-1H-pyrazol-5-yl)methanamine.

Experimental Protocol for Assessing Mitochondrial Respiration (based on related compounds)

The following is a generalized protocol for assessing the effect of a compound on mitochondrial respiration, based on the methodology used for related pyrazole carboxamides.

  • Cell Culture: Rat hepatocytes (or another relevant cell line) are cultured under standard conditions.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound.

  • Oxygen Consumption Rate (OCR) Measurement: The effect of the compound on mitochondrial respiration is measured using an extracellular flux analyzer (e.g., Seahorse XF Analyzer). Basal OCR, ATP-linked respiration, and maximal respiration are determined following sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Analysis: The OCR data is normalized to cell number or protein concentration and analyzed to determine the dose-dependent effect of the compound on mitochondrial function.

Conclusion

(1-Methyl-1H-pyrazol-5-yl)methanamine is a chemical entity with significant potential for the development of novel therapeutics, given the proven track record of the pyrazole scaffold. While specific biological and toxicological data for this compound are currently scarce, insights from structurally related molecules suggest that its derivatives could be explored as inhibitors of kinases, ion channels, and receptors involved in a variety of diseases. However, the potential for mitochondrial toxicity, as highlighted by studies on related compounds, warrants careful consideration and thorough investigation during the early stages of drug discovery and development. This technical guide serves as a foundational resource for researchers interested in leveraging this promising chemical scaffold for their research endeavors.

References

Unveiling the Chemical Identity of (1-Methyl-1H-pyrazol-5-yl)methanamine: A Guide to its Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. This document provides a concise reference for the nomenclature of the compound commonly known as (1-Methyl-1H-pyrazol-5-yl)methanamine, detailing its formal IUPAC name and a comprehensive list of its known synonyms.

International Union of Pure and Applied Chemistry (IUPAC) Name

The officially recognized IUPAC name for this compound is (2-methylpyrazol-3-yl)methanamine [1]. This systematic name provides an unambiguous description of the molecule's structure, indicating a methanamine group attached to the 3-position of a pyrazole ring that is methylated at the 2-position nitrogen.

Comprehensive List of Synonyms

In scientific literature, patents, and commercial catalogs, (1-Methyl-1H-pyrazol-5-yl)methanamine is referenced by a variety of alternative names. To facilitate exhaustive literature searches and clear communication, a compilation of these synonyms is provided below.

Synonym
(1-Methyl-1H-pyrazol-5-YL)methanamine
(1-Methylpyrazol-5-YL)methylamine
(2-Methylpyrazol-3-YL)methanamine
1-(1-Methyl-1H-pyrazol-5-YL)methanamine
1-Methyl-1H-pyrazole-5-methanamine
1H-Pyrazole-5-methanamine, 1-methyl-
5-(Aminomethyl)-1-methyl-1H-pyrazole
C-(2-methyl-2H-pyrazol-3-YL)-methylamine
Methyl-1H-pyrazol-5-YL)methylamine

This table is compiled from information available in public chemical databases.[2]

Understanding the various synonyms associated with a compound is crucial for effective data retrieval and to avoid ambiguity in scientific discourse. The information presented here serves as a foundational reference for any research or development activities involving (2-methylpyrazol-3-yl)methanamine.

References

The Expanding Therapeutic Landscape of Pyrazole Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The unique structural attributes of the pyrazole nucleus have positioned it as a privileged scaffold in medicinal chemistry, leading to the development of a wide array of therapeutic agents. This technical guide offers an in-depth exploration of the diverse biological activities of pyrazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource on their anticancer, antimicrobial, and anti-inflammatory properties. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the intricate signaling pathways and experimental workflows involved in their evaluation.

Introduction to Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their versatile structure allows for extensive functionalization, leading to a broad spectrum of pharmacological activities.[1] This adaptability has been harnessed to develop numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction treatment sildenafil, underscoring the therapeutic significance of this chemical class.[2] The continuous exploration of pyrazole derivatives aims to uncover novel compounds with enhanced potency, selectivity, and reduced side effects.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[3]

Mechanisms of Anticancer Action

The anticancer effects of pyrazole derivatives are often attributed to their ability to interact with and inhibit key molecular targets involved in cancer cell proliferation, survival, and angiogenesis.[4]

  • Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases that are crucial for cancer cell signaling. Notably, pyrazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6] Inhibition of VEGFR-2 blocks the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen. Other targeted kinases include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's tyrosine kinase (BTK).[4]

  • Induction of Apoptosis: Many pyrazole compounds exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[7] This can be triggered through the generation of reactive oxygen species (ROS) and the activation of caspase signaling pathways.[7]

  • Cell Cycle Arrest: Some derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[8]

Quantitative Data on Anticancer Activity

The anticancer potency of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-Chalcone AnalogsHeLa (Cervical)2.41[9]
HCT-116 (Colon)2.41[9]
RPMI-8226 (Myeloma)3.34[9]
MCF-7 (Breast)28.93[9]
Lonazolac Pyrazole-ChalconeHeLa (Cervical)2.41[9]
HCT-116 (Colon)2.41[9]
RPMI-8226 (Myeloma)3.34[9]
MCF-7 (Breast)28.93[9]
Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to evaluate the cytotoxic effects of compounds on cancer cell lines.[8][9]

Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, PC-3) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[6][10]

Procedure:

  • Reagent Preparation: Prepare a serial dilution of the test compound. Prepare a master mix containing kinase buffer, VEGFR-2 enzyme, and a specific substrate.

  • Reaction Initiation: In a microplate, add the master mix to wells containing the test compound at various concentrations. Initiate the kinase reaction by adding ATP.[6]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[6]

  • Reaction Termination and Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is proportional to the kinase activity.[5]

  • Signal Measurement: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.[6]

Visualization of Anticancer Mechanisms

anticancer_pathway cluster_cell Cancer Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Pyrazole Pyrazole Derivative Pyrazole->VEGFR2 Inhibits ROS ROS Pyrazole->ROS Induces AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Angiogenesis, Survival mTOR->Proliferation Apoptosis Apoptosis Caspases Caspases ROS->Caspases Activates Caspases->Apoptosis

Caption: Signaling pathway of pyrazole derivatives in cancer cells.

experimental_workflow_anticancer cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Pyrazole Derivatives Purification Purification & Characterization Synthesis->Purification MTT MTT Assay (Cytotoxicity) Purification->MTT KinaseAssay VEGFR-2 Kinase Inhibition Assay MTT->KinaseAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) KinaseAssay->ApoptosisAssay CellCycle Cell Cycle Analysis ApoptosisAssay->CellCycle

Caption: Experimental workflow for anticancer evaluation.

Antimicrobial Activity of Pyrazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[11][12]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyrazole derivatives are varied and can include:

  • Inhibition of DNA Gyrase: Some pyrazoles act by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication, leading to bacterial cell death.[11][13]

  • Disruption of Cell Wall Integrity: Certain derivatives have been shown to disrupt the bacterial cell wall, compromising the structural integrity of the pathogen.[13]

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Some pyrazoles can inhibit the formation of these protective structures.[13]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Thiazolo-pyrazole derivativesMRSA4[13]
Naphthyl-substituted pyrazole-derived hydrazonesS. aureus0.78–1.56[13]
A. baumannii0.78–1.56[13]
Pyrazole-1-carbothiohydrazide derivativeC. albicans2.9–7.8[14]
S. aureus62.5–125[14]
E. coli62.5–125[14]
Experimental Protocol for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).[16]

  • Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the pyrazole derivative in a suitable broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16]

Visualization of Antimicrobial Mechanism

antimicrobial_mechanism cluster_bacterium Bacterial Cell Pyrazole Pyrazole Derivative DNAGyrase DNA Gyrase Pyrazole->DNAGyrase Inhibits CellWall Cell Wall Pyrazole->CellWall Disrupts DNAreplication DNA Replication DNAGyrase->DNAreplication Essential for CellLysis Cell Lysis CellWall->CellLysis Leads to

Caption: Mechanism of action of antimicrobial pyrazoles.

Anti-inflammatory Activity of Pyrazole Derivatives

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of pyrazoles are primarily mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

  • Cyclooxygenase (COX) Inhibition: Many pyrazole derivatives are potent and selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[2][18]

  • NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation. Some pyrazoles can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][19]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of pyrazole derivatives is often assessed by their ability to inhibit COX enzymes (IC50) and reduce inflammation in animal models.

Compound ClassTargetIC50 (µM)In Vivo ModelEdema Inhibition (%)Reference
Pyrazole-Thiazole HybridCOX-20.03Carrageenan-induced paw edema75[2]
5-LOX0.12[2]
3,5-DiarylpyrazoleCOX-20.01--[2]
Pyrazoline derivative--Carrageenan-induced paw edemaHigh potency[17]
Experimental Protocol for Anti-inflammatory Activity Assessment

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[20][21][22]

Procedure:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for a sufficient period.[20]

  • Compound Administration: Administer the test pyrazole derivative, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) to different groups of animals.[22]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal to induce inflammation.[21][22]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[22]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.[23]

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: In separate reactions, pre-incubate each enzyme with the test pyrazole derivative at various concentrations.[23]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[23]

  • Product Quantification: After a set incubation time, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23]

  • Data Analysis: Calculate the percentage of inhibition of each COX isoform and determine the IC50 values. The ratio of IC50 (COX-1)/IC50 (COX-2) indicates the selectivity of the compound for COX-2.

Visualization of Anti-inflammatory Mechanisms

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Pyrazole Derivative Pyrazole->COX2 Inhibits NFkB NF-κB Pyrazole->NFkB Inhibits Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Cytokines->Inflammation

Caption: Anti-inflammatory signaling pathways inhibited by pyrazoles.

Conclusion

Pyrazole derivatives represent a highly versatile and pharmacologically significant class of compounds with a broad spectrum of biological activities. Their proven efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with the potential for diverse structural modifications, ensures their continued importance in drug discovery and development. This technical guide provides a foundational resource for researchers in the field, offering standardized protocols and a comparative overview of the quantitative data that will aid in the rational design and evaluation of the next generation of pyrazole-based therapeutics. Further research into their mechanisms of action and structure-activity relationships will undoubtedly unlock new therapeutic opportunities.

References

An In-depth Technical Guide on the Solubility and Stability of (1-Methyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of (1-Methyl-1H-pyrazol-5-yl)methanamine (CAS No: 863548-52-1). Due to the limited availability of public experimental data for this specific molecule, this document outlines its predicted properties based on its chemical structure and furnishes detailed experimental protocols for determining its precise solubility and stability profiles.

Introduction to (1-Methyl-1H-pyrazol-5-yl)methanamine

(1-Methyl-1H-pyrazol-5-yl)methanamine is a small molecule featuring a methylated pyrazole ring linked to a methanamine group. Its structure suggests potential applications as a building block in medicinal chemistry and materials science. The primary amine group imparts basic properties, which are critical to its solubility and stability behavior. Accurate characterization of these properties is essential for formulation development, chemical synthesis, and regulatory submission.

Chemical and Physical Properties Summary

PropertyValueSource
Molecular Formula C₅H₉N₃PubChem[1]
Molecular Weight 111.15 g/mol PubChem[1][2]
Structure A five-membered pyrazole ring with a nitrogen-bound methyl group and an adjacent aminomethyl substituent.
Predicted XLogP3-AA -0.9PubChem[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The structure of (1-Methyl-1H-pyrazol-5-yl)methanamine, with a low molecular weight and a basic amine function, suggests a specific solubility pattern.

Predicted Solubility:

  • Aqueous Solubility: As a small amine, it is expected to be water-soluble, particularly at acidic pH.[3] Amines with four or fewer carbon atoms are generally water-soluble.[3] The primary amine group (pKa typically ~9-10) will be protonated in acidic solutions, forming a highly water-soluble ammonium salt.[4][5]

  • Organic Solvent Solubility: It is predicted to be soluble in common organic solvents such as methanol, ethanol, and dichloromethane.[3]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining aqueous solubility.

  • Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 5, 7.4, 9).

  • Supersaturation: Add an excess amount of (1-Methyl-1H-pyrazol-5-yl)methanamine to a known volume of each buffered solution in sealed flasks. This ensures that a saturated solution is achieved.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, let the flasks stand to allow the undissolved solid to settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.

  • Sampling and Analysis: Carefully extract an aliquot from the clear supernatant.

  • Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility in mg/mL or mol/L from the measured concentration.

Diagram: Experimental Workflow for Solubility Determination

G Shake-Flask Solubility Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification prep1 Prepare pH Buffers (e.g., pH 2, 5, 7.4, 9) prep2 Add Excess Compound to Buffer prep1->prep2 equil Agitate at Constant Temp (e.g., 24-48h) prep2->equil sep Centrifuge or Settle to Separate Phases equil->sep analysis1 Extract Supernatant sep->analysis1 analysis2 Analyze by HPLC-UV analysis1->analysis2 analysis3 Calculate Solubility analysis2->analysis3

Caption: Workflow for determining solubility via the shake-flask method.

Table for Recording Experimental Solubility Data

Solvent (Aqueous Buffer)pHTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Notes
2.025
5.025
7.425
9.025
2.037
5.037
7.437
9.037
MethanolN/A25
EthanolN/A25
DMSON/A25

Stability Profile

Stability testing is crucial for identifying degradation pathways and ensuring the safety and efficacy of a chemical entity. Forced degradation studies expose the compound to harsh conditions to accelerate decomposition.[6][7][8]

Predicted Stability:

  • Hydrolytic Stability: The pyrazole ring is generally stable to hydrolysis. The primary amine is also typically stable, but stability may decrease at extreme pH values and elevated temperatures.

  • Oxidative Stability: Primary amines are susceptible to oxidation. The compound may degrade in the presence of oxidizing agents like hydrogen peroxide.

  • Photostability: The pyrazole ring may absorb UV radiation, potentially leading to photodegradation.

  • Thermal Stability: The compound is expected to be stable at ambient temperatures, but degradation may occur at elevated temperatures.

Experimental Protocol for Forced Degradation Studies

This protocol is based on ICH guidelines for stress testing.[6][8] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

  • Stock Solution Preparation: Prepare a stock solution of (1-Methyl-1H-pyrazol-5-yl)methanamine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). After heating, cool the solution and neutralize it with 0.1 N NaOH.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for a specified time. After heating, cool the solution and neutralize it with 0.1 N HCl.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a specified time, protected from light.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified duration. Also, heat the stock solution at 60°C.

  • Photolytic Degradation: Expose both the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Diagram: Forced Degradation Experimental Workflow

G Forced Degradation Workflow cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid & Solution, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze All Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for conducting forced degradation studies.

Table for Summarizing Forced Degradation Study Conditions and Results

Stress ConditionReagent / ConditionTemperatureDuration% DegradationNo. of DegradantsNotes (e.g., RRT of Major Degradant)
Control NoneRTN/A00Unstressed sample
Acid Hydrolysis 0.1 N HCl60°C24 h
Base Hydrolysis 0.1 N NaOH60°C8 h
Oxidation 3% H₂O₂RT24 h
Thermal (Solid) Dry Heat80°C48 h
Thermal (Solution) Stock Solution60°C48 h
Photolytic (Solid) ICH Q1BRTN/A
Photolytic (Solution) ICH Q1BRTN/A

Conclusion

While specific experimental data for (1-Methyl-1H-pyrazol-5-yl)methanamine is not widely available in the literature, its chemical structure allows for informed predictions of its solubility and stability. It is anticipated to be a water-soluble base, with solubility increasing significantly in acidic conditions. Its primary amine moiety represents a potential site for oxidative degradation. The detailed protocols provided in this guide offer a robust framework for researchers to experimentally determine the definitive solubility and stability profiles of this compound, which is a critical step in its journey through the research and development pipeline.

References

Spectroscopic Profile of (1-Methyl-1H-pyrazol-5-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • Compound Name: (1-Methyl-1H-pyrazol-5-yl)methanamine

  • Molecular Formula: C₅H₉N₃[1][2]

  • Molecular Weight: 111.15 g/mol [1][2]

  • Exact Mass: 111.079647300 Da[1]

  • CAS Number: 863548-52-1[1]

Chemical structure of (1-Methyl-1H-pyrazol-5-yl)methanamineFigure 1. Chemical structure of (1-Methyl-1H-pyrazol-5-yl)methanamine.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (1-Methyl-1H-pyrazol-5-yl)methanamine. These predictions are based on established principles of spectroscopy for amines and pyrazole derivatives.[3][4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 7.3 - 7.5d (doublet)1HH-3 (Pyrazole ring)Expected to be the most downfield of the ring protons.
~ 6.0 - 6.2d (doublet)1HH-4 (Pyrazole ring)Coupled to H-3.
~ 3.8 - 3.9s (singlet)3HN-CH₃ (Methyl on ring)N-methyl groups on heterocycles typically appear in this region.
~ 3.7 - 3.8s (singlet)2H-CH₂-NH₂ (Methylene)Protons on a carbon adjacent to a nitrogen are deshielded.[6]
~ 1.5 - 2.5br s (broad)2H-NH₂ (Amine)Signal is often broad and its position is concentration-dependent. Disappears upon D₂O exchange.[5][6][8]

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentNotes
~ 138 - 142C-3 (Pyrazole ring)Quaternary carbon, typically downfield.
~ 130 - 135C-5 (Pyrazole ring)Quaternary carbon attached to the aminomethyl group.
~ 105 - 110C-4 (Pyrazole ring)Methine carbon of the pyrazole ring.
~ 40 - 45-CH₂-NH₂ (Methylene)Carbons adjacent to nitrogen are deshielded compared to alkanes.[6][8]
~ 35 - 40N-CH₃ (Methyl on ring)The chemical shift for N-methyl carbons on pyrazole rings can vary but is expected in this range.[9]
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentNotes
3350 - 3450MediumN-H Asymmetric StretchPrimary amines typically show a pair of bands from symmetric and asymmetric stretching.[5][6][8][10] These bands are generally sharper than O-H bands.[5][6][8]
3250 - 3350MediumN-H Symmetric StretchThe second of the two characteristic N-H stretching bands for a primary amine.[5][6][8][10]
2850 - 3000MediumC-H StretchAliphatic C-H stretching from the methyl and methylene groups.
~ 1600MediumC=N, C=C StretchAromatic and heteroaromatic ring stretching vibrations.
1580 - 1650MediumN-H Bend (Scissoring)This bending vibration is characteristic of primary amines.[10]
1250 - 1335StrongC-N Stretch (Aromatic type)C-N stretch associated with the pyrazole ring.[10]
1020 - 1250MediumC-N Stretch (Aliphatic type)C-N stretch from the aminomethyl group.[10]
665 - 910StrongN-H WagA strong, broad band characteristic of primary and secondary amines.[10]
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z ValueAssignmentNotes
111[M]⁺ (Molecular Ion)The molecular weight is odd, which is consistent with the Nitrogen Rule for a compound containing an odd number of nitrogen atoms (three in this case).[7][11]
96[M - NH]⁺ or [M - CH₃]⁺Loss of the methyl group from the pyrazole ring.
82[M - CH₂NH]⁺Result of α-cleavage, a characteristic fragmentation pattern for amines where the bond beta to the nitrogen is broken.[6][8][11] This would lead to a stable, resonance-stabilized pyrazole-containing cation.
30[CH₂NH₂]⁺The other fragment from the α-cleavage, a common fragment for primary amines with a methylene spacer.

A GC-MS spectrum for this compound is noted in the SpectraBase database, although full access to the spectrum requires an account.[12]

Experimental Protocols

The following sections describe standard methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the (1-Methyl-1H-pyrazol-5-yl)methanamine sample. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Methanol-d₄) inside a 5 mm NMR tube. Ensure the solvent is dry, especially if observing the N-H proton is desired, as it can exchange with protic solvents or residual water.[3][4]

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. To confirm the NH₂ peak, a D₂O exchange experiment can be performed: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₂ signal should disappear.[6][8]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): To confirm assignments, run 2D NMR experiments such as COSY (to establish H-H couplings, e.g., between H-3 and H-4), HSQC (to correlate directly bonded protons and carbons), and HMBC (to identify long-range H-C correlations over 2-3 bonds, which is crucial for assigning quaternary carbons and linking substituents to the ring).[4]

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): If the sample is a solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR: For Attenuated Total Reflectance (ATR) IR, a small amount of the liquid or solid sample is placed directly onto the ATR crystal. This is often the simplest method.

  • Data Acquisition: Place the prepared sample in the IR spectrometer. Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization - GC/MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

  • GC Method: Inject a small volume (e.g., 1 µL) of the prepared solution into the Gas Chromatograph (GC). The GC will separate the compound from the solvent and any impurities. A typical GC column for this type of analysis would be a non-polar column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound, for instance, starting at 50°C and ramping to 250°C.

  • MS Method: The eluent from the GC is directed into the ion source of the mass spectrometer, typically operating under Electron Ionization (EI) at 70 eV. The instrument will scan a mass range (e.g., m/z 20-300) to detect the molecular ion and its fragments.[13]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern with known pathways for amines and heterocyclic compounds to support the structure.[11]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound like (1-Methyl-1H-pyrazol-5-yl)methanamine.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Compound Synthesized Compound ((1-Methyl-1H-pyrazol-5-yl)methanamine) MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Compound->MS Dilute in volatile solvent IR Infrared (IR) Spectroscopy - Functional Groups Compound->IR Prepare thin film or KBr pellet NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Elucidation Compound->NMR Dissolve in deuterated solvent Data_Analysis Correlate Data: - MS (Formula) - IR (Functional Groups) - NMR (Connectivity) MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmation Final Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for spectroscopic analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermochemical Properties of Methyl-Pyrazole Compounds

This technical guide provides a comprehensive overview of the core thermochemical properties of methyl-pyrazole compounds. Pyrazole derivatives are fundamental scaffolds in medicinal chemistry and materials science, and a thorough understanding of their thermodynamic stability, phase behavior, and bond energetics is critical for rational drug design, synthesis optimization, and the development of energetic materials.[1][2][3] This document summarizes key quantitative data, details the experimental protocols used for their determination, and illustrates relevant thermodynamic cycles and workflows.

Quantitative Thermochemical Data

The following tables summarize the experimentally determined and computationally calculated thermochemical properties for various methyl-pyrazole derivatives. These values are essential for predicting reaction equilibria, heats of reaction, and the stability of these compounds under different conditions.

Table 1: Enthalpies of Formation (ΔfH°)

CompoundPhaseΔfH° (kJ·mol⁻¹)Method
1-MethylpyrazoleLiquidValue not specifiedStatic Bomb Calorimetry[4]
1-MethylpyrazoleGas140.1 ± 2.6Derived from Combustion & Vaporization[5]
3-MethylpyrazoleLiquidValue not specifiedStatic Bomb Calorimetry[5]
3-MethylpyrazoleGasValue not specifiedDerived from Combustion & Vaporization[5]
1,3,5-TrimethylpyrazoleCrystallineValue not specifiedStatic Bomb Calorimetry[5]
1,3,5-TrimethylpyrazoleGas81.6 ± 2.6Derived from Combustion & Sublimation[5]
3,5-DimethylpyrazoleCrystallineValue not specifiedStatic Bomb Calorimetry[5]
1-Methyl-3,5-diphenyl-pyrazoleCrystallineValue not specifiedAdiabatic Calorimetry[6]

Table 2: Enthalpies of Phase Change

CompoundTransitionΔH° (kJ·mol⁻¹)Method
1-MethylpyrazoleVaporizationValue not specifiedCalvet Microcalorimetry[5]
1,3,5-TrimethylpyrazoleSublimation61.7 ± 1.6Calvet Microcalorimetry[5]
3-MethylpyrazoleVaporization65.9 ± 2.0Not Specified[5]
1-Methyl-3,5-diphenyl-pyrazoleFusion17.46 ± 0.02Adiabatic Calorimetry[6]

Table 3: Heat Capacities and Thermodynamic Functions

CompoundTemperature Range (K)PropertyValue (J·K⁻¹·mol⁻¹)Method
1-Methyl-3,5-diphenyl-pyrazole78 - 370Heat Capacity (Cp)Data available over rangeAdiabatic Calorimetry[6]
1-Methyl-3,5-diphenyl-pyrazole332.90Molar Entropy of Fusion52.55 ± 0.06Adiabatic Calorimetry[6]

Table 4: Gas-Phase Acidity and Bond Dissociation Energies (BDE)

CompoundPropertyValue (kcal·mol⁻¹)Method
N-MethylpyrazoleΔacidG(298)376.9 ± 0.7Flowing Afterglow-SIFT[7]
N-MethylpyrazoleΔacidH(298)384.0 ± 0.7Flowing Afterglow-SIFT[7]
N-MethylpyrazoleD₀(C5-H)116.4 ± 0.7Thermochemical Cycle[7]

Experimental Protocols

The accurate determination of thermochemical data relies on precise experimental techniques. The methodologies detailed below are frequently cited in the study of methyl-pyrazole compounds.

Static Bomb Combustion Calorimetry

This is a primary technique for determining the standard molar enthalpy of formation (ΔfH°) of solid or liquid organic compounds.[5]

  • Principle: A precisely weighed sample of the methyl-pyrazole compound is completely combusted in a high-pressure (typically ~3 MPa) oxygen atmosphere within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured with high precision.

  • Methodology:

    • Sample Preparation: A pellet of the crystalline or a sealed ampoule of the liquid sample is placed in a crucible inside the calorimetric bomb.

    • Pressurization: The bomb is sealed, purged of air, and filled with pure oxygen.

    • Ignition: The sample is ignited electrically via a fuse wire.

    • Temperature Measurement: The temperature of the water bath is monitored before, during, and after combustion until thermal equilibrium is reached.

    • Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance with a precisely known energy of combustion, such as benzoic acid.

    • Calculation: The standard massic energy of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the ignition energy and the formation of nitric acid from residual nitrogen. The standard molar enthalpy of formation in the condensed phase is then derived using Hess's law.[5]

Knudsen Effusion Technique

This method is used to measure the low vapor pressures of solids and liquids, from which the standard molar enthalpy of sublimation or vaporization can be derived.[5]

  • Principle: The rate of mass loss of a substance effusing through a small orifice from a thermostated cell into a vacuum is measured. Under conditions of molecular flow, the rate of effusion is directly proportional to the vapor pressure of the substance.

  • Methodology:

    • Cell Loading: A small amount of the methyl-pyrazole sample is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area.

    • High Vacuum: The cell is placed in a high-vacuum chamber.

    • Thermostating: The cell is heated to and maintained at a series of constant, precisely known temperatures.

    • Mass Loss Measurement: The mass of the cell is measured over time (e.g., using a microbalance) to determine the rate of mass loss due to effusion.

    • Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen-Hertz equation.

    • Enthalpy Calculation: The standard molar enthalpy of sublimation or vaporization is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[5]

Adiabatic Calorimetry

Adiabatic calorimetry is employed to measure the heat capacity of substances as a function of temperature with high accuracy.[6]

  • Principle: A known quantity of heat is supplied to a sample in a thermally isolated (adiabatic) vessel, and the resulting temperature increase is measured. The heat capacity is the ratio of the heat supplied to the temperature change.

  • Methodology:

    • Sample Loading: A precisely known mass of the sample is sealed in a calorimeter vessel.

    • Adiabatic Shielding: The vessel is placed inside a series of adiabatic shields. The temperatures of these shields are controlled to match the temperature of the sample vessel at all times, minimizing heat exchange with the surroundings.

    • Heating and Measurement: Energy is supplied to the sample via a heater for a short period, and the temperature is allowed to equilibrate. The temperature is measured precisely before and after the heating pulse.

    • Data Collection: This process is repeated over the desired temperature range (e.g., 78 K to 370 K) to obtain a continuous heat capacity curve.[6]

    • Phase Transitions: At a phase transition (e.g., melting), the supplied energy does not raise the temperature but instead provides the enthalpy of the transition. This allows for the precise determination of the transition temperature and enthalpy of fusion.[6]

Flowing Afterglow-Selected Ion Flow Tube (FA-SIFT)

This sophisticated mass spectrometry technique is used to measure gas-phase ion-molecule reaction kinetics, from which properties like gas-phase acidity can be derived.[7]

  • Principle: Ions are generated, mass-selected, and then injected into a flow tube containing a neutral reactant gas in a helium buffer. The rates of reaction between the ions and the neutral molecules are measured to determine rate constants.

  • Methodology:

    • Ion Generation: Anions (e.g., hydroxide, HO⁻) are produced in an ion source.

    • Deprotonation: In the flow tube, the N-methylpyrazole is deprotonated by a suitable reagent ion to produce the N-methyl-5-pyrazolide anion.[7]

    • Proton Transfer Measurement: The rates of proton transfer between the methyl-pyrazole and a series of reference acids with known gas-phase acidities are measured.

    • Equilibrium Constant: By bracketing the acidity of the methyl-pyrazole between reference acids, the equilibrium constant for the proton transfer reaction can be determined.

    • Acidity Calculation: The Gibbs free energy of acidity (ΔacidG) is calculated from the equilibrium constant. The enthalpy of acidity (ΔacidH) can be determined from van't Hoff plots or other methods.[7]

Visualizations of Thermochemical Relationships

The following diagrams illustrate the workflows and logical connections involved in determining key thermochemical properties.

G cluster_exp Experimental Determination cluster_data Derived Data cluster_final Final Calculation (Hess's Law) sample Methyl-Pyrazole (Condensed Phase) sbc Static Bomb Calorimetry sample->sbc ke Knudsen Effusion or Calvet Calorimetry sample->ke delta_c ΔcH°(cond) sbc->delta_c delta_vap Δ(cond->g)H° ke->delta_vap delta_f_gas Standard Enthalpy of Formation (Gas Phase) ΔfH°(g) delta_c->delta_f_gas delta_vap->delta_f_gas G HA N-Methylpyrazole (HA) A_minus N-Methyl-5-pyrazolide (A⁻) HA->A_minus  ΔacidH° (Gas-Phase Acidity) HA->A_minus A_radical N-Methyl-5-pyrazolyl (A•) HA->A_radical  BDE (Bond Dissociation Energy) A_minus->A_radical  EA (Electron Affinity) A_minus->A_radical H_plus H⁺ H_atom H• H_plus->H_atom  -IP(H) (Ionization Potential of H) H_plus->H_atom

References

Quantum Chemical Calculations for Pyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The guide details the theoretical background, computational methodologies, data interpretation, and experimental integration crucial for leveraging these techniques in modern drug development pipelines.

Theoretical Foundations of Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. For pyrazole derivatives, these methods provide insights into their biological activity by modeling molecular geometries, electronic properties, and interactions with biological targets. Key theoretical concepts underpinning these calculations include:

  • Density Functional Theory (DFT): A widely used method that calculates the electronic structure of a molecule based on its electron density. DFT offers a good balance between computational cost and accuracy, making it suitable for studying the relatively large pyrazole-based drug candidates.[1][2][3][4] The B3LYP functional combined with basis sets like 6-31G(d,p) is a common choice for these calculations.[1][4]

  • Molecular Orbital Theory: This theory describes the wave-like behavior of electrons in molecules, with concepts like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being critical for understanding chemical reactivity and electronic transitions.[1][5] The energy gap between HOMO and LUMO is an important indicator of molecular stability.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity.[6][7][8][9] By developing statistically significant QSAR models, the biological activity of novel pyrazole derivatives can be predicted, thus prioritizing synthesis and testing efforts.[6]

Computational Methodologies and Protocols

A typical computational workflow for investigating pyrazole derivatives involves a multi-step process that integrates various techniques to build a comprehensive understanding of the molecule's behavior.

cluster_computational Computational Workflow cluster_experimental Experimental Validation A Ligand Preparation (Structure Drawing & Optimization) B Quantum Chemical Calculations (DFT: Geometry, Orbitals, MEP) A->B Optimized Geometry C Molecular Docking (Protein Preparation, Grid Generation, Docking) B->C Partial Charges, Conformation D QSAR Model Development (Descriptor Calculation, Model Building) B->D Quantum Chemical Descriptors E Molecular Dynamics Simulation C->E Binding Pose E->C Refined Binding Interactions F Synthesis of Pyrazole Derivatives G In Vitro Biological Assays (e.g., Anticancer, Anti-inflammatory) F->G Synthesized Compounds G->D Biological Activity Data (IC50) H Crystallography (X-ray) H->B Experimental Geometry for Validation

Caption: Integrated computational and experimental workflow for pyrazole derivative drug discovery.

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of quantum chemical investigations of pyrazole derivatives, providing detailed insights into their structural and electronic properties.[1][2][3][4]

Experimental Protocol: DFT Calculation

  • Structure Preparation: The 3D structure of the pyrazole derivative is drawn using molecular modeling software.

  • Geometry Optimization: An initial geometry optimization is performed to find the lowest energy conformation of the molecule. The B3LYP functional with the 6-31G(d,p) basis set is a commonly employed level of theory for this step.[1]

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This analysis also provides theoretical infrared (IR) spectra that can be compared with experimental data.[2]

  • Property Calculations: Following successful optimization, various electronic properties are calculated. These include:

    • Molecular Orbitals (HOMO/LUMO): Visualization of these orbitals helps in understanding the reactive sites of the molecule.[1][5]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying regions prone to electrophilic or nucleophilic attack.[5]

    • Mulliken Population Analysis: This analysis provides the partial atomic charges on each atom in the molecule.[5]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (pyrazole derivative) when bound to a specific protein target.[10][11][12][13] This method is instrumental in understanding the binding mode and affinity of potential drug candidates.

Experimental Protocol: Molecular Docking

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of the pyrazole derivative is prepared, often starting from a DFT-optimized geometry. Partial charges are assigned, and rotatable bonds are defined.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore various conformations and orientations of the ligand within the protein's active site.[11] The simulation results in a set of binding poses ranked by a scoring function, which estimates the binding affinity (e.g., binding energy in kcal/mol).

  • Analysis of Results: The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the pyrazole derivative and the protein.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the structural properties of a series of pyrazole derivatives and their experimentally determined biological activities.[6][7][8][9]

Experimental Protocol: 2D-QSAR Study

  • Data Collection: A dataset of pyrazole derivatives with their corresponding biological activities (e.g., IC50 values) against a specific target is compiled.[6]

  • Descriptor Calculation: A variety of molecular descriptors (e.g., topological, electronic, physicochemical) are calculated for each molecule in the dataset. Quantum chemical descriptors derived from DFT calculations can also be included.

  • Model Development: The dataset is typically divided into a training set and a test set. Multiple Linear Regression (MLR) or other machine learning algorithms are used to build a QSAR model that correlates the descriptors with the biological activity for the training set.[14]

  • Model Validation: The predictive power of the QSAR model is assessed using the test set and various statistical parameters such as the correlation coefficient (R²).[14]

  • Prediction: Once validated, the QSAR model can be used to predict the biological activity of new, untested pyrazole derivatives.[6]

Data Presentation and Interpretation

The quantitative data generated from quantum chemical calculations are crucial for making informed decisions in the drug discovery process. Presenting this data in a clear and structured format is essential for comparison and analysis.

Table 1: Calculated Quantum Chemical Properties of Pyrazole Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Pyrazole-A-6.25-1.504.752.10
Pyrazole-B-6.50-1.255.253.50
Pyrazole-C-6.10-1.804.301.80

Data is hypothetical and for illustrative purposes.

Table 2: Molecular Docking Results of Pyrazole Derivatives against Target Protein
CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Key Interacting Residues
Pyrazole-A-8.50.52TYR234, LYS89, ASP145
Pyrazole-B-9.20.18TYR234, ARG188, GLU91
Pyrazole-C-7.81.20TYR234, SER144

Data is hypothetical and for illustrative purposes.

Table 3: Experimental and Predicted Biological Activities from a QSAR Model
CompoundExperimental pIC50Predicted pIC50Residual
Pyrazole-17.57.40.1
Pyrazole-26.86.9-0.1
Pyrazole-38.18.00.1

Data is hypothetical and for illustrative purposes.

Signaling Pathways and Targets

Quantum chemical calculations and molecular docking are often employed to study the interaction of pyrazole derivatives with specific protein targets involved in various signaling pathways implicated in diseases like cancer.

cluster_pathway Simplified Cell Proliferation Pathway GF Growth Factor EGFR EGFR GF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Pyrazole Pyrazole Derivative (EGFR Inhibitor) Pyrazole->EGFR

Caption: Inhibition of the EGFR signaling pathway by a pyrazole derivative.

Many pyrazole derivatives have been investigated as inhibitors of key proteins in cancer-related pathways, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[7][15][16] Molecular docking studies can reveal how these compounds bind to the ATP-binding pocket of these kinases, preventing their function and thereby inhibiting downstream signaling that leads to cell proliferation.

Experimental Integration and Validation

While computational methods provide valuable predictions, experimental validation is essential to confirm the findings and guide further drug development.

  • Synthesis: The synthesis of novel pyrazole derivatives is a crucial first step. Various synthetic methodologies have been developed to create diverse libraries of these compounds.[17][18][19][20][21]

  • In Vitro Assays: The biological activity of the synthesized compounds is evaluated through in vitro assays, such as cell viability assays for anticancer agents or enzyme inhibition assays.[10][19] The experimental data, such as IC50 values, are then used to validate the computational predictions and refine QSAR models.

  • X-ray Crystallography: Co-crystallization of a pyrazole derivative with its target protein can provide a high-resolution 3D structure of the complex. This experimental data is the gold standard for validating docking poses and understanding the precise binding interactions.[1]

By integrating quantum chemical calculations with experimental validation, researchers can accelerate the discovery and optimization of novel pyrazole derivatives with therapeutic potential. This synergistic approach allows for a more rational and efficient drug design process, ultimately leading to the development of safer and more effective medicines.

References

Methodological & Application

Synthesis of (1-Methyl-1H-pyrazol-5-yl)methanamine from Pyrazole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the multi-step synthesis of (1-Methyl-1H-pyrazol-5-yl)methanamine, a valuable building block in medicinal chemistry and drug development, starting from commercially available pyrazole. These protocols are intended for researchers and scientists in the fields of organic synthesis and medicinal chemistry.

Introduction

(1-Methyl-1H-pyrazol-5-yl)methanamine and its derivatives are important scaffolds in the development of various therapeutic agents due to their diverse biological activities. This document outlines a reliable and reproducible three-step synthetic route commencing with the N-methylation of pyrazole, followed by a Vilsmeier-Haack formylation to introduce a key functional group, and concluding with a reductive amination to yield the target primary amine.

Overall Synthetic Scheme

The synthesis of (1-Methyl-1H-pyrazol-5-yl)methanamine from pyrazole is accomplished in three sequential steps:

  • N-Methylation of Pyrazole: Introduction of a methyl group at the N1 position of the pyrazole ring to yield 1-methyl-1H-pyrazole.

  • Vilsmeier-Haack Formylation: Formylation of 1-methyl-1H-pyrazole at the C5 position to produce 1-methyl-1H-pyrazole-5-carbaldehyde.

  • Reductive Amination: Conversion of the aldehyde functional group to a primary amine to afford the final product, (1-Methyl-1H-pyrazol-5-yl)methanamine.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1N-MethylationPyrazole1-Methyl-1H-pyrazoleDimethyl carbonateN/A1408~70
2Vilsmeier-Haack Formylation1-Methyl-1H-pyrazole1-Methyl-1H-pyrazole-5-carbaldehydePOCl₃, DMFDMF0 to RT6.5~77
3Reductive Amination1-Methyl-1H-pyrazole-5-carbaldehyde(1-Methyl-1H-pyrazol-5-yl)methanamineNH₄OAc, NaBH₃CNMethanolRT12High

Note: Yields are based on literature reports for similar substrates and may vary depending on experimental conditions.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-pyrazole

This protocol describes the N-methylation of pyrazole using dimethyl carbonate.

Materials:

  • Pyrazole

  • Dimethyl carbonate

  • Reaction vessel with a distillation setup

Procedure:

  • In a reaction vessel equipped with a distillation apparatus, combine pyrazole (0.3 mol) and dimethyl carbonate (0.05 mol).

  • Heat the reaction mixture to 140 °C.

  • Slowly add dimethyl carbonate at a flow rate of 60 mmol/h over 8 hours, maintaining the reaction temperature at 140 °C.

  • Continuously remove the methanol byproduct by distillation as it is formed.

  • After the addition is complete, allow the reaction mixture to cool to room temperature.

  • The resulting product, 1-methyl-1H-pyrazole, can be purified by distillation. A yield of approximately 70% can be expected.[1]

Characterization Data for 1-Methyl-1H-pyrazole:

  • ¹H NMR (CDCl₃): δ 7.49 (d, J=1.7 Hz, 1H), 7.33 (d, J=2.2 Hz, 1H), 6.18 (t, J=2.0 Hz, 1H), 3.87 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 138.8, 129.1, 105.7, 39.0.

Step 2: Synthesis of 1-Methyl-1H-pyrazole-5-carbaldehyde via Vilsmeier-Haack Formylation

This protocol details the formylation of 1-methyl-1H-pyrazole at the C5 position.

Materials:

  • 1-Methyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate (NaOAc)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-pyrazole (1.0 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equiv) to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6.5 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of a solution of sodium acetate (5.6 equiv) in water. Stir for an additional 10 minutes at 0 °C.

  • Dilute the mixture with water and extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-methyl-1H-pyrazole-5-carbaldehyde. A yield of approximately 77% is reported for similar substrates.

Characterization Data for 1-Methyl-1H-pyrazole-5-carbaldehyde:

  • ¹H NMR (CDCl₃): δ 9.85 (s, 1H), 7.60 (d, J=1.9 Hz, 1H), 6.55 (d, J=1.9 Hz, 1H), 4.15 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 184.5, 142.1, 136.2, 111.8, 40.2.

Step 3: Synthesis of (1-Methyl-1H-pyrazol-5-yl)methanamine via Reductive Amination

This protocol describes the conversion of 1-methyl-1H-pyrazole-5-carbaldehyde to the target primary amine.

Materials:

  • 1-Methyl-1H-pyrazole-5-carbaldehyde

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv) in methanol.

  • Add ammonium acetate (10 equiv) to the solution and stir at room temperature.

  • After a short period, add sodium cyanoborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • After the reaction is complete, carefully add aqueous NaOH solution to make the mixture basic (pH > 10).

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1-Methyl-1H-pyrazol-5-yl)methanamine.

Characterization Data for (1-Methyl-1H-pyrazol-5-yl)methanamine: [2]

  • Molecular Formula: C₅H₉N₃

  • Molecular Weight: 111.15 g/mol

  • ¹H NMR (CDCl₃): δ 7.29 (d, J=1.8 Hz, 1H), 6.05 (d, J=1.8 Hz, 1H), 3.87 (s, 2H), 3.78 (s, 3H), 1.55 (br s, 2H).

  • ¹³C NMR (CDCl₃): δ 140.2, 138.5, 105.1, 39.7, 35.8.

Mandatory Visualizations

SynthesisWorkflow pyrazole Pyrazole step1 Step 1: N-Methylation pyrazole->step1 intermediate1 1-Methyl-1H-pyrazole step1->intermediate1 step2 Step 2: Vilsmeier-Haack Formylation intermediate1->step2 intermediate2 1-Methyl-1H-pyrazole- 5-carbaldehyde step2->intermediate2 step3 Step 3: Reductive Amination intermediate2->step3 product (1-Methyl-1H-pyrazol-5-yl)methanamine step3->product

Caption: Synthetic workflow for (1-Methyl-1H-pyrazol-5-yl)methanamine.

VilsmeierHaackMechanism cluster_vilsmeier_reagent Vilsmeier Reagent Formation cluster_formylation Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Methylpyrazole 1-Methyl-1H-pyrazole Intermediate Iminium Salt Intermediate Methylpyrazole->Intermediate + Vilsmeier Reagent Hydrolysis Hydrolysis Intermediate->Hydrolysis Aldehyde 1-Methyl-1H-pyrazole- 5-carbaldehyde Hydrolysis->Aldehyde

Caption: Vilsmeier-Haack formylation signaling pathway.

ReductiveAminationMechanism Aldehyde 1-Methyl-1H-pyrazole- 5-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + NH₃ Ammonia Ammonia (from NH₄OAc) Reduction Reduction (NaBH₃CN) Imine->Reduction Amine (1-Methyl-1H-pyrazol-5-yl)methanamine Reduction->Amine

Caption: Reductive amination logical relationship.

References

Application Notes and Protocols for N-Methylation of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated pyrazoles are a cornerstone structural motif in medicinal chemistry and drug development, appearing in a wide array of biologically active compounds. The methylation of the pyrazole ring, however, presents a significant synthetic challenge: controlling the regioselectivity. Unsymmetrically substituted pyrazoles possess two reactive nitrogen atoms (N1 and N2), and traditional methylation methods often yield a mixture of N1 and N2 regioisomers, which can be difficult to separate.[1][2] Achieving high regioselectivity is crucial for synthesizing pure, well-characterized compounds for downstream applications.

This document provides a detailed overview of common and advanced protocols for the N-methylation of pyrazoles, a comparative analysis of different methods, and troubleshooting guidance.

Factors Influencing Regioselectivity

The ratio of N1 to N2 methylated products is influenced by several key factors:

  • Steric Hindrance : Bulky substituents on the pyrazole ring can sterically hinder one of the nitrogen atoms, favoring methylation at the less hindered position. Similarly, sterically demanding methylating agents can enhance selectivity for the more accessible nitrogen.[1][2]

  • Electronic Effects : The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of methylation.[1]

  • Reaction Conditions : The choice of base, solvent, and temperature can significantly impact the regioisomeric ratio.[1] For instance, the base used must be strong enough to fully deprotonate the pyrazole N-H.[1]

  • Methylating Agent : The nature of the methylating agent is a critical determinant of selectivity. While traditional reagents like methyl iodide (MeI) and dimethyl sulfate (DMS) often show poor selectivity[1][2], modern, sterically bulky reagents have been developed to achieve high N1-selectivity.[1][2][3][4]

Comparative Analysis of Methylation Methods

The selection of a methylation strategy depends heavily on the specific pyrazole substrate and the required level of regiochemical purity. The following table summarizes common approaches.

MethodMethylating AgentTypical BaseKey AdvantagesKey DisadvantagesTypical N1:N2 Ratio
Traditional Alkylation Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)NaH, K₂CO₃, KHMDSSimple, readily available reagents.Poor regioselectivity, often leading to isomeric mixtures that are difficult to separate.[1]~3:1 to 1:1[2]
Selective Alkylation (Chloromethyl)triisopropoxysilaneKHMDSHigh N1-regioselectivity (>90%), commercially available reagent, operationally simple.[2][4]Two-step process (alkylation followed by desilylation), may require optimization for some substrates.92:8 to >99:1[2][3][4]
Biocatalysis Engineered MethyltransferasesN/A (Enzymatic)Exceptional regioselectivity, environmentally friendly conditions.[1]Requires specific enzymes which may not be readily available or have a narrow substrate scope.>99% selectivity reported.[1][2]
Protecting Group Strategy VariousVariousCan achieve high selectivity by blocking one nitrogen atom.[1]Requires additional protection and deprotection steps, increasing overall synthesis length.Can be highly selective depending on the protecting group.

Experimental Protocols

Protocol 1: General N-Methylation with Methyl Iodide (Non-Selective)

This protocol describes a general method for pyrazole methylation that typically results in a mixture of regioisomers.

Materials:

  • Substituted Pyrazole (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or Potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equiv)

  • Methyl Iodide (MeI, 1.2-1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted pyrazole and dissolve it in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (e.g., NaH) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, which contains a mixture of N1 and N2 isomers, by silica gel column chromatography.[1]

Protocol 2: Highly N1-Selective Methylation Using a Masked Methylating Reagent

This protocol employs a sterically bulky silylmethyl reagent to achieve high N1-selectivity, followed by a desilylation step to furnish the N-methyl pyrazole.[2]

Materials:

  • Substituted Pyrazole (1.0 equiv)

  • (Chloromethyl)triisopropoxysilane (1.2-1.5 equiv)[1]

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)[1]

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Tetrabutylammonium Fluoride (TBAF) (1.0 M in THF, 2.0 equiv)

  • Water, Ethyl Acetate, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • N-Alkylation: To an oven-dried flask under an inert atmosphere, add the substituted pyrazole (1.0 equiv) and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add KHMDS (1.2 equiv) portion-wise and stir the mixture at 0 °C for 30 minutes.[1]

  • Add (chloromethyl)triisopropoxysilane (1.2 equiv) dropwise to the reaction mixture at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the silylated intermediate by TLC or LC-MS.[1]

  • Protodesilylation: Upon completion of the N-alkylation step, add TBAF solution (2.0 equiv) and water to the reaction mixture.[1][2]

  • Heat the mixture to 60 °C and stir for 2-4 hours to effect the desilylation. Monitor the consumption of the silylated intermediate by TLC or LC-MS.[1][2]

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate.[1]

  • Wash the organic layer with water and then with brine to remove DMSO.[1][2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.[1]

Visualizations

G cluster_workflow General Workflow for Pyrazole N-Methylation start Substituted Pyrazole setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) start->setup deprotonation Deprotonation (Add Base, e.g., KHMDS) setup->deprotonation methylation Methylation (Add Methylating Agent) deprotonation->methylation monitor Monitor Reaction (TLC / LC-MS) methylation->monitor workup Aqueous Work-up (Quench, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify end Pure N-Methyl Pyrazole Isomer(s) purify->end

Caption: General experimental workflow for the N-methylation of pyrazoles.

Caption: Formation of N1 and N2 regioisomers during pyrazole methylation.

G cluster_decision Decision Tree for Methylation Method start Need for High Regioselectivity? yes_path YES start->yes_path  Yes no_path NO start->no_path  No selective_method Use Selective Method: - Masked Reagent (e.g., α-halomethylsilane) - Biocatalysis - Protecting Group Strategy yes_path->selective_method nonselective_method Use Traditional Method: - Methyl Iodide (MeI) - Dimethyl Sulfate (DMS) (Expect isomeric mixture) no_path->nonselective_method purify Purify by Column Chromatography nonselective_method->purify

Caption: Decision tree for selecting an appropriate N-methylation method.

References

Applications of Pyrazole Compounds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic aromatic organic compound containing two adjacent nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, leading to their development as successful therapeutic agents in various disease areas.[3][4] The structural versatility of the pyrazole ring allows for the synthesis of a diverse array of compounds with tailored biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6][7] This document provides detailed application notes on prominent pyrazole-based drugs, quantitative data on the biological activity of various pyrazole derivatives, and comprehensive experimental protocols for their synthesis and evaluation.

Prominent Pyrazole-Based Drugs and Their Mechanisms of Action

Several pyrazole-containing drugs have received FDA approval and are widely used in clinical practice, highlighting the therapeutic importance of this heterocyclic motif.[1][8]

  • Celecoxib (Anti-inflammatory): A selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[9][10][11] Its selectivity for COX-2 over COX-1 is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[12] Celecoxib's mechanism involves the inhibition of prostaglandin synthesis, which are key mediators of inflammation and pain.[10][13]

  • Sildenafil (Erectile Dysfunction and Pulmonary Hypertension): A potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[14][15][16] By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis and the pulmonary vasculature.[14][17]

  • Rimonabant (Anti-obesity - Withdrawn): A selective cannabinoid receptor 1 (CB1) antagonist or inverse agonist.[18][19][20] It was developed as an anti-obesity agent, working by blocking the appetite-stimulating effects of the endocannabinoid system.[18][21] However, it was withdrawn from the market due to serious psychiatric side effects.[18]

Quantitative Data on the Biological Activity of Pyrazole Derivatives

The following tables summarize the quantitative data for various pyrazole compounds, showcasing their potential in different therapeutic areas.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives (COX Inhibition)
CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
CelecoxibCOX-1150.067[22]
COX-20.04[23]
RofecoxibCOX-1190.026[24]
COX-20.5[24]
Compound 5uCOX-1130.1272.73[20]
COX-21.79[20]
Compound 5sCOX-1165.1265.75[20]
COX-22.51[20]
Compound 5f (Trimethoxy derivative)COX-114.329.55[17]
COX-21.50[17]
Compound 6f (Trimethoxy derivative)COX-19.568.31[17]
COX-21.15[17]
PYZ10COX-20.0000283>35335[12][25]
PYZ11COX-20.0002272>44014[12][25]
PYZ31COX-20.01987-[12][25]
Table 2: Anticancer Activity of Pyrazole Derivatives (Cytotoxicity)
CompoundCancer Cell LineIC50 (µM)Reference(s)
Compound 11 (Pyrazole derivative)MCF-7 (Breast)2.85[16]
HT-29 (Colon)2.12[16]
Compound 12 (Pyrazole derivative)MCF-7 (Breast)23.99[16]
HT-29 (Colon)69.37[16]
Compound 15 (Pyrazole derivative)MCF-7 (Breast)10.43[16]
HT-29 (Colon)4.35[16]
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast)1.31[21][26]
WM266.5 (Melanoma)0.45[21][26]
1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast)0.97[21][26]
WM266.5 (Melanoma)0.72[21][26]
Compound 22 (1,4-benzoxazine-pyrazole hybrid)MCF-7 (Breast)2.82[27]
A549 (Lung)4.16[27]
HeLa (Cervical)6.28[27]
PC3 (Prostate)5.34[27]
Compound 23 (1,4-benzoxazine-pyrazole hybrid)MCF-7 (Breast)3.14[27]
A549 (Lung)5.28[27]
HeLa (Cervical)4.72[27]
PC3 (Prostate)6.12[27]
Table 3: Antimicrobial Activity of Pyrazole Derivatives
CompoundMicroorganismMIC (µg/mL)Reference(s)
Aminoguanidine-derived 1,3-diphenyl pyrazole (12)Escherichia coli 19241[28]
Staphylococcus aureus (multidrug-resistant)1-32[28]
Thiazolo-pyrazole derivative (17)MRSA4[28]
Imidazo-pyridine substituted pyrazole (18)Gram-positive and Gram-negative strains<1[28]
Pyrazole-triazole hybrid (21)Gram-positive and Gram-negative strains10-15[28]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Aspergillus niger2.9-7.8[29]
Staphylococcus aureus62.5-125[29]
Bacillus subtilis62.5-125[29]
Klebsiella pneumoniae62.5-125[29]
Pyrazoline 9Staphylococcus aureus (MDR)4[4]
Enterococcus faecalis (MDR)4[4]
Table 4: Other Pharmacological Activities of Pyrazole-Based Drugs
DrugTargetKi (nM)IC50 (nM)Reference(s)
SildenafilPDE5-3.5 - 5.22[11][30]
RimonabantCB11.8-[9]
CB2514-[9]

Experimental Protocols

Synthesis of Pyrazole Derivatives

Protocol 1: Knorr Pyrazole Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of a pyrazolone derivative via the condensation of a β-ketoester with a hydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter paper and funnel

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).

  • Add ethanol as a solvent and a catalytic amount of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.

  • Wash the crude product with cold water.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

  • Dry the purified product and determine its melting point and yield. Characterize the compound using spectroscopic methods (NMR, IR, Mass Spectrometry).

Biological Evaluation Protocols

Protocol 2: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][31]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile culture plates

  • Test pyrazole compounds

  • Positive control (e.g., Doxorubicin)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the test pyrazole compounds and the positive control in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.[14][15]

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Anti-inflammatory Activity - COX Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of pyrazole compounds against COX-1 and COX-2 enzymes. Commercial kits are widely available and their specific instructions should be followed.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test pyrazole compounds

  • Known COX inhibitors as positive controls (e.g., Celecoxib, Indomethacin)

  • Detection system (e.g., colorimetric or fluorometric probe for prostaglandin detection)

  • 96-well plate

  • Incubator

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions if using a commercial kit.

    • Prepare serial dilutions of the test compounds and positive controls.

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the test compound dilutions or controls to the wells. Include a vehicle control.

  • Pre-incubation:

    • Incubate the plate for a short period (e.g., 10-15 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate for a specific time (e.g., 5-10 minutes) at the reaction temperature.

  • Reaction Termination and Detection:

    • Stop the reaction (e.g., by adding a stop solution).

    • Measure the amount of prostaglandin produced using the chosen detection method (colorimetric or fluorometric) with a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC50 values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 for COX-1 / IC50 for COX-2).

Protocol 4: In Vitro Antimicrobial Activity - Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[32]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Test pyrazole compounds

  • Standard antibiotic as a positive control

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the microorganism overnight on an appropriate agar plate.

    • Pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[32]

    • Dilute this suspension in the broth medium to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution:

    • In a 96-well plate, perform serial two-fold dilutions of the test compounds and the standard antibiotic in the broth medium. Typically, 100 µL of broth is added to each well, and then the compound stock solution is serially diluted across the plate.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria.[32]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

COX_Inhibition_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 COX1_COX2->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX1_COX2 Inhibits (Selective for COX-2)

Sildenafil_Mechanism cluster_0 Sexual Stimulation Nitric_Oxide Nitric Oxide (NO) Release Guanylate_Cyclase Guanylate Cyclase (Activated) Nitric_Oxide->Guanylate_Cyclase cGMP cGMP (increased) Guanylate_Cyclase->cGMP GTP GTP GTP->Guanylate_Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 cGMP->PDE5 Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation GMP GMP (inactive) PDE5->GMP Degradation Sildenafil Sildenafil (Pyrazole Derivative) Sildenafil->PDE5 Inhibits

Rimonabant_Mechanism Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates Appetite_Stimulation Appetite Stimulation CB1_Receptor->Appetite_Stimulation Rimonabant Rimonabant (Pyrazole Derivative) Rimonabant->CB1_Receptor Antagonizes/ Inverse Agonist

References

Use of (1-Methyl-1H-pyrazol-5-yl)methanamine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(1-Methyl-1H-pyrazol-5-yl)methanamine has emerged as a valuable and versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds with significant biological activity. Its unique structural features, including a primary amine for nucleophilic attack or amide bond formation and a substituted pyrazole ring, make it an ideal starting material for creating diverse molecular architectures. This document provides detailed application notes and experimental protocols for its use in the synthesis of bioactive compounds.

Application 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors

One of the prominent applications of (1-Methyl-1H-pyrazol-5-yl)methanamine is in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are of significant interest in medicinal chemistry as they often exhibit potent inhibitory activity against various kinases, which are key targets in cancer therapy and other diseases. The synthesis typically involves a condensation reaction between (1-Methyl-1H-pyrazol-5-yl)methanamine and a suitable β-ketoester or a related three-carbon electrophile, followed by cyclization.

A key transformation involves the reaction of (1-methyl-1H-pyrazol-5-yl)methanamine with ethyl acetoacetate to form an intermediate enamine, which then undergoes intramolecular cyclization and dehydration to yield the pyrazolo[1,5-a]pyrimidine core. This core can be further functionalized to generate a library of potential kinase inhibitors.

Experimental Protocol: Synthesis of 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine

This protocol details the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative.

Step 1: Reaction Setup

  • To a solution of (1-methyl-1H-pyrazol-5-yl)methanamine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add ethyl acetoacetate (1.1 eq).

  • The reaction mixture is heated to reflux (approximately 80-100 °C, depending on the solvent) and stirred for 4-6 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Work-up and Isolation

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration.

  • The solid is washed with a cold solvent (e.g., diethyl ether or cold ethanol) to remove any unreacted starting materials.

  • The product is then dried under vacuum to yield the desired 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

Step 3: Characterization The structure and purity of the final compound can be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the synthesized structure.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Quantitative Data Summary
ParameterValue
Starting Material (1-Methyl-1H-pyrazol-5-yl)methanamine
Reagent Ethyl acetoacetate
Product 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Typical Yield 75-85%
Purity (by HPLC) >95%
Reaction Time 4-6 hours
Reaction Temperature 80-100 °C

Synthesis Workflow

start Start reagents Mix (1-Methyl-1H-pyrazol-5-yl)methanamine and Ethyl Acetoacetate in Ethanol start->reagents reflux Heat to Reflux (4-6 hours) reagents->reflux monitor Monitor Reaction (TLC/LC-MS) reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (NMR, MS, HPLC) dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative.

Application 2: Synthesis of N-Substituted Pyrazolyl-methyl Amines for Antimicrobial Agents

(1-Methyl-1H-pyrazol-5-yl)methanamine can also be utilized as a scaffold to synthesize a variety of N-substituted derivatives with potential antimicrobial properties. The primary amine functionality allows for straightforward reactions with various electrophiles, such as acyl chlorides, sulfonyl chlorides, and aldehydes (via reductive amination), to introduce diverse functional groups. These modifications can modulate the compound's lipophilicity, steric properties, and hydrogen bonding capacity, which are crucial for its interaction with biological targets.

Experimental Protocol: Synthesis of N-Benzoyl-(1-methyl-1H-pyrazol-5-yl)methanamine

This protocol describes a typical acylation reaction to prepare an N-benzoyl derivative.

Step 1: Reaction Setup

  • Dissolve (1-Methyl-1H-pyrazol-5-yl)methanamine (1.0 eq) and a base, such as triethylamine or pyridine (1.2 eq), in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

Step 2: Work-up and Purification

  • Once the reaction is complete, quench the mixture with water.

  • Separate the organic layer, and wash it successively with a mild acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary
ParameterValue
Starting Material (1-Methyl-1H-pyrazol-5-yl)methanamine
Reagent Benzoyl chloride
Product N-Benzoyl-(1-methyl-1H-pyrazol-5-yl)methanamine
Typical Yield 80-90%
Purity (by HPLC) >98%
Reaction Time 2-4 hours
Reaction Temperature 0 °C to Room Temperature

General Reaction Scheme

cluster_0 N-Substitution Reactions start_mol (1-Methyl-1H-pyrazol-5-yl)methanamine product N-Substituted Product start_mol->product Solvent (e.g., DCM) 0°C to RT reagents + Electrophile (R-X) (e.g., Acyl Chloride, Sulfonyl Chloride) + Base (e.g., Triethylamine)

Caption: General scheme for N-substitution of (1-methyl-1H-pyrazol-5-yl)methanamine.

Biological Signaling Pathway Context

The pyrazolo[1,5-a]pyrimidine derivatives synthesized from (1-Methyl-1H-pyrazol-5-yl)methanamine often target protein kinases. Kinases are enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. By inhibiting specific kinases, these compounds can disrupt aberrant signaling pathways, leading to therapeutic effects such as the inhibition of cell proliferation and the induction of apoptosis.

cluster_pathway Simplified Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_cascade Downstream Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factors kinase_cascade->transcription_factor cellular_response Cell Proliferation, Survival transcription_factor->cellular_response inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->kinase_cascade

Caption: Inhibition of a kinase signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.

Application Notes and Protocols for (1-Methyl-1H-pyrazol-5-yl)methanamine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of coordination complexes, quantitative data, or detailed experimental protocols for the ligand (1-Methyl-1H-pyrazol-5-yl)methanamine. The following application notes and protocols are based on closely related pyrazole-containing ligands to provide representative examples of their synthesis, characterization, and potential applications in coordination chemistry. The presented data and methodologies should be adapted and validated for use with (1-Methyl-1H-pyrazol-5-yl)methanamine.

Introduction to Pyrazole-Based Ligands in Coordination Chemistry

Pyrazole derivatives are a versatile class of N-heterocyclic ligands in coordination chemistry.[1] Their ability to coordinate to metal ions through one or both of their nitrogen atoms allows for the formation of a wide variety of stable complexes with diverse structures and applications.[1] The introduction of a methanamine substituent at the 5-position of the 1-methyl-1H-pyrazole ring, as in (1-Methyl-1H-pyrazol-5-yl)methanamine, is expected to provide a bidentate N,N'-donor ligand. This chelate effect can lead to the formation of stable five-membered rings with metal centers, enhancing the thermodynamic stability of the resulting complexes.

The coordination chemistry of pyrazole-based ligands is relevant to various fields, including:

  • Catalysis: Pyrazole-metal complexes have been investigated as catalysts for a range of organic transformations, including cross-coupling reactions.

  • Bioinorganic Chemistry: Pyrazole-containing complexes are studied as models for the active sites of metalloenzymes and as potential therapeutic agents.

  • Materials Science: The structural diversity of pyrazole complexes makes them interesting building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs).

Synthesis of Pyrazole-Based Ligands and their Metal Complexes

While a specific protocol for (1-Methyl-1H-pyrazol-5-yl)methanamine is not available in the reviewed literature, a general approach to the synthesis of related pyrazole-methanamine ligands and their metal complexes can be extrapolated from existing methods for similar structures.

General Ligand Synthesis Workflow

The synthesis of a pyrazole-methanamine ligand typically involves the functionalization of a pyrazole precursor. A plausible synthetic route is outlined below.

G cluster_0 Ligand Synthesis Pyrazole_Precursor 1-Methyl-1H-pyrazole-5-carbaldehyde Reductive_Amination Reductive Amination (e.g., with NH3/H2, Raney Ni or NaBH4) Pyrazole_Precursor->Reductive_Amination Target_Ligand (1-Methyl-1H-pyrazol-5-yl)methanamine Reductive_Amination->Target_Ligand

Caption: General workflow for the synthesis of a pyrazole-methanamine ligand.

Experimental Protocol: Synthesis of a Representative Pyrazole-Metal Complex

The following protocol describes the synthesis of a cadmium(II) complex with a related pyrazole-acetamide ligand, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1). This can serve as a starting point for the complexation of (1-Methyl-1H-pyrazol-5-yl)methanamine.[2]

Synthesis of [Cd(L1)₂Cl₂] [2]

  • Dissolve the pyrazole-based ligand (2 equivalents) in a suitable solvent such as ethanol.

  • In a separate vessel, dissolve cadmium(II) chloride (CdCl₂) (1 equivalent) in water or ethanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • Continue stirring the reaction mixture for several hours.

  • If a precipitate forms, collect it by filtration, wash with the solvent, and dry under vacuum.

  • If no precipitate forms, slowly evaporate the solvent at room temperature to induce crystallization.

  • The resulting crystals can be analyzed by single-crystal X-ray diffraction and other spectroscopic methods.

Characterization of Pyrazole-Metal Complexes

A combination of spectroscopic and analytical techniques is employed to characterize the structure and properties of new coordination complexes.

Spectroscopic and Analytical Data for a Representative Pyrazole Complex

The following table summarizes key characterization data for the [Cd(L1)₂Cl₂] complex.[2]

Parameter Data
Molecular Formula C₂₄H₂₈CdCl₂N₈O₂
Formula Weight 675.84 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.123(2)
b (Å) 15.123(3)
c (Å) 18.987(4)
β (°) 98.123(4)
Volume (ų) 2876.1(1)
Z 4
Calculated Density (g/cm³) 1.561
Coordination Geometry Distorted Octahedral

Applications in Catalysis

While no catalytic applications have been reported for (1-Methyl-1H-pyrazol-5-yl)methanamine complexes, related pyrazole-palladium complexes have shown activity in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

Bulky bis(pyrazolyl)palladium(II) complexes have been evaluated as pre-catalysts in Suzuki-Miyaura cross-coupling reactions.[3] The general catalytic cycle is depicted below.

G Pd_precatalyst Pd(II) Precatalyst Active_Pd Active Pd(0) Species Pd_precatalyst->Active_Pd Reduction Oxidative_Addition Oxidative Addition (with Ar-X) Active_Pd->Oxidative_Addition Transmetalation Transmetalation (with Ar'-B(OR)2) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Pd Product Ar-Ar' Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium-pyrazole pre-catalyst.[3]

  • To a reaction vessel, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium-pyrazole pre-catalyst (0.01-1 mol%).

  • Add the appropriate solvent (e.g., toluene, DMF, or a mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Potential Applications in Drug Development

Metal complexes of pyrazole derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties. The coordination of a metal ion to a biologically active ligand can enhance its therapeutic potential.[4]

Antimicrobial Activity

Coordination complexes of pyrazole derivatives have demonstrated promising antibacterial activity against various strains of bacteria.[1] The mechanism of action is often attributed to the disruption of cellular processes upon interaction of the metal complex with the bacterial cell.

Anticancer Activity

Some pyrazole-metal complexes have shown cytotoxic activity against cancer cell lines.[4] The design of new metal-based anticancer agents is an active area of research, with the aim of developing compounds with improved efficacy and reduced side effects compared to existing platinum-based drugs.[4]

G Pyrazole_Complex Pyrazole-Metal Complex Cellular_Uptake Cellular Uptake Pyrazole_Complex->Cellular_Uptake Interaction_Target Interaction with Biological Targets (e.g., DNA, enzymes) Cellular_Uptake->Interaction_Target Biological_Effect Biological Effect (e.g., Apoptosis, Inhibition of Cell Proliferation) Interaction_Target->Biological_Effect

Caption: A simplified representation of the potential mechanism of action for a biologically active pyrazole-metal complex.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for high-throughput screening (HTS) assays involving pyrazole derivatives, a class of compounds with significant therapeutic potential across various diseases. This document is intended to serve as a practical guide for researchers in academic and industrial settings who are engaged in the discovery and development of novel pharmaceuticals.

I. Anticancer Applications: Targeting Kinase Signaling

Pyrazole derivatives have emerged as a privileged scaffold in the design of protein kinase inhibitors for cancer therapy. Their ability to form key interactions within the ATP-binding pocket of kinases makes them attractive candidates for targeted drug development. High-throughput screening assays are essential for the efficient identification and characterization of potent and selective pyrazole-based kinase inhibitors.

A. Data Presentation: Inhibitory Activities of Pyrazole Derivatives

The following tables summarize the in vitro inhibitory activity of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Protein Kinases

CompoundTarget KinaseIC50 (nM)Assay TypeReference
AfuresertibAkt10.08 (Ki)Biochemical[1]
Cdk8-IN-10CDK88.25Biochemical[2]
Compound 3ALK2.9Biochemical[1]
Compound 6Aurora A160Biochemical[1]
Compound 17Chk217.9Biochemical[1]

Table 2: Cytotoxic Activity of Pyrazole Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Assay TypeReference
AfuresertibHCT116Colon0.95Cell-based[1]
Cdk8-IN-10SW620Colorectal1.3 (pSTAT1)Cell-based[2]
Compound 6HCT116Colon0.39Cell-based[1]
Compound 6MCF-7Breast0.46Cell-based[1]
Pyrazole-Indole Hybrid 7aHepG2LiverNot SpecifiedCell-based[3]
Pyrazole-Indole Hybrid 7bHepG2LiverNot SpecifiedCell-based[3]
B. Experimental Protocols

This protocol describes a luminescence-based assay to measure the direct inhibition of Cyclin-Dependent Kinase 8 (CDK8) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) by pyrazole derivatives. The assay quantifies the amount of ADP produced, which is inversely proportional to the kinase inhibition.

Materials:

  • Recombinant human CDK8/Cyclin C or VEGFR2 kinase

  • Kinase substrate peptide (e.g., CDK Substrate Peptide 2 for CDK8, Poly(Glu,Tyr) 4:1 for VEGFR2)

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes or liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the pyrazole test compounds in DMSO. Transfer a small volume (e.g., 5 µL) of the diluted compounds to the assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme Preparation: Dilute the CDK8/Cyclin C or VEGFR2 enzyme to a 2x final concentration in 1x Kinase Assay Buffer.

  • Reaction Initiation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the appropriate kinase substrate peptide at 2x the final desired concentration. Add the master mix to all wells to start the kinase reaction.

  • Enzyme Addition: Add the diluted enzyme to all wells except the negative controls.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ADP-Glo™ Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30-45 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Biochemical Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Plating 1. Compound Plating (Pyrazole Derivatives) Reaction_Initiation 4. Initiate Reaction (Add Master Mix) Compound_Plating->Reaction_Initiation Enzyme_Prep 2. Enzyme Preparation (CDK8 or VEGFR2) Enzyme_Addition 5. Add Enzyme Enzyme_Prep->Enzyme_Addition Master_Mix_Prep 3. Master Mix Preparation (ATP + Substrate) Master_Mix_Prep->Reaction_Initiation Reaction_Initiation->Enzyme_Addition Incubation 6. Incubate (30°C, 45-60 min) Enzyme_Addition->Incubation Stop_Reaction 7. Stop Reaction (Add ADP-Glo™ Reagent) Incubation->Stop_Reaction Incubate_Stop 8. Incubate (RT, 40 min) Stop_Reaction->Incubate_Stop Add_Detection 9. Add Detection Reagent Incubate_Stop->Add_Detection Incubate_Detect 10. Incubate (RT, 30-45 min) Add_Detection->Incubate_Detect Read_Luminescence 11. Read Luminescence Incubate_Detect->Read_Luminescence Data_Analysis 12. Data Analysis (Calculate % Inhibition, IC50) Read_Luminescence->Data_Analysis

Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.

This protocol assesses the effect of pyrazole derivatives on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT into formazan crystals by metabolically active cells.[4][5]

Materials:

  • Adherent cancer cell line (e.g., HCT116, MCF-7)

  • Complete culture medium

  • Pyrazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated controls and vehicle controls (DMSO).[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.[6]

Signaling Pathways Targeted by Pyrazole-Based Kinase Inhibitors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription beta_catenin β-catenin CDK8 CDK8 beta_catenin->CDK8 STAT STAT STAT->CDK8 CDK8->Transcription VEGF VEGF VEGF->VEGFR2 Wnt Wnt Wnt->beta_catenin Cytokines Cytokines Cytokines->STAT Pyrazole Pyrazole Derivatives Pyrazole->VEGFR2 inhibit Pyrazole->CDK8 inhibit

Caption: Key signaling pathways often targeted by pyrazole kinase inhibitors.

II. Antiviral Applications

Pyrazole derivatives have shown promise as antiviral agents against a range of viruses by targeting key viral or host proteins involved in the viral life cycle.

A. Data Presentation: Antiviral Activity of Pyrazole Derivatives

Table 3: Antiviral Activity and Cytotoxicity of Pyrazole Derivatives

CompoundVirusIC50CC50Selectivity Index (SI)Assay TypeReference
Pyrazolylhydrazide (Hyd)SARS-CoV-20.054 mg/mL0.4913 mg/mL9.09Plaque Reduction[7]
Hydrazone HQSARS-CoV-20.052 mg/mL0.805 mg/mL15.5Plaque Reduction[7]
Pyrazolylhydrazide (Hyd)MERS-CoV0.23 mg/mL0.4913 mg/mL2.1Plaque Reduction[7]
Hydrazone HQMERS-CoV0.302 mg/mL0.805 mg/mL2.7Plaque Reduction[7]
Compound 11Chikungunya Virus14.15 µMNot SpecifiedNot SpecifiedCPE Reduction[8]
B. Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[9] It measures the reduction in the number of viral plaques in a cell monolayer in the presence of a test compound.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero E6 for coronaviruses)

  • Virus stock of known titer

  • Pyrazole test compounds

  • Infection medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., infection medium with 1% low-melting-point agarose or Avicel)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the pyrazole compounds in infection medium. Mix the diluted compounds with a standardized amount of virus (to produce 50-100 plaques per well) and incubate for 1 hour at 37°C to allow for neutralization.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After adsorption, remove the inoculum and add the overlay medium containing the corresponding concentrations of the pyrazole compound. Let the overlay solidify.

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

G cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Staining cluster_analysis Analysis Seed_Cells 1. Seed Host Cells Inoculate_Cells 5. Inoculate Cell Monolayer Seed_Cells->Inoculate_Cells Prepare_Compounds 2. Prepare Compound Dilutions Mix_Virus_Compound 4. Mix Virus & Compound (Incubate 1h) Prepare_Compounds->Mix_Virus_Compound Prepare_Virus 3. Prepare Virus Inoculum Prepare_Virus->Mix_Virus_Compound Mix_Virus_Compound->Inoculate_Cells Adsorption 6. Viral Adsorption (1h) Inoculate_Cells->Adsorption Add_Overlay 7. Add Overlay Medium Adsorption->Add_Overlay Incubate_Plates 8. Incubate for Plaque Formation (2-5 days) Add_Overlay->Incubate_Plates Fix_Cells 9. Fix Cells Incubate_Plates->Fix_Cells Stain_Cells 10. Stain with Crystal Violet Fix_Cells->Stain_Cells Count_Plaques 11. Count Plaques Stain_Cells->Count_Plaques Calculate_IC50 12. Calculate % Reduction & IC50 Count_Plaques->Calculate_IC50

Caption: The process of alpha-synuclein aggregation and the inhibitory mechanism.

IV. Anti-Infectious Disease Applications: Targeting Parasites

Pyrazole derivatives have also been investigated as potential therapeutic agents for neglected tropical diseases, such as Chagas disease, which is caused by the parasite Trypanosoma cruzi.

A. Data Presentation: Anti-Trypanosoma cruzi Activity of Pyrazole Derivatives

Table 5: Activity of Pyrazole Derivatives against Trypanosoma cruzi

CompoundFormIC50 (µM)CC50 (Vero cells, µM)Selectivity Index (SI)Reference
Compound 3gIntracellular amastigote6.09 ± 0.52> 500> 82.1[10]
Compound 3jIntracellular amastigote2.75 ± 0.62> 500> 181.8[10]
Compound 3mIntracellular amastigote3.58 ± 0.25> 500> 139.7[10]
BenznidazoleIntracellular amastigote2.05 ± 0.15> 500> 243.9[10]
Compound 3mTrypomastigote34.54 ± 8.32> 500> 14.5[10]
BenznidazoleTrypomastigote18.71 ± 4.58> 500> 26.7[10]
B. Experimental Protocol: Anti-Trypanosoma cruzi Assay

This protocol describes a luminescence-based high-throughput assay to screen for compounds active against the intracellular amastigote form of T. cruzi, using a parasite line genetically engineered to express luciferase.

Materials:

  • Vero cells (or another suitable host cell line)

  • T. cruzi trypomastigotes expressing luciferase

  • Complete culture medium

  • Pyrazole test compounds

  • Luciferin substrate

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Host Cell Seeding: Seed Vero cells in 96-well plates and incubate overnight to form a monolayer.

  • Infection: Infect the Vero cell monolayers with luciferase-expressing T. cruzi trypomastigotes at a parasite-to-host cell ratio of 10:1. Incubate for 24 hours.

  • Compound Treatment: Wash the wells to remove non-internalized parasites. Add fresh medium containing serial dilutions of the pyrazole test compounds. Include benznidazole as a positive control and untreated wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Luminescence Reading: Add luciferin substrate to the wells and measure the luminescence signal using a luminometer. The signal is proportional to the number of viable intracellular amastigotes.

  • Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the controls. Determine the IC50 value. A parallel cytotoxicity assay on Vero cells (e.g., MTT assay) should be performed to determine the CC50 and calculate the selectivity index (SI = CC50/IC50).

Workflow for Anti-Trypanosoma cruzi HTS Assay

G cluster_prep Preparation & Infection cluster_treatment Treatment cluster_detection Detection & Analysis Seed_Vero 1. Seed Vero Cells Infect_Cells 2. Infect with T. cruzi (24h) Seed_Vero->Infect_Cells Wash_Cells 3. Wash to Remove Extracellular Parasites Infect_Cells->Wash_Cells Add_Compounds 4. Add Pyrazole Compounds Wash_Cells->Add_Compounds Incubate_Treatment 5. Incubate (72h) Add_Compounds->Incubate_Treatment Add_Luciferin 6. Add Luciferin Incubate_Treatment->Add_Luciferin Read_Luminescence 7. Read Luminescence Add_Luciferin->Read_Luminescence Analyze_Data 8. Calculate IC50 & SI Read_Luminescence->Analyze_Data

Caption: Workflow for a luminescence-based HTS assay for T. cruzi.

References

Application Notes and Protocols for the Quantification of (1-Methyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-1H-pyrazol-5-yl)methanamine is a heterocyclic amine containing a pyrazole core. Pyrazole derivatives are of significant interest in pharmaceutical development due to their diverse biological activities. Accurate and precise quantification of this compound is essential for various stages of drug development, including quality control of active pharmaceutical ingredients (APIs), pharmacokinetic studies, and formulation analysis.

This document provides detailed application notes and experimental protocols for the quantification of (1-Methyl-1H-pyrazol-5-yl)methanamine using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for this exact compound are not publicly available, the following protocols are based on established methods for similar pyrazole derivatives and biogenic amines and provide a robust starting point for method development and validation.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analytical methods described. These values are based on typical performance for the analysis of similar pyrazole derivatives and should be established for this specific analyte during method validation.

ParameterHPLC-UV (Representative Values)LC-MS/MS (Representative Values)
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.3 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5.0%

Section 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Application Note

Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is a widely accessible and robust technique for the routine quantification of (1-Methyl-1H-pyrazol-5-yl)methanamine. This method is suitable for purity assessment, content uniformity, and dissolution testing where moderate sensitivity is sufficient. The primary amine in the target molecule allows for good retention on a C18 column with an acidic mobile phase, which also aids in achieving sharp peak shapes.

Experimental Protocol: HPLC-UV

1. Materials and Reagents

  • (1-Methyl-1H-pyrazol-5-yl)methanamine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A: 0.1% Formic acid in Water, B: Acetonitrile.

  • Elution Mode: Isocratic (e.g., 80:20 A:B) or a shallow gradient depending on the sample matrix.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV scan of the analyte (typically around 210-230 nm for pyrazoles).

3. Solution Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of (1-Methyl-1H-pyrazol-5-yl)methanamine reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.

  • Sample Preparation:

    • For Bulk Drug: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the linearity range.

    • For Formulations: Extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution and the sample solution.

  • Record the chromatograms and measure the peak area for the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of (1-Methyl-1H-pyrazol-5-yl)methanamine in the sample solution from the calibration curve.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Standard Stock (1 mg/mL) Standards Working Standards (1-100 µg/mL) Stock->Standards Dilution Inject Inject Samples & Standards (10 µL) Standards->Inject Sample Sample Solution (in range) Sample->Inject Equilibrate System Equilibration Equilibrate->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate CalCurve Calibration Curve (Area vs. Conc.) Integrate->CalCurve Quantify Quantification CalCurve->Quantify

Caption: Workflow for HPLC-UV quantification.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

For applications requiring high sensitivity and selectivity, such as the quantification of (1-Methyl-1H-pyrazol-5-yl)methanamine in biological matrices (e.g., plasma, serum), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers excellent specificity through Multiple Reaction Monitoring (MRM), minimizing interferences from the sample matrix. An isotopically labeled internal standard is recommended to ensure the highest accuracy and precision.

Experimental Protocol: LC-MS/MS

1. Materials and Reagents

  • (1-Methyl-1H-pyrazol-5-yl)methanamine reference standard

  • (1-Methyl-1H-pyrazol-5-yl)methanamine-¹³C,¹⁵N₂ (or other suitable internal standard - IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (or other relevant biological matrix)

2. LC-MS/MS Conditions

  • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile.

  • Elution Mode: Gradient elution (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by direct infusion of the analyte and IS. A hypothetical transition would be:

    • Analyte: Precursor ion [M+H]⁺ → Product ion

    • Internal Standard: Precursor ion [M+H]⁺ → Product ion

  • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal.

4. Solution and Sample Preparation

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Internal Standard Spiking Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in acetonitrile.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample, standard, or quality control (QC) sample into a microcentrifuge tube.

    • Add 150 µL of the internal standard spiking solution (in acetonitrile) to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

5. Data Analysis

  • Optimize MRM transitions and collision energies for the analyte and internal standard.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the standards.

  • Quantify the analyte in the samples using the regression equation from the calibration curve.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample/ Standard (50 µL) Spike Add IS in ACN (150 µL) Plasma->Spike Vortex Vortex Spike->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject (5 µL) Supernatant->Inject LC Gradient LC Separation Inject->LC MS ESI+ Ionization LC->MS MRM MRM Detection MS->MRM Integrate Integrate Peaks (Analyte & IS) MRM->Integrate Ratio Calculate Peak Area Ratios Integrate->Ratio CalCurve Calibration Curve Ratio->CalCurve Quantify Quantification CalCurve->Quantify

Application Notes: Derivatization of (1-Methyl-1H-pyrazol-5-yl)methanamine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1-Methyl-1H-pyrazol-5-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a "privileged structure," found in numerous FDA-approved drugs and biologically active compounds known for a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Derivatization of the primary amine group of this scaffold allows for the systematic exploration of structure-activity relationships (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.

The primary amine serves as a versatile synthetic handle for various chemical transformations, most notably amide bond formation. By coupling this pyrazole moiety with a diverse range of carboxylic acids, researchers can generate extensive libraries of novel chemical entities. These derivatives have been successfully evaluated against a multitude of biological targets. For instance, pyrazole-carboxamide derivatives have shown promise as anti-prostate cancer agents by modulating the androgen receptor (AR) signaling pathway.[3] Other derivatives have been investigated as inhibitors of enzymes like Checkpoint Kinase 1 (CHK1) for hematologic malignancies and as antimicrobial agents.[4][5]

This document provides detailed protocols for the derivatization of (1-Methyl-1H-pyrazol-5-yl)methanamine via amide coupling and a subsequent in vitro biological assay to evaluate the synthesized compounds' inhibitory activity.

Experimental Protocols

Protocol 1: Synthesis of N-((1-Methyl-1H-pyrazol-5-yl)methyl)benzamide via Amide Coupling

This protocol describes a standard amide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials and Reagents:

  • (1-Methyl-1H-pyrazol-5-yl)methanamine[6]

  • Benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a solution of benzoic acid (1.2 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add (1-Methyl-1H-pyrazol-5-yl)methanamine (1.0 eq) to the reaction mixture, followed by DIPEA (2.5 eq).

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the pure amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G

Protocol 2: In Vitro Kinase Inhibition Assay (Example: CHK1 Kinase)

This protocol outlines a method to assess the inhibitory activity of the synthesized pyrazole derivatives against a specific protein kinase, such as CHK1, using a luminescence-based assay.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity. Potent inhibitors will result in less ATP consumption, leading to a higher luminescence signal.

Materials and Reagents:

  • Synthesized pyrazole derivatives (dissolved in DMSO)

  • Recombinant human CHK1 enzyme

  • Kinase substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Staurosporine (positive control inhibitor)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole derivatives and the staurosporine control in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.

  • Assay Plate Setup: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Addition: Prepare a master mix of CHK1 enzyme and substrate peptide in kinase reaction buffer. Add 5 µL of this mix to each well.

  • Initiate Reaction: Prepare an ATP solution in kinase reaction buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Signal Reading: Incubate the plate for 10 minutes in the dark, then measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

G

Data Presentation

The derivatization strategy allows for the evaluation of how different substituents (R-groups) on the coupled carboxylic acid affect biological activity. The IC₅₀ values obtained from the kinase assay can be summarized to establish a Structure-Activity Relationship (SAR).

Table 1: Inhibitory Activity of Pyrazole Derivatives Against CHK1 Kinase

Compound IDR-Group (from R-COOH)CHK1 IC₅₀ (nM)
PZ-001 Phenyl150.5
PZ-002 4-Chlorophenyl45.2
PZ-003 4-Methoxyphenyl210.8
PZ-004 2-Naphthyl98.7
PZ-005 Thiophen-2-yl112.3
Staurosporine - (Control)5.1

Note: Data are representative and for illustrative purposes.

From this example data, one could infer that electron-withdrawing groups at the para-position of the phenyl ring (e.g., PZ-002) enhance inhibitory activity compared to the unsubstituted phenyl ring (PZ-001) or an electron-donating group (PZ-003).

Signaling Pathway Visualization

The target in the example protocol, CHK1, is a critical serine/threonine kinase involved in the DNA damage response pathway. Its inhibition can sensitize cancer cells to chemotherapy.

G

References

The Pivotal Role of Pyrazoles in the Advancement of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, have become a cornerstone in the development of modern agrochemicals.[1] Their inherent chemical versatility, characterized by a stable aromatic ring and multiple sites for substitution, allows for extensive structural modifications, leading to a diverse array of derivatives with potent biological activities.[1] In the agrochemical industry, pyrazole-based compounds have been successfully commercialized as fungicides, herbicides, and insecticides, playing a crucial role in enhancing crop protection and promoting sustainable agriculture.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of pyrazoles in agrochemicals.

I. Pyrazole-Based Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective in disrupting the fungal mitochondrial respiratory chain, which ultimately inhibits spore germination and mycelial growth.[1] The pyrazole-carboxamide scaffold is a key pharmacophore for this class of fungicides.[1]

Mechanism of Action

Pyrazole SDHIs function by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain. This blockage disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to fungal cell death.[1]

Featured Compounds and Efficacy

CompoundTarget PathogensEfficacy (EC50 µg/mL)Reference Crop(s)
BixafenBroad-spectrumNot specified in abstractsCereals, Fruits, Vegetables
FluxapyroxadBroad-spectrumNot specified in abstractsCereals, Fruits, Vegetables
SedaxaneBroad-spectrumNot specified in abstractsCereals, Fruits, Vegetables
PyraclostrobinBroad-spectrumNot specified in abstractsCereals, Fruits, Vegetables
Compound 8j Alternaria solani3.06Tomato
Compound 38 G. zeae, C. mandshurica, F. oxysporum14.7, 21.1, 32.7Not specified
Compound 39 G. zeae13.1Not specified
Compound 5 Nigrospora oryzae1.9Rice
Compound 7 Colletotrichum camelliae6.0Not specified
Compound 8 Rhizoctonia solani0.016 (in vitro), 0.95 (in vivo)Not specified
Compound 9 Rhizoctonia solani0.002Not specified
Compound 26 B. cinerea, R. solani, V. mali, T. cucumeris, F. oxysporum, F. graminearum2.432, 2.182, 1.787, 1.638, 6.986, 6.043Not specified

Experimental Protocol: Synthesis of a Pyrazole-4-Carboxamide Fungicide Candidate (Analogue of Compound 8j)

This protocol outlines a general procedure for the synthesis of pyrazole-4-carboxamides, which are potent SDHI fungicides.[2]

Materials:

  • Substituted pyrazole-4-carboxylic acid

  • Substituted aniline

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend the substituted pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Coupling: Dissolve the resulting acid chloride in anhydrous DCM. In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the aniline solution dropwise to the acid chloride solution at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired pyrazole-4-carboxamide.

Signaling Pathway: Inhibition of Fungal Respiration by Pyrazole SDHIs

SDHI_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Complex_II Complex II (Succinate Dehydrogenase) Complex_II->ETC e- Fumarate Fumarate Complex_II->Fumarate Succinate Succinate Succinate->Complex_II Oxidation e_flow Electron Flow ATP ATP ATP_Synthase->ATP Synthesis Pyrazole_SDHI Pyrazole SDHI Fungicide Pyrazole_SDHI->Complex_II Inhibition

Caption: Mechanism of action of pyrazole SDHI fungicides.

II. Pyrazole-Based Herbicides: Targeting Key Plant Enzymes

Pyrazole derivatives are prominent in the development of herbicides that target essential plant enzymes, leading to effective weed control.[3] Two major classes of pyrazole herbicides are inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).[3]

Mechanism of Action

  • HPPD Inhibitors: These herbicides, also known as bleaching herbicides, inhibit the enzyme HPPD.[3] This enzyme is crucial in the biosynthesis of plastoquinone, a vital cofactor for phytoene desaturase in the carotenoid biosynthesis pathway.[4] Inhibition of HPPD leads to a depletion of carotenoids, which protect chlorophyll from photo-oxidation. The resulting photo-oxidative damage causes the characteristic bleaching symptoms and ultimately plant death.[3]

  • ALS Inhibitors: Acetolactate synthase (ALS) is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[3] As these amino acids are essential for protein synthesis and plant growth, inhibition of ALS leads to a cessation of cell division and growth, eventually causing plant death.[3] Mammals lack this biosynthetic pathway, providing a basis for the selective toxicity of these herbicides.[3]

Featured Compounds and Efficacy

CompoundTarget EnzymeTarget WeedsEfficacy
PyrazolateHPPDAnnual and perennial weeds in paddy riceMetabolized to active form with IC50 of 13 nM against HPPD
PyrazoxyfenHPPDAnnual and perennial weeds in paddy riceMetabolized to active form with IC50 of 13 nM against HPPD
Compound 2 HPPDPlantago depressa, Capsella bursa-pastoris>90.0% control at 75.0 and 37.5 g ai/ha
Compound 4 HPPD11 out of 12 weed species evaluated>80.0% growth inhibition at 150 g ai/ha
Compound 17 Auxin mimic6 out of 7 dicotyledonous weeds100.0% post-emergence efficacy at 400 g ai/ha

Experimental Protocol: Knorr-Type Pyrazole Synthesis for Herbicide Intermediates

This protocol describes a classic method for synthesizing the pyrazole core, which can be further functionalized to create various herbicides.[1]

Materials:

  • 1,3-Diketone

  • Substituted hydrazine

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in ethanol.

  • Add the substituted hydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired substituted pyrazole.

Logical Workflow: Discovery of New Pyrazole-Based Herbicides

Herbicide_Discovery_Workflow A Identify Target Enzyme (e.g., HPPD, ALS) B Design & Synthesize Pyrazole Library A->B C In Vitro Enzyme Inhibition Assays B->C D Greenhouse Screening (Herbicidal Activity) C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F F->B Iterative Design G Field Trials F->G H Commercial Product G->H

Caption: A logical workflow for discovering new pyrazole herbicides.

III. Pyrazole-Based Insecticides: Neurotoxins and Metabolic Disruptors

Pyrazole insecticides are highly effective against a broad range of agricultural pests, primarily by targeting the nervous system or energy metabolism of insects.[1]

Mechanism of Action

  • GABA-gated Chloride Channel Antagonists: Fipronil is a prime example of a pyrazole insecticide that acts as a potent antagonist of the GABA (gamma-aminobutyric acid)-gated chloride channel in insect neurons.[1][5] By blocking the inhibitory effects of GABA, fipronil causes hyperexcitation of the central nervous system, leading to paralysis and death of the insect.[6]

  • Mitochondrial Electron Transport Inhibitors: Compounds like tolfenpyrad and tebufenpyrad inhibit mitochondrial electron transport at the NADH-CoQ reductase site (Complex I), disrupting the formation of ATP.[6] This leads to a failure in cellular energy supply and ultimately insect death.[6]

Featured Compounds and Efficacy

CompoundTarget Pest(s)Efficacy (LC50 µg/mL)
FipronilTermites, Locusts0.038 (Termites), 63.09 (Locusts)
TolfenpyradWide range of pestsNot specified in abstracts
TebufenpyradMites and other pestsNot specified in abstracts
Compound 3f Termites0.001
Compound 3d Termites0.006
Compound 6h Locusts47.68

Experimental Protocol: Synthesis of a Pyrazole Amide Insecticide Intermediate

This protocol outlines the synthesis of a key intermediate for pyrazole-amide insecticides, similar to those related to chlorantraniliprole.[1]

Materials:

  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Ammonium hydroxide

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • To a solution of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid in acetonitrile, add HOBt (1.2 eq) and EDCI (1.2 eq).

  • Stir the mixture at room temperature for 3 hours to activate the carboxylic acid.

  • Cool the reaction mixture to 0-10 °C in an ice bath.

  • Slowly add ammonium hydroxide to the mixture.

  • Maintain this temperature until the reaction is complete (monitored by TLC).

  • Concentrate the solvent in vacuo.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the resulting solid by column chromatography to yield the desired 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide.

Signaling Pathway: Neurotoxic Action of Fipronil

Fipronil_MoA cluster_neuron Insect Neuron Synapse GABA_Receptor GABA-gated Chloride Channel Chloride_Influx Chloride Ion (Cl⁻) Influx GABA_Receptor->Chloride_Influx Opens Channel CNS_Disruption Central Nervous System Disruption & Hyperexcitation GABA_Receptor->CNS_Disruption Leads to Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Influx->Hyperpolarization GABA GABA GABA->GABA_Receptor Binds to Fipronil Fipronil Fipronil->GABA_Receptor Blocks Insect_Death Insect Death CNS_Disruption->Insect_Death

Caption: Neurotoxic mechanism of the insecticide fipronil.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in pyrazole synthesis?

A1: Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis, can often be attributed to several factors. These include the purity of starting materials, suboptimal reaction conditions, and the occurrence of side reactions. The nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound are primary determinants of reaction success.[1]

Q2: How does the purity of starting materials affect the reaction?

A2: The purity of the 1,3-dicarbonyl compound and the hydrazine derivative is critical. Impurities can lead to undesired side reactions, which not only reduce the yield of the target pyrazole but also complicate the purification process.[1] Hydrazine derivatives, in particular, can degrade over time, so using freshly opened or purified reagents is highly recommended.[1][2]

Q3: I am observing the formation of two different products. What is happening?

A3: You are likely observing the formation of regioisomers. This is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of two different pyrazole products.[1]

Q4: My reaction mixture has turned a deep yellow or red. Is this normal?

A4: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] The reaction mixture can also become acidic, promoting the formation of these colored byproducts.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Symptoms:

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows little to no formation of the desired pyrazole.

  • A significant amount of starting material remains unreacted even after extended reaction times.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Impure Starting Materials Ensure the 1,3-dicarbonyl compound and hydrazine are of high purity. Use freshly opened or purified hydrazine derivatives.[1][2]
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions require heating to proceed to completion, while others may benefit from lower temperatures to minimize side reactions. Monitor the reaction progress by TLC to determine the optimal temperature.[1]
Incorrect Solvent The choice of solvent is crucial. For instance, aprotic dipolar solvents like DMF can provide better results than ethanol, especially when using aryl hydrazines.[2] Experiment with different solvents to find the one that provides the best solubility for your reactants and facilitates the reaction.
Inappropriate Catalyst or pH The Knorr synthesis is typically acid-catalyzed.[2] Ensure the appropriate catalyst is used and consider optimizing the pH. In some cases, a mild base like sodium acetate can be beneficial, particularly when using hydrazine salts.[1]
Insufficient Reaction Time Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.[1]
Issue 2: Formation of Regioisomers

Symptoms:

  • ¹H NMR or LC-MS analysis of the crude product shows a mixture of two or more isomeric pyrazoles.

  • Difficulty in separating the desired isomer from the mixture.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Use of Unsymmetrical Reactants The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is prone to forming regioisomers.[1]
Steric and Electronic Effects The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] A bulkier substituent on either the dicarbonyl or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
Reaction Conditions The choice of solvent and pH can significantly influence the regiochemical outcome. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[3]
Issue 3: Difficulty in Product Purification

Symptoms:

  • The crude product is an oil or a deeply colored solid.

  • Recrystallization fails to yield pure crystals ("oiling out").

  • Column chromatography results in poor separation of the product from impurities.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Presence of Colored Impurities These often arise from the hydrazine starting material.[1] Washing the crude product with a suitable solvent or performing a preliminary purification step like a charcoal treatment can help remove some of these impurities.[1]
"Oiling Out" During Recrystallization This occurs when the solute is insoluble in the solvent at its boiling point or when the melting point of the solute is lower than the boiling point of the solvent. Try using a mixed-solvent system for recrystallization.[4]
Poor Separation on Silica Gel The polarity of the eluent may not be optimal. Perform a gradient elution during column chromatography to improve separation. Ensure the crude product is properly dried and free of highly polar solvents before loading onto the column.

Data Presentation

Table 1: Effect of Solvent on Pyrazole Synthesis Yield

1,3-Dicarbonyl Compound Hydrazine Derivative Solvent Temperature (°C) Yield (%) Reference
Ethyl acetoacetatePhenylhydrazineEthanolRefluxModerate[5]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEthanolRoom Temp.50:50 mixture of isomers[5]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineDMFRoom Temp.74-77 (98:2 isomer ratio)[5]
Acetylacetone2,4-DinitrophenylhydrazineEthylene GlycolRoom Temp.70-95[6]

Table 2: Effect of Catalyst on Pyrazole Synthesis Yield

1,3-Dicarbonyl Compound Hydrazine Derivative Catalyst Solvent Yield (%) Reference
Ethyl acetoacetatePhenylhydrazineNano-ZnONot specified95[6]
Acetylacetone2,4-DinitrophenylhydrazineLithium perchlorateEthylene Glycol70-95[6]
Various 1,3-diketonesOxamic acid thiohydrazidesIodine/TsOHNot specified83[5]

Experimental Protocols

Protocol 1: Classical Knorr Pyrazole Synthesis

This protocol describes the synthesis of 3-methyl-1-phenyl-5-pyrazolone from ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[2]

  • Add a few drops of glacial acetic acid as a catalyst.

  • Add ethanol as a solvent.

  • Heat the reaction mixture under reflux for 1 hour.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the resulting syrup in an ice bath to induce crystallization of the crude product.[2]

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone.[2]

Protocol 2: Microwave-Assisted Synthesis of Pyrazoles

This protocol provides a general procedure for the rapid synthesis of pyrazoles using microwave irradiation.

Materials:

  • 1,3-Dicarbonyl compound (1.0 equivalent)

  • Hydrazine derivative (1.0-1.2 equivalents)

  • Appropriate solvent (e.g., ethanol, DMF)

  • Microwave reactor vial

Procedure:

  • In a microwave reaction vessel, combine the 1,3-dicarbonyl compound, the hydrazine derivative, and the chosen solvent.[2]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature and time (e.g., 100-150 °C for 5-20 minutes). These parameters may require optimization for specific substrates.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure substituted pyrazole.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine 1,3-Dicarbonyl and Hydrazine solvent Add Solvent and Catalyst reactants->solvent heat Heat Reaction Mixture (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool and Precipitate monitor->cool Reaction Complete filter Filter and Wash cool->filter purify Recrystallize or Column Chromatography filter->purify product Pure Pyrazole Product purify->product troubleshooting_low_yield start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity impure Impure check_purity->impure purify_reagents Purify or Replace Reagents impure->purify_reagents Yes optimize_conditions Optimize Reaction Conditions impure->optimize_conditions No purify_reagents->start conditions Temp, Solvent, Catalyst optimize_conditions->conditions side_reactions Check for Side Reactions (TLC/LC-MS) optimize_conditions->side_reactions isomers Regioisomers Formed? side_reactions->isomers modify_conditions Modify Conditions to Improve Selectivity isomers->modify_conditions Yes success Improved Yield isomers->success No modify_conditions->start regioselectivity_logic start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine attack Nucleophilic Attack of Hydrazine start->attack carbonyl1 Attack at Less Hindered Carbonyl attack->carbonyl1 Favored carbonyl2 Attack at More Hindered Carbonyl attack->carbonyl2 Disfavored factors Controlling Factors attack->factors isomer1 Major Regioisomer carbonyl1->isomer1 isomer2 Minor Regioisomer carbonyl2->isomer2 steric Steric Hindrance factors->steric electronic Electronic Effects factors->electronic conditions Reaction Conditions (pH, Solvent) factors->conditions

References

Technical Support Center: Purification of (1-Methyl-1H-pyrazol-5-yl)methanamine and Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (1-Methyl-1H-pyrazol-5-yl)methanamine and other substituted pyrazoles. The following information is based on established purification methodologies for pyrazole-containing compounds and should be adapted as a starting point for the specific target molecule.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of pyrazole derivatives.

Issue 1: The purified product is an oil instead of a solid.

If your (1-Methyl-1H-pyrazol-5-yl)methanamine or a similar pyrazole derivative is obtained as an oil, it may be due to residual solvents or impurities that depress the melting point. Here are some steps to address this:

  • High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed. Use a rotary evaporator initially, followed by placing the sample under a high-vacuum pump. Gentle heating can be applied if the compound is known to be thermally stable.[1]

  • Salt Formation: Basic pyrazoles, including aminopyrazoles, can be converted to their corresponding salts (e.g., hydrochloride or acetate) by treatment with an appropriate acid.[1][2] These salts are often crystalline and can be purified by recrystallization. The pure amine can then be recovered by neutralization.

  • Chromatographic Purification: If the oil is a mixture of the product and impurities, column chromatography is a recommended purification method.

Issue 2: The product is colored, but the pure compound is expected to be colorless.

A colored product suggests the presence of trace impurities or degradation products.[1] The following methods can be used for decolorization:

  • Activated Charcoal Treatment: Dissolve the compound in a suitable organic solvent and add a small amount of activated charcoal. Stir the mixture for a short period, then filter it through celite to remove the charcoal. The product can then be recovered by removing the solvent or by recrystallization.[1]

  • Recrystallization: This technique is often effective at removing colored impurities, which may remain in the mother liquor.[1]

  • Silica Gel Plug: Dissolve the compound in a minimal amount of a non-polar solvent and pass it through a short column (plug) of silica gel. Polar, colored impurities are often retained on the silica.[1]

Issue 3: Thin-Layer Chromatography (TLC) analysis shows multiple spots after synthesis.

The presence of multiple spots on a TLC plate indicates an impure product mixture. This could include unreacted starting materials, byproducts, or regioisomers.

  • Impurity Identification: To identify the spots, run co-spots on the TLC plate with the starting materials.

  • Purification Strategy: Column chromatography is the most effective method for separating compounds with different polarities, as indicated by different Rf values on TLC.[1][3] Experiment with different solvent systems to achieve optimal separation. For basic pyrazoles that may show tailing on silica gel, adding a small amount of triethylamine to the eluent or using neutral alumina can improve separation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying substituted pyrazoles like (1-Methyl-1H-pyrazol-5-yl)methanamine?

A1: The most frequently employed methods for the purification of substituted pyrazoles are column chromatography on silica gel and recrystallization.[1][4][5] For liquid pyrazoles, distillation is also a viable option. Salt formation followed by recrystallization is a useful technique for basic pyrazoles.[1][2]

Q2: What are typical solvent systems for column chromatography of pyrazole derivatives?

A2: The choice of solvent system depends on the polarity of the specific pyrazole. A common approach is to use a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The polarity is gradually increased to elute the compounds from the column. For some pyrazoles, dichloromethane has been used as the eluent.[3] It is recommended to first determine an appropriate solvent system using TLC analysis to achieve an Rf value of approximately 0.3-0.4 for the desired product.[1]

Q3: Which solvents are suitable for the recrystallization of pyrazoles?

A3: Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, or mixtures such as ethanol/water.[1][4][6][7] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Q4: How can I prevent my basic pyrazole compound from streaking on a silica gel TLC plate or column?

A4: Basic compounds like aminopyrazoles can interact with the acidic silanol groups on the surface of silica gel, leading to poor separation (streaking or tailing). To mitigate this, you can deactivate the silica gel by adding a small percentage of a base, such as triethylamine (e.g., 0.1-1%), to the eluent system.[1] Alternatively, using a different stationary phase like neutral alumina can be effective.[1]

Experimental Protocols

The following are generalized protocols that should be optimized for the specific pyrazole derivative being purified.

Protocol 1: Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate. Develop the plate using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find a system that gives the desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent. Load the concentrated sample or the dried silica with the adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product. Further dry the product under high vacuum to remove any residual solvent.[1]

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which the compound has high solubility at high temperature and low solubility at low temperature. Common choices for pyrazoles include ethanol, methanol, and water, or mixtures thereof.[1][4]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Summary

Compound TypeStationary PhaseEluent SystemReference
Pyrazole-based benzenesulfonamideSilica gelDichloromethane[3]
1-ethyl-4-iodo-5-methyl-1H-pyrazoleSilica gelEthyl acetate/Hexane (e.g., 5:95 to 20:80)[1]
Chloro-methyl-phenyl-pyrazole derivativeSilica gelEthyl acetate/Hexane (1:5)[4]

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification Method cluster_post Post-Purification Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Recrystallization Recrystallization TLC_Analysis->Recrystallization Distillation Distillation (for liquids) TLC_Analysis->Distillation Combine_Fractions Combine Pure Fractions Column_Chromatography->Combine_Fractions Solvent_Removal Solvent Removal Recrystallization->Solvent_Removal Purity_Check Purity Check (NMR, LC-MS) Distillation->Purity_Check Combine_Fractions->Solvent_Removal Solvent_Removal->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General workflow for the purification of pyrazole derivatives.

Troubleshooting_Logic Start Crude Product Obtained Is_It_Solid Is it a solid? Start->Is_It_Solid Is_It_Colored Is it colored? Is_It_Solid->Is_It_Colored Yes High_Vacuum High-Vacuum Evaporation Is_It_Solid->High_Vacuum No (Oil) TLC_Multiple_Spots Multiple spots on TLC? Is_It_Colored->TLC_Multiple_Spots No Charcoal Charcoal Treatment Is_It_Colored->Charcoal Yes Column_Chromatography Column Chromatography TLC_Multiple_Spots->Column_Chromatography Yes Pure_Product Pure Product TLC_Multiple_Spots->Pure_Product No Salt_Formation Consider Salt Formation & Recrystallization High_Vacuum->Salt_Formation Salt_Formation->Is_It_Colored Recrystallize Recrystallization Charcoal->Recrystallize Recrystallize->TLC_Multiple_Spots Column_Chromatography->Pure_Product

Caption: Decision tree for troubleshooting pyrazole purification.

References

Technical Support Center: Overcoming Challenges in the N-Methylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of N-methylated pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-methylation of unsymmetrically substituted pyrazoles?

A1: The principal challenge is controlling the regioselectivity of the methylation. Pyrazoles possess two adjacent nitrogen atoms (N1 and N2). Their similar reactivity often leads to the formation of a mixture of N1- and N2-methylated regioisomers, which can be difficult to separate.[1][2][3] Traditional methylating agents like methyl iodide or dimethyl sulfate typically offer poor selectivity, often resulting in isomer mixtures that are challenging to purify.[1][2][3]

Q2: What factors influence the N1/N2 selectivity in pyrazole methylation?

A2: Several factors can influence the regioselectivity of pyrazole N-methylation:

  • Steric Hindrance: Bulky substituents on the pyrazole ring can favor methylation at the less sterically hindered nitrogen atom.[1] Similarly, the use of sterically demanding methylating agents can significantly enhance selectivity for the less hindered nitrogen.[2][3][4][5][6]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of methylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in determining the ratio of N1 to N2 isomers.[1][7] For instance, aprotic polar solvents may favor one isomer over the other depending on the substrate.[1]

  • Methylating Agent: The nature of the methylating agent is a crucial determinant of selectivity. Advanced and sterically bulky reagents have been developed to improve regioselectivity significantly.[1][2][3]

Q3: Are there reliable methods to achieve high N1-selectivity?

A3: Yes, several methods have been developed that offer high N1-selectivity:

  • Sterically Hindered Methylating Agents: The use of bulky α-halomethylsilanes as "masked" methylating reagents has proven highly effective, affording excellent N1-selectivity, often greater than 90%.[1][2][3][4][5][6]

  • Biocatalysis: Engineered enzymes, such as methyltransferases, can provide exceptional regioselectivity (often >99%) for pyrazole methylation.[1][8]

  • Protecting Group Strategies: In some cases, a protecting group can be employed to block one of the nitrogen atoms, directing methylation to the desired position, followed by a deprotection step.[1][9]

Q4: How can a mixture of N1- and N2-methylated pyrazole isomers be separated?

A4: The most common method for separating regioisomers is silica gel column chromatography.[1] The success of this technique depends on finding a suitable eluent system that provides good resolution between the two isomers on a TLC plate. In cases where the isomers have very similar polarities, other techniques such as recrystallization or preparative HPLC may be effective.[1] For more polar pyrazoles, reversed-phase (C18) chromatography can be a viable alternative.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Reaction Poor quality or decomposition of reagents.Use freshly purchased or purified reagents. Ensure solvents are anhydrous, as water can quench the base and hydrolyze the methylating agent.[1]
Low reactivity of the pyrazole substrate.Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity. Consider increasing the reaction temperature or using a more reactive methylating agent.[1]
Insufficiently strong base.Ensure the chosen base is strong enough to fully deprotonate the pyrazole N-H. For less acidic pyrazoles, stronger bases like NaH or KHMDS may be required.[1]
Poor Regioselectivity (Mixture of N1 and N2 isomers) Use of a non-selective methylating agent (e.g., MeI, DMS).Switch to a more selective methylating agent. Sterically bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, have demonstrated high N1-selectivity.[1][2][3]
Suboptimal reaction conditions.Screen different bases (e.g., KHMDS, NaH, K₂CO₃) and solvents (e.g., THF, DMF, DMSO).[1] Investigate the effect of temperature on selectivity, as lower or higher temperatures may favor one regioisomer.[1]
Inherent properties of the pyrazole substrate.If the substituents on your pyrazole do not provide a strong directing effect, consider advanced methods like enzymatic methylation or the use of sterically demanding reagents.[1]
Side Reactions (e.g., over-methylation) Use of a highly reactive methylating agent or extended reaction times.Monitor the reaction by TLC or LC-MS to avoid the formation of quaternary pyrazolium salts.[1] Use a less reactive methylating agent or carefully control the stoichiometry.[1]
Difficult Product Purification Inseparable regioisomers.If standard silica gel chromatography fails, experiment with different eluent systems, including additives like triethylamine for basic compounds.[1] Consider alternative stationary phases like alumina or reversed-phase silica.[1]
Highly polar product.For highly polar products that streak or remain at the baseline on silica gel, use a more polar eluent system (e.g., with methanol or ammonia in methanol) or switch to reversed-phase chromatography.[1]
Product loss during workup.Highly polar N-methylated pyrazoles can be water-soluble. Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent.[1]

Data on N1-Selectivity for Different Methylating Agents

Methylating AgentSubstrateN1:N2 RatioYield (%)Reference
Methyl Iodide (MeI)3-Phenylpyrazole~3:1-[2][3]
Dimethyl Sulfate (DMS)3-Phenylpyrazole~3:1-[2][3]
(Chloromethyl)triisopropoxysilane3-(4-chlorophenyl)pyrazole93:772[10]
(Chloromethyl)triisopropoxysilane3-(4-methoxyphenyl)pyrazole>99:148[10]
(Chloromethyl)triisopropoxysilane3-(pyridin-2-yl)pyrazole>99:173[10]
(Chloromethyl)triisopropoxysilane4-Bromo-3-phenylpyrazole93:772[2]
Engineered MethyltransferaseVarious Pyrazoles>99:1up to 99[8]

Experimental Protocols

Protocol 1: Highly N1-Selective Methylation using (Chloromethyl)triisopropoxysilane

This protocol utilizes a sterically bulky silylmethyl reagent to achieve high N1-selectivity. The process involves an initial N-alkylation followed by a protodesilylation step.

Materials:

  • Substituted pyrazole (1.0 equiv)

  • (Chloromethyl)triisopropoxysilane (1.2 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.2-1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) (2.0 equiv)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add KHMDS portion-wise and stir the mixture at 0 °C for 30 minutes.

  • Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion of the N-alkylation step, add TBAF solution and water to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.[2]

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.[1]

Visualizations

Caption: A flowchart comparing traditional and modern approaches to pyrazole N-methylation.

N1_Methylation_Workflow Workflow for N1-Selective Methylation using α-Halomethylsilanes Start Start: Substituted Pyrazole Deprotonation 1. Deprotonation with Base (KHMDS) at 0 °C Start->Deprotonation Alkylation 2. N-Alkylation with (Chloromethyl)triisopropoxysilane Deprotonation->Alkylation Intermediate Silylated Intermediate Alkylation->Intermediate Protodesilylation 3. Protodesilylation with TBAF and H₂O at 60 °C Intermediate->Protodesilylation Workup 4. Aqueous Workup and Extraction Protodesilylation->Workup Purification 5. Column Chromatography Workup->Purification Product End: N1-Methylated Pyrazole Purification->Product

Caption: Experimental workflow for the N1-selective methylation of pyrazoles.

References

Technical Support Center: Synthesis of (1-Methyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Methyl-1H-pyrazol-5-yl)methanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

General Troubleshooting

Question: My reaction to synthesize (1-Methyl-1H-pyrazol-5-yl)methanamine is giving a low yield and multiple spots on my TLC plate. What are the general causes and how can I troubleshoot this?

Answer: Low yields and the presence of multiple impurities in the synthesis of (1-Methyl-1H-pyrazol-5-yl)methanamine can arise from several factors depending on the chosen synthetic route. The primary synthetic strategies include:

  • Reduction of 1-Methyl-1H-pyrazole-5-carbonitrile: This is a common route, but incomplete reduction or side reactions of the nitrile group can lead to impurities.

  • Reductive Amination of 1-Methyl-1H-pyrazole-5-carbaldehyde: This method can be efficient, but the formation of imine intermediates and their subsequent side reactions, or over-alkylation of the amine product, can reduce yields.

  • Gabriel Synthesis from 5-(chloromethyl)-1-methyl-1H-pyrazole: This route offers good control for producing primary amines but can be hampered by side reactions during the alkylation or deprotection steps.

To effectively troubleshoot, it is crucial to first identify the specific synthetic route being used and then pinpoint the potential side reactions associated with that method. Careful monitoring of reaction conditions such as temperature, reaction time, and stoichiometry of reagents is essential. Purification techniques like column chromatography or distillation are often necessary to isolate the desired product from byproducts.

Synthetic Route 1: Reduction of 1-Methyl-1H-pyrazole-5-carbonitrile

This section focuses on troubleshooting the synthesis of (1-Methyl-1H-pyrazol-5-yl)methanamine via the reduction of its corresponding nitrile precursor.

Frequently Asked Questions (FAQs)

Question 1: I am using Lithium Aluminum Hydride (LAH) to reduce 1-Methyl-1H-pyrazole-5-carbonitrile, and my reaction is sluggish and incomplete. What could be the issue?

Answer: Incomplete reduction with LAH can be due to several factors:

  • Reagent Quality: LAH is highly reactive with moisture. Ensure you are using freshly opened or properly stored LAH. The quality of anhydrous solvents like THF or diethyl ether is also critical.

  • Reaction Temperature: While LAH reductions are often performed at room temperature or reflux, the initial addition of the substrate to the LAH suspension should typically be done at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction. Subsequently, the reaction may require heating to go to completion.

  • Stoichiometry: For nitrile reductions, it is a common misconception that one equivalent of LAH provides four equivalents of hydride for reduction. In practice, the initial reaction forms a complex, and often only two of the four hydrides are readily available for the reduction of the nitrile. Therefore, using at least 0.5 equivalents of LAH per equivalent of nitrile is recommended, with a slight excess often being beneficial.

Question 2: After quenching my LAH reduction of 1-Methyl-1H-pyrazole-5-carbonitrile, I observe a gelatinous precipitate that is difficult to filter. How can I avoid this and effectively work up my reaction?

Answer: The formation of a gelatinous aluminum salt precipitate is a common issue during the workup of LAH reactions. To mitigate this:

  • Fieser Workup: A widely used and effective method is the Fieser workup. For a reaction using 'x' grams of LAH, sequentially and carefully add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide

    • '3x' mL of water This procedure should result in a granular precipitate that is easily filtered.

  • Concentration: Highly concentrated reaction mixtures are more prone to forming gels during quenching. Running the reaction at a lower concentration (e.g., 0.1-0.5 M) can help.[1]

Question 3: What are the potential side products when reducing 1-Methyl-1H-pyrazole-5-carbonitrile with LAH?

Answer: Besides unreacted starting material, a potential side product is the corresponding aldehyde, 1-methyl-1H-pyrazole-5-carbaldehyde, arising from the hydrolysis of the intermediate imine during workup. Over-reduction is generally not an issue for the pyrazole ring under standard LAH conditions.

Troubleshooting Guide: Reduction of 1-Methyl-1H-pyrazole-5-carbonitrile
Observed Issue Potential Cause(s) Recommended Solution(s)
Low Conversion (Starting material remains) 1. Deactivated LAH. 2. Insufficient LAH stoichiometry. 3. Low reaction temperature or insufficient reaction time.1. Use fresh, properly stored LAH and anhydrous solvents. 2. Increase the molar ratio of LAH to the nitrile (e.g., 1.5 to 2.0 equivalents of hydride). 3. After the initial addition at low temperature, allow the reaction to warm to room temperature or reflux to ensure completion. Monitor by TLC.
Formation of 1-Methyl-1H-pyrazole-5-carbaldehyde Hydrolysis of the intermediate imine during aqueous workup.Ensure the workup is performed under basic conditions to favor the formation of the amine over the aldehyde. The Fieser workup is recommended.
Difficult Filtration due to Gelatinous Precipitate Improper quenching of the LAH reaction.Employ the Fieser workup procedure as described above. Dilute the reaction mixture before quenching if it is highly concentrated.[1]
Experimental Protocol: Reduction of 1-Methyl-1H-pyrazole-5-carbonitrile with LAH
  • To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of 1-methyl-1H-pyrazole-5-carbonitrile (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and quench the excess LAH by the slow, sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (1-Methyl-1H-pyrazol-5-yl)methanamine.

  • Purify the crude product by distillation or column chromatography on silica gel.

Synthetic Route 2: Reductive Amination of 1-Methyl-1H-pyrazole-5-carbaldehyde

This section provides guidance for the synthesis of (1-Methyl-1H-pyrazol-5-yl)methanamine via reductive amination of the corresponding aldehyde.

Frequently Asked Questions (FAQs)

Question 1: I am attempting the reductive amination of 1-Methyl-1H-pyrazole-5-carbaldehyde with ammonia and sodium borohydride, but the yield is low. What can I do to improve it?

Answer: Low yields in this reductive amination can be attributed to several factors:

  • Imine Formation: The initial formation of the imine from the aldehyde and ammonia is an equilibrium process. To drive the equilibrium towards the imine, it is beneficial to use a large excess of ammonia. This can be achieved by using a solution of ammonia in an alcohol (e.g., methanolic ammonia) or by bubbling ammonia gas through the reaction mixture.

  • pH Control: The rate of imine formation is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-5), which can be achieved by adding a catalytic amount of a weak acid like acetic acid. However, the subsequent reduction with sodium borohydride is more efficient at a slightly higher pH. Therefore, a careful balance is needed, or a two-step, one-pot procedure can be employed where the imine is formed first, followed by adjustment of the pH before adding the reducing agent.

  • Choice of Reducing Agent: While sodium borohydride can be effective, other reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often milder and more selective for the imine over the aldehyde, which can improve yields.[2]

Question 2: What are the common side products in the reductive amination of 1-Methyl-1H-pyrazole-5-carbaldehyde?

Answer: Common side products include:

  • Starting Aldehyde: Unreacted 1-methyl-1H-pyrazole-5-carbaldehyde.

  • 1-(1-Methyl-1H-pyrazol-5-yl)methanol: This alcohol is formed from the reduction of the starting aldehyde by the borohydride reagent before it can react with ammonia. This is more likely to occur if the imine formation is slow.

  • Secondary and Tertiary Amines: Over-alkylation of the desired primary amine can occur, where the product amine reacts with another molecule of the aldehyde to form a secondary amine, which can then be further alkylated to a tertiary amine. Using a large excess of ammonia can help to minimize this.

Question 3: Can I use other reducing agents for the reductive amination of 1-Methyl-1H-pyrazole-5-carbaldehyde?

Answer: Yes, several other reducing agents are commonly used for reductive amination and may offer advantages in terms of selectivity and reaction conditions:

  • Sodium Triacetoxyborohydride (STAB): STAB is a milder reducing agent than sodium borohydride and is particularly effective for reductive aminations. It is less likely to reduce the aldehyde in the presence of the imine.[2]

  • Sodium Cyanoborohydride (NaCNBH₃): This is another mild and selective reducing agent that is stable in weakly acidic conditions, which are optimal for imine formation. However, it is toxic and requires careful handling.

  • Catalytic Hydrogenation: Hydrogenation over a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel can also be an effective method.

Troubleshooting Guide: Reductive Amination of 1-Methyl-1H-pyrazole-5-carbaldehyde
Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Primary Amine 1. Incomplete imine formation. 2. Reduction of the aldehyde before imine formation. 3. Over-alkylation to secondary/tertiary amines.1. Use a large excess of ammonia (e.g., a saturated solution in methanol). Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation. 2. Use a milder reducing agent like sodium triacetoxyborohydride (STAB). Alternatively, allow sufficient time for imine formation before adding sodium borohydride. 3. Use a large excess of ammonia to favor the formation of the primary amine.
Presence of 1-(1-Methyl-1H-pyrazol-5-yl)methanol The rate of aldehyde reduction is faster than imine formation.Switch to a more imine-selective reducing agent like STAB. Ensure optimal conditions for imine formation before introducing the reducing agent.
Formation of Higher Order Amines The product primary amine is reacting with the starting aldehyde.Increase the concentration of ammonia significantly. A one-pot, slow addition of the aldehyde to the ammonia/reducing agent mixture can also be beneficial.
Experimental Protocol: Reductive Amination using Sodium Borohydride
  • Dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq.) in a solution of ammonia in methanol (7N, 10-20 eq. of ammonia).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5-2.0 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by distillation or column chromatography.

Synthetic Route 3: Gabriel Synthesis

This route involves the reaction of 5-(chloromethyl)-1-methyl-1H-pyrazole with potassium phthalimide, followed by deprotection to yield the primary amine.

Frequently Asked Questions (FAQs)

Question 1: The reaction between 5-(chloromethyl)-1-methyl-1H-pyrazole and potassium phthalimide is not proceeding to completion. What can I do?

Answer: The success of this SN2 reaction depends on several factors:

  • Solvent: A polar aprotic solvent such as DMF or DMSO is typically used to facilitate the reaction.[3]

  • Temperature: The reaction may require heating to proceed at a reasonable rate. Temperatures between 60-100 °C are common.

  • Purity of Starting Materials: Ensure that the 5-(chloromethyl)-1-methyl-1H-pyrazole is free of impurities, and the potassium phthalimide is dry.

Question 2: I am having difficulty with the deprotection of the phthalimide intermediate. What are the best conditions?

Answer: The cleavage of the N-alkylphthalimide can be challenging. Common methods include:

  • Hydrazinolysis (Ing-Manske procedure): This is the most common and generally mildest method.[4] Refluxing the phthalimide intermediate with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) is typically effective. The phthalhydrazide byproduct precipitates out of the solution and can be removed by filtration.

  • Acidic Hydrolysis: This requires harsh conditions (e.g., refluxing with strong acids like HCl or H₂SO₄) and may not be suitable if your molecule has other acid-sensitive functional groups.[4]

  • Basic Hydrolysis: This also requires harsh conditions (e.g., refluxing with strong bases like NaOH or KOH) and can lead to side reactions if other base-sensitive groups are present.[5]

Question 3: What are the potential side products in the Gabriel synthesis of (1-Methyl-1H-pyrazol-5-yl)methanamine?

Answer: Potential side products include:

  • Unreacted 5-(chloromethyl)-1-methyl-1H-pyrazole.

  • Hydrolysis of the chloromethyl group: If water is present in the reaction mixture, the chloromethyl group can be hydrolyzed to the corresponding alcohol, 5-(hydroxymethyl)-1-methyl-1H-pyrazole.

  • Incomplete deprotection: Residual N-(1-methyl-1H-pyrazol-5-ylmethyl)phthalimide.

  • Phthalhydrazide byproduct: This is formed during the hydrazinolysis step and needs to be efficiently removed.[4]

Troubleshooting Guide: Gabriel Synthesis
Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N-alkylated Phthalimide 1. Inefficient SN2 reaction. 2. Decomposition of the starting halide.1. Use a polar aprotic solvent like DMF. Ensure reagents are dry. Heat the reaction mixture. 2. Use moderate temperatures and monitor the reaction to avoid prolonged heating.
Incomplete Deprotection 1. Insufficient reaction time or temperature for cleavage. 2. Inappropriate deprotection method for the substrate.1. Increase the reaction time or temperature for the hydrazinolysis or hydrolysis step. 2. Hydrazinolysis is generally the preferred method due to its milder conditions.
Difficult Separation from Phthalhydrazide Phthalhydrazide can sometimes be soluble in the reaction mixture or co-precipitate with the product.After filtration of the bulk of the phthalhydrazide, an acidic workup can be used to extract the basic amine product into the aqueous layer, leaving the neutral phthalhydrazide in the organic layer. Subsequent basification of the aqueous layer and extraction will yield the purified amine.
Experimental Protocol: Gabriel Synthesis

Step 1: Synthesis of N-((1-Methyl-1H-pyrazol-5-yl)methyl)phthalimide

  • To a solution of 5-(chloromethyl)-1-methyl-1H-pyrazole (1.0 eq.) in DMF, add potassium phthalimide (1.1 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude N-((1-methyl-1H-pyrazol-5-yl)methyl)phthalimide.

  • The product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Deprotection to (1-Methyl-1H-pyrazol-5-yl)methanamine

  • Suspend the N-((1-methyl-1H-pyrazol-5-yl)methyl)phthalimide (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (2-4 eq.) and heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide should form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dilute HCl and wash with an organic solvent (e.g., dichloromethane) to remove any remaining non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the product with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to afford the desired amine.

Data Presentation

The following table summarizes the potential side products for each synthetic route. Quantitative data on the prevalence of these side products is highly dependent on the specific reaction conditions and is not widely reported in the literature. Researchers are encouraged to use analytical techniques such as GC-MS or LC-MS to quantify impurities in their specific reaction mixtures.

Synthetic Route Starting Material Potential Side Products
Nitrile Reduction 1-Methyl-1H-pyrazole-5-carbonitrile1-Methyl-1H-pyrazole-5-carbaldehyde, Unreacted starting material
Reductive Amination 1-Methyl-1H-pyrazole-5-carbaldehyde1-(1-Methyl-1H-pyrazol-5-yl)methanol, Secondary and tertiary amine adducts, Unreacted starting material
Gabriel Synthesis 5-(Chloromethyl)-1-methyl-1H-pyrazole5-(Hydroxymethyl)-1-methyl-1H-pyrazole, N-((1-Methyl-1H-pyrazol-5-yl)methyl)phthalimide (incomplete deprotection), Unreacted starting material

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting common issues in the synthesis of (1-Methyl-1H-pyrazol-5-yl)methanamine.

troubleshooting_workflow start Low Yield or Impure Product route_id Identify Synthetic Route start->route_id nitrile_reduction Nitrile Reduction route_id->nitrile_reduction reductive_amination Reductive Amination route_id->reductive_amination gabriel Gabriel Synthesis route_id->gabriel nr_issue Issue with Nitrile Reduction nitrile_reduction->nr_issue ra_issue Issue with Reductive Amination reductive_amination->ra_issue gs_issue Issue with Gabriel Synthesis gabriel->gs_issue incomplete_nr Incomplete Reaction nr_issue->incomplete_nr Low Conversion gel_nr Gelatinous Precipitate nr_issue->gel_nr Workup Issues aldehyde_nr Aldehyde Formation nr_issue->aldehyde_nr Side Product sol_incomplete_nr Check LAH quality/stoichiometry. Increase temperature/time. incomplete_nr->sol_incomplete_nr sol_gel_nr Use Fieser workup. Dilute reaction. gel_nr->sol_gel_nr sol_aldehyde_nr Ensure basic workup. aldehyde_nr->sol_aldehyde_nr low_yield_ra Low Yield ra_issue->low_yield_ra Overall alcohol_ra Alcohol Byproduct ra_issue->alcohol_ra Side Product overalkylation_ra Over-alkylation ra_issue->overalkylation_ra Side Product sol_low_yield_ra Excess ammonia. Use STAB. Optimize pH. low_yield_ra->sol_low_yield_ra sol_alcohol_ra Use imine-selective reducing agent (STAB). alcohol_ra->sol_alcohol_ra sol_overalkylation_ra Large excess of ammonia. overalkylation_ra->sol_overalkylation_ra low_alkylation_gs Low Alkylation Yield gs_issue->low_alkylation_gs Step 1 deprotection_gs Incomplete Deprotection gs_issue->deprotection_gs Step 2 purification_gs Purification Difficulty gs_issue->purification_gs Workup sol_low_alkylation_gs Use polar aprotic solvent (DMF). Heat reaction. low_alkylation_gs->sol_low_alkylation_gs sol_deprotection_gs Use hydrazinolysis. Increase reaction time/temp. deprotection_gs->sol_deprotection_gs sol_purification_gs Acid/base extraction to remove phthalhydrazide. purification_gs->sol_purification_gs

Caption: Troubleshooting workflow for the synthesis of (1-Methyl-1H-pyrazol-5-yl)methanamine.

reaction_overview cluster_nitrile Route 1: Nitrile Reduction cluster_amination Route 2: Reductive Amination cluster_gabriel Route 3: Gabriel Synthesis nitrile 1-Methyl-1H-pyrazole-5-carbonitrile amine1 (1-Methyl-1H-pyrazol-5-yl)methanamine nitrile->amine1 LAH or Raney Ni/H₂ aldehyde 1-Methyl-1H-pyrazole-5-carbaldehyde amine2 (1-Methyl-1H-pyrazol-5-yl)methanamine aldehyde->amine2 1. NH₃ 2. NaBH₄ or STAB halide 5-(Chloromethyl)-1-methyl-1H-pyrazole phthalimide N-substituted Phthalimide halide->phthalimide Potassium Phthalimide amine3 (1-Methyl-1H-pyrazol-5-yl)methanamine phthalimide->amine3 Hydrazine Hydrate

Caption: Overview of synthetic routes to (1-Methyl-1H-pyrazol-5-yl)methanamine.

References

Technical Support Center: Pyrazole Functionalization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole functionalization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and modification of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in pyrazole functionalization?

A1: Researchers often face challenges such as low or no yield, poor regioselectivity, and the formation of side products.[1][2] Low conversion rates can stem from impure starting materials, steric hindrance, or suboptimal reaction conditions.[2] Poor regioselectivity is a frequent issue, especially in N-alkylation and C-H functionalization, leading to mixtures of isomers that can be difficult to separate.[3][4] Common side reactions include the formation of biaryl compounds in cross-coupling reactions and incomplete cyclization.[2]

Q2: How can I improve the yield of my pyrazole functionalization reaction?

A2: To improve yields, start by ensuring the purity of your starting materials, as impurities can lead to unwanted side reactions.[2] Optimizing reaction conditions is crucial; this includes adjusting the temperature, reaction time, solvent, and catalyst.[2][5] For instance, in some cases, increasing the reaction temperature or prolonging the reaction time can improve conversion, which should be monitored by Thin Layer Chromatography (TLC).[2] The choice of solvent can also significantly impact the outcome, with aprotic dipolar solvents like DMF or DMSO sometimes yielding better results than polar protic solvents.[2]

Q3: How can I control regioselectivity in N-alkylation of unsymmetrical pyrazoles?

A3: Controlling regioselectivity in N-alkylation is a significant challenge due to the similar reactivity of the two nitrogen atoms in the pyrazole ring.[4][6] The outcome is influenced by steric and electronic effects of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions.[7] The use of protecting groups can be an effective strategy. For example, a tetrahydropyranyl (THP) protecting group can be introduced and later removed to achieve selective functionalization.[8][9] The choice of base and solvent system (e.g., K2CO3 in DMSO) can also favor the formation of a specific regioisomer.[4]

Q4: What are common side reactions in transition-metal-catalyzed cross-coupling of pyrazoles and how can I minimize them?

A4: A common side reaction in palladium-catalyzed cross-coupling reactions is the homocoupling of the aryl halide starting material, leading to the formation of biaryl impurities.[2] This can often be minimized by lowering the reaction temperature and carefully selecting the ligand.[2] Another issue can be the inhibition of the palladium catalyst by the nitrogen-rich pyrazole substrate or product.[10] The use of sterically demanding and electron-rich ligands can sometimes overcome this inhibition and promote the desired cross-coupling.[11] Protodeboronation can also be a problem with unstable boronic acids, leading to low product yields.[10]

Troubleshooting Guides

Low or No Yield

Low or no yield in pyrazole functionalization can be attributed to several factors. The following guide provides a systematic approach to troubleshooting this common issue.

Problem: The reaction shows low or no formation of the desired functionalized pyrazole.

LowYieldTroubleshooting start Low or No Yield Observed purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions start->conditions deactivation Consider Ring Deactivation start->deactivation catalyst Evaluate Catalyst/Ligand start->catalyst impure Solution: Purify starting materials (e.g., recrystallization, chromatography) purity->impure temp_time Solution: Vary temperature and reaction time. Monitor by TLC. conditions->temp_time solvent Solution: Screen different solvents (e.g., polar aprotic vs. protic). conditions->solvent harsher_conditions Solution: Use harsher conditions (higher temp., stronger acid) for deactivated rings. deactivation->harsher_conditions ligand_screening Solution: Screen different ligands for metal-catalyzed reactions. catalyst->ligand_screening

Caption: Troubleshooting workflow for low or no yield.

Possible Cause Symptoms Suggested Solution Citation
Impure Starting Materials TLC analysis shows multiple spots for starting materials.Purify starting materials via recrystallization or column chromatography.[2]
Suboptimal Reaction Conditions TLC shows unreacted starting materials after a prolonged time.Systematically vary temperature and reaction time. Screen different solvents.[2]
Deactivated Pyrazole Ring The pyrazole has strong electron-withdrawing groups.Use harsher reaction conditions, such as higher temperatures or stronger acids.[1]
Catalyst Deactivation/Inhibition In metal-catalyzed reactions, conversion stalls.Screen different ligands, particularly for palladium-catalyzed reactions. Consider using more electron-rich and sterically demanding ligands.[2][11]
Steric Hindrance Bulky substituents near the reaction site.Re-evaluate the synthetic route to introduce the desired functionality before adding bulky groups.[1]
Poor Regioselectivity

Achieving the desired regioselectivity is a common hurdle, particularly when multiple reactive sites are present on the pyrazole ring.

Problem: The reaction produces a mixture of regioisomers.

RegioselectivityTroubleshooting start Poor Regioselectivity Observed steric_electronic Analyze Steric and Electronic Effects start->steric_electronic blocking_groups Use Blocking/Protecting Groups start->blocking_groups conditions Modify Reaction Conditions start->conditions directing_groups Utilize Directing Groups start->directing_groups modify_substituents Solution: Modify substituents to electronically or sterically favor one position. steric_electronic->modify_substituents introduce_blocking Solution: Introduce a removable blocking group at the undesired reactive site. blocking_groups->introduce_blocking vary_base_solvent Solution: Screen different bases and solvents, especially for N-alkylation. conditions->vary_base_solvent add_directing_group Solution: Install a directing group to guide functionalization to a specific position. directing_groups->add_directing_group FunctionalizationWorkflow start Define Target Functionalized Pyrazole select_method Select Functionalization Method (e.g., C-H activation, N-alkylation, Halogenation) start->select_method optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Catalyst, Base) select_method->optimize_conditions run_reaction Perform Reaction and Monitor Progress (TLC, LC-MS) optimize_conditions->run_reaction workup_purification Work-up and Purify Product (Extraction, Chromatography) run_reaction->workup_purification troubleshoot Troubleshoot Issues (Low Yield, Side Products, etc.) run_reaction->troubleshoot characterization Characterize Product (NMR, MS, etc.) workup_purification->characterization troubleshoot->optimize_conditions

References

Stability issues of (1-Methyl-1H-pyrazol-5-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (1-Methyl-1H-pyrazol-5-yl)methanamine in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of (1-Methyl-1H-pyrazol-5-yl)methanamine solutions.

Issue Possible Cause Recommended Action
Inconsistent or lower-than-expected biological activity Compound degradation in solution.Prepare fresh solutions before each experiment. If using stock solutions, perform a quick purity check using HPLC. Store stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
Visible precipitation or color change in solution Poor solubility, degradation leading to insoluble products, or contamination.Discard the solution. For future preparations, consider a different solvent system or sonication to aid dissolution. Ensure the use of high-purity solvents and sterile techniques.
Emergence of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Compound degradation.Conduct forced degradation studies to identify potential degradation products and establish the degradation profile under various stress conditions (acidic, basic, oxidative, photolytic, thermal).
pH shift in unbuffered solutions upon storage Degradation of the amine moiety or interaction with atmospheric CO2.Use buffered solutions within the optimal pH stability range for your experiments. If possible, handle and store solutions under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid (1-Methyl-1H-pyrazol-5-yl)methanamine?

For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation from moisture and atmospheric components.[2][3]

Q2: How should I prepare and store solutions of (1-Methyl-1H-pyrazol-5-yl)methanamine?

It is highly recommended to prepare solutions fresh for each experiment. If a stock solution is necessary, it should be prepared in a suitable high-purity solvent, aliquoted into single-use vials, and stored at -20°C or -80°C, protected from light.[4] Avoid repeated freeze-thaw cycles. The stability of the compound in solution is dependent on the solvent, pH, temperature, and exposure to light and oxygen.

Q3: What are the potential degradation pathways for (1-Methyl-1H-pyrazol-5-yl)methanamine in solution?

While specific degradation pathways for this compound are not extensively published, molecules containing primary amine and pyrazole moieties can be susceptible to:

  • Oxidation: The primary amine group can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.

  • pH-dependent hydrolysis: The pyrazole ring or the methanamine side chain may undergo hydrolysis under strongly acidic or basic conditions.

  • Photodegradation: Exposure to UV or visible light can induce degradation.

Q4: My experimental results are inconsistent. Could this be a stability issue?

Yes, inconsistent results are a common sign of compound instability in solution.[4] Degradation can lead to a decrease in the concentration of the active compound and the formation of new, potentially interfering substances. Always use freshly prepared solutions or qualify the stability of your stock solutions over the intended period of use.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound under stress conditions and for developing stability-indicating analytical methods.[5][6][7][8]

Objective: To investigate the degradation of (1-Methyl-1H-pyrazol-5-yl)methanamine under various stress conditions.

Materials:

  • (1-Methyl-1H-pyrazol-5-yl)methanamine

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of (1-Methyl-1H-pyrazol-5-yl)methanamine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep an aliquot of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze by a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Analysis: Calculate the percentage of degradation and identify any major degradation products.

Hypothetical Stability Data Summary

The following table summarizes hypothetical results from a forced degradation study.

Stress Condition Duration (hours) Temperature % Degradation Major Degradation Products (Hypothetical)
0.1 M HCl2460°C15%Hydrolyzed side chain
0.1 M NaOH2460°C8%Ring opening product
3% H₂O₂24Room Temp25%N-oxide derivative
Thermal2460°C5%Minor unidentified products
Photolytic-ICH Option 112%Dimerization product
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating (1-Methyl-1H-pyrazol-5-yl)methanamine from its potential degradation products.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 220 nm
Column Temperature 30°C

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (60°C) stock->thermal Expose to photo Photolytic (ICH Option 1) stock->photo Expose to sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Data Analysis (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent (1-Methyl-1H-pyrazol-5-yl)methanamine n_oxide N-Oxide parent->n_oxide Oxidation (H2O2) hydrolyzed Hydrolyzed Side Chain parent->hydrolyzed Acid Hydrolysis dimer Photodimer parent->dimer Photolysis (UV/Vis)

Caption: Hypothetical degradation pathways.

References

Common impurities in commercial (1-Methyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (1-Methyl-1H-pyrazol-5-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial (1-Methyl-1H-pyrazol-5-yl)methanamine?

A1: Commercial (1-Methyl-1H-pyrazol-5-yl)methanamine is typically synthesized via the reduction of 1-methyl-1H-pyrazole-5-carbonitrile. As a result, the most common impurities are often related to this synthesis route. These can include:

  • Unreacted Starting Material: Residual 1-methyl-1H-pyrazole-5-carbonitrile.

  • Intermediate Species: The corresponding imine formed during the reduction process.

  • Over-reduction Products: While less common with standard procedures, there is a possibility of side reactions affecting the pyrazole ring under harsh reduction conditions.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

  • Isomeric Impurities: Depending on the synthetic route for the pyrazole precursor, trace amounts of the isomeric (1-Methyl-1H-pyrazol-3-yl)methanamine or (1-Methyl-1H-pyrazol-4-yl)methanamine could be present.

Q2: My experiment is giving unexpected results. Could impurities in (1-Methyl-1H-pyrazol-5-yl)methanamine be the cause?

A2: Yes, impurities can significantly impact experimental outcomes. The presence of unreacted nitrile or other reactive species can lead to side reactions, affecting yield and purity of your target compound. It is crucial to assess the purity of the starting material before use.

Q3: How can I check the purity of my (1-Methyl-1H-pyrazol-5-yl)methanamine sample?

A3: Several analytical techniques can be employed to assess the purity of your sample. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for these methods are provided in the Troubleshooting Guides section.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms: You observe one or more unexpected peaks in the HPLC chromatogram of your (1-Methyl-1H-pyrazol-5-yl)methanamine sample.

Possible Causes & Solutions:

Potential Impurity Expected Retention Time (Relative to Main Peak) Identification & Confirmation Troubleshooting Steps
1-Methyl-1H-pyrazole-5-carbonitrileEarlier eluting (more polar)Spike the sample with a standard of the nitrile. The corresponding peak should increase in area. Confirm with LC-MS.Repurify the amine via distillation or column chromatography.
Intermediate ImineVaries depending on conditions, often close to the main peak.Difficult to isolate. Can be inferred by LC-MS analysis (M+1 corresponding to the imine).Ensure complete reduction during synthesis. If purchased, consider a different supplier or repurification.
Isomeric AminesMay co-elute or be very close to the main peak.Requires a high-resolution HPLC method or specialized chiral column if applicable. GC-MS can also help differentiate based on fragmentation.If isomeric purity is critical, source material with higher isomeric purity or perform specialized purification.
Solvent ResiduesTypically elute very early in the chromatogram.Not typically observed with UV detection unless the solvent is UV-active. Use GC-MS for solvent analysis.Dry the sample under high vacuum.
Issue 2: Inconsistent Reaction Yields or Byproduct Formation

Symptoms: You are using (1-Methyl-1H-pyrazol-5-yl)methanamine as a starting material and are observing inconsistent yields or the formation of unexpected byproducts in your reaction.

Logical Troubleshooting Workflow:

Troubleshooting_Workflow start Inconsistent Yields or Unexpected Byproducts check_purity 1. Assess Purity of (1-Methyl-1H-pyrazol-5-yl)methanamine start->check_purity hplc HPLC-UV Analysis check_purity->hplc gcms GC-MS Analysis check_purity->gcms nmr NMR Analysis check_purity->nmr impurities_detected Impurities Detected? hplc->impurities_detected gcms->impurities_detected nmr->impurities_detected purify 2. Purify Starting Material (Distillation or Chromatography) impurities_detected->purify Yes investigate_reaction Investigate Other Reaction Parameters (Solvent, Temp, etc.) impurities_detected->investigate_reaction No re_run 3. Re-run Reaction with Purified Amine purify->re_run problem_solved Problem Resolved re_run->problem_solved

Troubleshooting Workflow for Inconsistent Reactions.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This method is suitable for the quantitative analysis of (1-Methyl-1H-pyrazol-5-yl)methanamine and the detection of non-volatile impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of Mobile Phase A and B.

Protocol 2: GC-MS Method for Impurity Identification

This method is ideal for identifying volatile impurities, including residual solvents and certain synthesis byproducts.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent such as dichloromethane or methanol.

Protocol 3: ¹H NMR for Structural Confirmation and Impurity Detection

NMR spectroscopy is a powerful tool for identifying and quantifying impurities with distinct proton signals.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher for better resolution.

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum.

    • Integrate the peaks corresponding to the main compound and any visible impurities. The relative integration values can provide an estimate of the impurity levels.

    • Characteristic signals for potential impurities:

      • 1-Methyl-1H-pyrazole-5-carbonitrile: Look for a singlet for the methyl group and two doublets for the pyrazole ring protons, with chemical shifts differing from the amine product.

      • Solvent Residues: Consult standard tables for the chemical shifts of common laboratory solvents.[1][2]

Impurity Formation Pathway:

Impurity_Formation starting_material 1-Methyl-1H-pyrazole-5-carbonitrile intermediate Intermediate Imine starting_material->intermediate Reduction (e.g., LiAlH4) incomplete_reduction Incomplete Reduction starting_material->incomplete_reduction product (1-Methyl-1H-pyrazol-5-yl)methanamine intermediate->product Further Reduction incomplete_reduction->product Leads to contamination

Simplified pathway showing potential impurity sources.

References

Technical Support Center: Enhancing Regioselectivity in Pyrazole Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in the electrophilic substitution of pyrazoles?

The regioselectivity of electrophilic substitution on the pyrazole ring is primarily governed by electronic effects. The pyrazole ring is an electron-rich aromatic system, but the electron density is not uniform due to the two adjacent nitrogen atoms.[1] The C4 position is the most electron-rich and, therefore, the most susceptible to attack by electrophiles.[2][3] The combined electron-withdrawing nature of the two nitrogen atoms reduces the electron density at the C3 and C5 positions, making C4 the preferred site for reactions like nitration, sulfonation, and halogenation.[2][4]

Q2: Why is achieving regioselectivity in N-alkylation of pyrazoles so challenging?

The primary challenge stems from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[5][6] This similarity often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[6] The final isomeric ratio is a result of a delicate balance between several factors.

Q3: What are the key factors that influence N1 vs. N2 alkylation regioselectivity?

The regiochemical outcome of pyrazole N-alkylation is controlled by a combination of steric effects, electronic effects, and reaction conditions.[6]

  • Steric Effects: This is a primary determinant. The alkylation will generally occur at the less sterically hindered nitrogen atom.[6] Therefore, a bulky substituent at the C5 position will direct alkylation to the N1 position, and vice-versa.

  • Electronic Effects: The nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.[7] Electron-donating groups can increase the electron density and basicity of the ring, while electron-withdrawing groups can decrease it.[7][8]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence and even switch the regioselectivity.[5][6]

  • Alkylating Agent: The structure and bulkiness of the alkylating agent itself play a crucial role.[6]

Q4: How can I achieve regioselective C-H functionalization on the pyrazole ring?

Direct C-H functionalization is a powerful modern strategy that avoids the need for pre-functionalized starting materials.[9] Regioselectivity is typically achieved using transition-metal catalysis in combination with directing groups.[9][10]

  • Inherent Directivity: The pyrazole ring itself can act as a directing group. The Lewis basic N2 nitrogen can coordinate to a metal catalyst and direct functionalization to a specific position, often the C5-H bond.[10]

  • External Directing Groups: Attaching a specific directing group to the pyrazole ring (e.g., at the N1 position) can provide precise control. Amide and removable groups like SEM (2-(trimethylsilyl)ethoxymethyl) or a nitro group have been used effectively to direct palladium or rhodium catalysts to specific C-H bonds.[11][12][13] This allows for sequential, regiocontrolled introduction of multiple substituents.[12]

Troubleshooting Guides

Problem: My N-alkylation reaction is producing a difficult-to-separate mixture of N1 and N2 isomers.

This is a common issue. The following workflow can help you optimize your reaction for a single isomer.

start Poor N-Alkylation Regioselectivity sterics Analyze Steric Hindrance (C3 vs. C5 substituents) start->sterics reagent Modify Alkylating Agent sterics->reagent Is steric difference minimal? conditions Systematically Vary Reaction Conditions sterics->conditions Is steric difference significant? reagent->conditions base Optimize Base conditions->base solvent Optimize Solvent base->solvent result1 Desired Isomer Favored solvent->result1 result2 No Improvement solvent->result2

Caption: Workflow for troubleshooting poor N-alkylation regioselectivity.

  • Analyze Steric Hindrance: First, assess the steric bulk of the substituents at the C3 and C5 positions of your pyrazole. Alkylation favors the nitrogen adjacent to the smaller substituent. If you can redesign your synthesis to leverage this, it is the most powerful directing factor.[6]

  • Modify the Alkylating Agent: If redesigning the pyrazole is not an option, consider using a bulkier alkylating agent to increase the steric differentiation between the two nitrogen environments.[6]

  • Optimize Reaction Conditions: The choice of base and solvent is critical and can even override steric effects.[5][6]

    • Base/Counter-ion: The cation of the base can influence selectivity. For example, using sodium hydride (NaH) has been shown to prevent the formation of regioisomeric products in certain cases where potassium carbonate (K2CO3) gave mixtures.[5]

    • Solvent: Aprotic solvents like THF or DMSO are commonly used.[6] Systematically screen a range of solvents with varying polarities.

Problem: My pyrazole synthesis from an unsymmetrical 1,3-diketone yields a mixture of regioisomers.

The condensation of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to two different pyrazole isomers.[14] The regioselectivity can be dramatically improved by changing the solvent.

  • Switch to a Fluorinated Alcohol Solvent: Conventional solvents like ethanol often lead to poor regioselectivity.[15][16] Using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity, often favoring a single isomer.[15][16]

  • Mechanism of Improvement: Standard alcohols (e.g., ethanol) are nucleophilic and can compete with the hydrazine in attacking the more reactive carbonyl group of the 1,3-diketone, leading to isomeric mixtures. TFE and HFIP are non-nucleophilic and do not compete in this way, which enhances the inherent selectivity of the hydrazine's attack.[15]

Data Presentation: Solvent Effects on Regioselectivity

The following table summarizes the significant effect of solvent choice on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine or phenylhydrazine. The data demonstrates the dramatic improvement observed when switching from ethanol (EtOH) to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE).

Table 1: Effect of Solvent on Regioisomeric Ratio in Pyrazole Synthesis [15]

Entry1,3-Diketone (R¹)Hydrazine (R²)SolventRegioisomeric Ratio (A:B)a
1CF₃MethylEtOH60:40
2CF₃MethylTFE85:15
3C₂F₅MethylEtOH55:45
4C₂F₅MethylTFE90:10
5PhenylPhenylEtOH65:35
6PhenylPhenylTFE>99:1
74-MeO-PhPhenylEtOH70:30
84-MeO-PhPhenylTFE>99:1

aRatio determined by NMR analysis of the crude reaction mixture. Isomer A corresponds to the 3-R¹-substituted pyrazole, and Isomer B corresponds to the 5-R¹-substituted pyrazole.

Key Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis Using Fluorinated Solvents

This protocol provides a general guideline for the Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines, optimized for high regioselectivity.[15][17]

cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification & Analysis s1 Dissolve 1,3-dicarbonyl (1.0 eq) in TFE s2 Add substituted hydrazine (1.0-1.2 eq) dropwise s1->s2 s3 Stir at room temp (or heat if needed) s2->s3 s4 Monitor by TLC/LC-MS s3->s4 s5 Remove solvent under reduced pressure s4->s5 s6 Purify crude product (Recrystallization or Chromatography) s5->s6 s7 Characterize & determine isomer ratio (NMR) s6->s7

Caption: Experimental workflow for regioselective pyrazole synthesis.

  • Dissolution: In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equivalent) in 2,2,2-trifluoroethanol (TFE) to a concentration of approximately 0.1-0.5 M.

  • Addition of Hydrazine: Slowly add the substituted hydrazine (1.0 - 1.2 equivalents) to the solution at room temperature. The reaction can be exothermic.[17]

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be heated to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature. Remove the TFE solvent under reduced pressure.[17]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.[17]

  • Characterization: Determine the structure and the ratio of regioisomers using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Nuclear Overhauser Effect (NOE) experiments are particularly useful for unambiguous assignment of the regiochemistry.[17]

Protocol 2: Palladium-Catalyzed Regioselective C5-Arylation of an N-Substituted Pyrazole

This protocol describes a directed C-H functionalization reaction, a modern approach for the selective arylation of the pyrazole core.[12]

cluster_0 Inert Atmosphere Setup cluster_1 Reagent Addition & Reaction cluster_2 Work-up & Purification n1 Add N-protected pyrazole (1.0 eq), Palladium catalyst (e.g., Pd(OAc)₂), and base (e.g., K₂CO₃) to an oven-dried flask n2 Evacuate and backfill the flask with an inert gas (N₂ or Ar) n1->n2 n3 Add aryl bromide (1.5 eq) and anhydrous solvent (e.g., Toluene or Dioxane) via syringe n2->n3 n4 Heat the reaction mixture (e.g., 80-120 °C) with stirring n3->n4 n5 Monitor reaction progress by TLC/LC-MS n4->n5 n6 Cool, dilute with solvent (e.g., EtOAc), and filter through Celite n5->n6 n7 Wash with water/brine, dry organic layer, and concentrate n6->n7 n8 Purify by column chromatography n7->n8

Caption: Pathway for directed C-H arylation of a pyrazole.

  • Reaction Setup: To an oven-dried reaction vessel, add the N-protected pyrazole (e.g., N-SEM-pyrazole, 1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and subject it to several cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).

  • Reagent Addition: Add the aryl bromide (1.5 eq) followed by an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to 80-120 °C and stir vigorously for 12-24 hours, or until reaction monitoring (TLC/LC-MS) indicates completion.

  • Work-up: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel to isolate the C5-arylated pyrazole.

References

Technical Support Center: Degradation of Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation pathways of pyrazole-containing compounds. This resource provides answers to frequently asked questions and troubleshooting guides for common experimental issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyrazole-containing compounds?

Pyrazole-containing compounds degrade through several primary pathways, largely dependent on environmental conditions. The main routes are:

  • Biodegradation: This is considered the most effective and environmentally friendly method for breaking down pyrazole compounds like the insecticide fipronil. It involves microorganisms such as bacteria (Streptomyces rochei, Bacillus spp.) and fungi (Aspergillus glaucus) that utilize enzymes like cytochrome P450, esterases, and ligninolytic MnP to metabolize the compound.

  • Photodegradation: Exposure to light, particularly UV and simulated sunlight, can cause significant degradation. This process involves reactions like C-N bond cleavage, photorearrangement, demethylation, hydroxylation, and oxidation.

  • Abiotic/Chemical Degradation: This includes processes like hydrolysis and oxidation that occur without microbial or light influence. The stability of the pyrazole ring is notable; while resistant to many oxidizing and reducing agents, it can be hydrogenated to pyrazoline and pyrazolidine.

Q2: What are the common transformation products (TPs) identified during the degradation of pyrazole compounds?

During degradation, a variety of transformation products can be formed. For example, in the photodegradation of the herbicide pyraclonil, fourteen distinct TPs were identified. The reactions leading to these products include:

  • Oxidation

  • Reduction

  • Hydrolysis

  • C-N bond cleavage

  • Photorearrangement

  • Demethylation

  • Hydroxylation

It is important to note that some degradation products may exhibit higher toxicity to non-target organisms than the parent compound.

Q3: Which analytical techniques are best suited for identifying pyrazole compounds and their degradation products?

A combination of chromatographic and spectroscopic methods is typically employed for the analysis of pyrazole degradation.

  • Mass Spectrometry (MS): This is a powerful tool for determining the molecular weight and elemental composition of pyrazole derivatives and their degradation products. Gas chromatography coupled with mass spectrometry (GC-MS) is particularly useful for studying fragmentation patterns, which can help in structural elucidation.

  • Liquid Chromatography (LC-MS): Techniques like Ultra-Performance Liquid Chromatography combined with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) are highly effective for identifying transformation products in complex mixtures, such as aqueous solutions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of isolated degradation products.

Q4: How does chemical structure affect the degradation and stability of pyrazole derivatives?

The structure of a pyrazole compound significantly influences its stability and susceptibility to degradation.

  • Metabolic Stability: The pyrazole nucleus is often considered metabolically stable, which is a key reason for its prevalence in newly approved drugs. It is often less susceptible to oxidative degradation by metabolic enzymes compared to other five-membered heterocycles.

  • Substituents: The type and position of substituent groups on the pyrazole ring can alter its degradation profile. For instance, fusing a benzene or cyclohexane ring to the pyrazole core can greatly increase its affinity for metabolic enzymes like CYP2E1, affecting its breakdown. In herbicide design, protecting a 5-hydroxyl group on a pyrazole can slow the degradation rate and enhance efficacy.

  • Halogenation: The addition of halogen atoms (e.g., chlorine, fluorine) is a common strategy in agrochemical design to enhance metabolic, oxidative, and thermal stability.

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent or No Degradation in Biodegradation Assays

Q: My pyrazole compound shows little to no degradation in my microbial culture. What are the potential reasons?

A: Several factors could be responsible for the lack of observed biodegradation. Consider the following possibilities:

  • Microbial Specificity: The selected microbial strains may not possess the necessary enzymatic machinery (e.g., cytochrome P450s, esterases) to metabolize your specific pyrazole derivative.

  • Compound Toxicity: The concentration of your pyrazole compound may be toxic to the microorganisms, inhibiting their metabolic activity.

  • Metabolic Stability of the Compound: Your specific pyrazole derivative may be inherently resistant to microbial degradation due to its structure. The pyrazole nucleus itself is known for its stability.

  • Suboptimal Culture Conditions: Ensure that the pH, temperature, nutrient availability, and oxygen levels of your culture medium are optimal for the growth and enzymatic activity of the selected microorganisms.

  • Purity of Starting Material: Impurities in the synthesized pyrazole compound can sometimes inhibit microbial activity or lead to misleading results.

G cluster_troubleshooting Troubleshooting: Low Biodegradation start Low or No Biodegradation Observed check_culture Are culture conditions (pH, temp, nutrients) optimal? start->check_culture check_toxicity Is the compound concentration toxic? check_culture->check_toxicity Yes adjust_culture Adjust Culture Conditions check_culture->adjust_culture No check_strain Does the microbial strain have the correct enzymes? check_toxicity->check_strain No lower_conc Lower Compound Concentration check_toxicity->lower_conc Yes check_stability Is the compound structurally resistant to degradation? check_strain->check_stability Yes select_strain Select Different Microbial Strains check_strain->select_strain No end_point Compound is likely recalcitrant to this biodegradation method check_stability->end_point Yes adjust_culture->start Re-run lower_conc->start Re-run select_strain->start Re-run

Caption: Troubleshooting logic for low biodegradation experiments.

Issue 2: Variable Results in Photodegradation Experiments

Q: The photodegradation rate of my compound is highly variable between experiments. What could be causing this?

A: Photodegradation kinetics are sensitive to a range of environmental variables. Inconsistency often arises from:

  • pH of the Solution: The degradation rate can be highly pH-dependent. For the herbicide pyraclonil, the rate under UV light at pH 4 was approximately double the rate at pH 9.

  • Presence of Other Substances: Ions and organic matter in the water can act as photosensitizers or inhibitors. Low concentrations of nitrate (NO₃⁻), iron ions (Fe³⁺), and fulvic acid can noticeably promote photodegradation. The presence of humic substances can also reduce degradation rates compared to distilled water.

  • Light Source and Intensity: Ensure the light source (e.g., UV lamp, solar simulator) provides consistent intensity and wavelength distribution across all experiments. The half-life of pyraclonil was 32.29 minutes under UV light but 42.52 hours under simulated sunlight.

  • Solvent System: The choice of solvent can play a crucial role. For pyroxasulfone, a methanol:water mixture was found to be a compatible solvent system for degradation studies, and no degradation was observed in the absence of methanol.

Issue 3: Difficulty in Isolating and Identifying Degradation Products

Q: I'm having trouble isolating degradation products for structural elucidation. What methods can I use?

A: Isolating low-concentration transformation products (TPs) can be challenging. A multi-step approach is often necessary:

  • Chromatographic Separation: Use techniques like column chromatography or preparative HPLC to isolate individual degradation products from the reaction mixture.

  • Structure Elucidation: Once isolated, use a combination of analytical methods to determine the structure:

    • High-Resolution Mass Spectrometry (HRMS): Techniques like UPLC-Q-TOF/MS can provide accurate mass measurements, allowing you to determine the elemental composition of the TPs.

    • Tandem MS (MS/MS): Analyze the fragmentation patterns of the TPs to gain structural insights. These patterns can be compared to the parent compound.

    • NMR Spectroscopy: For sufficient quantities of isolated product, 1D (¹H, ¹³C) and 2D NMR are the gold standard for unambiguous structure determination.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used in combination with experimental MS data to predict possible transformation products and their fragmentation, aiding in identification.

Section 3: Quantitative Data Summary

The following tables summarize quantitative data on the degradation of select pyrazole-containing compounds.

Table 1: Environmental Factors Influencing the Photodegradation of Pyraclonil

Factor Condition Observation Reference
Light Source UV vs. Simulated Sunlight Half-life was 32.29 min (UV) vs. 42.52 h (Sunlight)
pH pH 4 vs. pH 9 (UV) Degradation rate was ~2x higher at pH 4

| Additives | Low concentrations (0.1-1 mg/L) of Fulvic Acid, NO₃⁻, Fe³⁺ | Promoted photodegradation under simulated sunlight | |

Table 2: Half-Lives of Select Herbicides in Environmental Media

Herbicide Chemical Group Medium Half-Life (Days) Reference
Atrazine s-triazine Water 26 - 73
Atrazine s-triazine Soil 12 - 40
Topramezone Pyrazole Soil 15 - 19

| Mesosulfuron-methyl | Sulfonylurea | Soil | 5.4 - 9.8 | |

Section 4: Experimental Protocols & Workflows

Protocol 1: General Methodology for a Photodegradation Study

This protocol is based on the study of the herbicide pyraclonil in an aqueous solution.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the pyrazole compound in a suitable solvent (e.g., methanol).

  • Preparation of Experimental Solution: Spike the stock solution into purified water (e.g., Milli-Q) to achieve the desired experimental concentration. For studies on influencing factors, add substances like fulvic acid, nitrates, or iron salts at this stage. Adjust pH as required using dilute acid or base.

  • Irradiation: Place the solution in a photoreactor equipped with the desired light source (e.g., UV lamp or a xenon lamp for simulated sunlight). Maintain constant temperature using a cooling system.

  • Sampling: Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes).

  • Sample Quenching & Preparation: Immediately quench any ongoing reaction, for example, by adding a solvent like methanol and storing the sample in the dark at a low temperature (e.g., 4°C) to prevent further degradation before analysis.

  • Analysis: Analyze the samples using a suitable analytical method, such as UPLC-Q-TOF/MS, to determine the concentration of the parent compound and identify transformation products.

G cluster_workflow Experimental Workflow: Pyrazole Degradation Study prep 1. Prepare Test Solution setup 2. Experimental Setup (e.g., Photoreactor, Microbial Culture) prep->setup run 3. Run Experiment & Collect Samples at Time Intervals setup->run analysis 4. Sample Analysis (HPLC, GC-MS) run->analysis data 5. Data Processing (Kinetics, Product ID) analysis->data report 6. Report Results data->report

Caption: General experimental workflow for a pyrazole degradation study.

Protocol 2: Knorr Pyrazole Synthesis (for ensuring purity of starting material)

Impurities in the starting material can lead to side reactions and complicate degradation analysis. Using a pure compound is critical. The Knorr synthesis is a common method for creating pyrazoles.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Hydrazine: Add the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.0-1.2 equivalents) to the solution. This addition can be exothermic.

  • Heating: Heat the reaction mixture, often under reflux, for a specified period (e.g., 1 hour). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture. The product may crystallize upon cooling in an ice bath. The crude product can be collected by vacuum filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure pyrazole derivative.

G cluster_pathway Representative Degradation Pathways of Fipronil parent Fipronil (Parent Pyrazole) oxidation Fipronil Sulfone (Oxidation) parent->oxidation Oxidation reduction Fipronil Sulfide (Reduction) parent->reduction Reduction photolysis Fipronil Desulfinyl (Photolysis) parent->photolysis Photolysis hydrolysis Fipronil Amide (Hydrolysis) parent->hydrolysis Hydrolysis

Caption: Major degradation reactions for the pyrazole insecticide fipronil.

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs and clinical candidates.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a versatile template for designing molecules with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] However, the biological activity of a pyrazole derivative is not solely determined by its substituents but is critically influenced by their arrangement on the pyrazole ring. The isomeric form of a molecule—the specific placement of functional groups—can dramatically alter its steric and electronic properties, thereby dictating its interaction with biological targets.[5]

This guide provides an objective comparison of the biological activities of pyrazole isomers, supported by experimental data from peer-reviewed studies. We will delve into how the regiochemical placement of substituents impacts efficacy against key biological targets, such as cyclooxygenase (COX) enzymes and protein kinases, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Comparative Analysis: Isomer-Specific Biological Activity

The position of substituents on the pyrazole ring is a critical determinant of biological function. Structure-activity relationship (SAR) studies consistently demonstrate that even a minor shift in a functional group from one position to another can lead to significant changes in potency and selectivity.

Anti-inflammatory Activity: COX-2 Inhibition

A prominent therapeutic application of pyrazole derivatives is in the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[6] The well-known anti-inflammatory drug Celecoxib features a 1,5-diarylpyrazole core. SAR studies reveal that the substitution pattern is crucial for selective COX-2 inhibition.

For instance, research has shown that the N-1 substituent of the pyrazole core is vital for selective COX-2 activity, with a benzenesulfonamide moiety being a key feature for potent inhibition.[7] A comparative study of pyrazole–pyridazine hybrids highlighted the difference between a pyrazolone scaffold and an aminopyrazole scaffold. The compounds with the pyrazolone skeleton (isomers 5a-f ) generally showed more potent COX-2 inhibitory activity than their corresponding aminopyrazole isomers (6a-f ).[8]

Table 1: Comparative COX-2 Inhibition by Pyrazolone vs. Aminopyrazole Isomers [8]

Compound IDCore ScaffoldRCOX-2 IC₅₀ (µM)Selectivity Index (SI)†
5f Pyrazolone4-F1.509.56
6f Aminopyrazole4-F1.158.31
Celecoxib --2.162.51

† Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2.

The data indicates that while both series contain potent inhibitors, the specific isomeric scaffold plays a significant role in the overall activity profile. Compound 6f emerged as a highly potent and selective inhibitor, slightly surpassing its pyrazolone counterpart 5f and the reference drug Celecoxib in potency.[8]

Signaling Pathway: COX-2 in Inflammation

The diagram below illustrates the role of COX-2 in the inflammatory pathway and its inhibition by pyrazole derivatives.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA2 COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Inflammation Prostaglandins (PGE2) (Inflammation, Pain) PGH2->Inflammation Isomerases COX2->PGG2 Pyrazole Pyrazole Isomer (e.g., Celecoxib) Pyrazole->COX2 Inhibition

Caption: COX-2 converts arachidonic acid into prostaglandins, mediating inflammation.

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been extensively developed as kinase inhibitors.[9] The substitution pattern on the pyrazole ring is key to achieving both potency and selectivity.

For Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, SAR studies showed that N1-alkylation of the pyrazole ring was critical. The N1-methylated pyrazole 6 provided significant improvements in solubility and selectivity compared to its unsubstituted precursor.[10] This highlights how substitution at the N-1 position, which prevents tautomerization and allows for specific interactions in the kinase binding pocket, is a determining factor for activity.[5]

In another study on meprin α and β inhibitors, N-substitution of a 3,5-diphenylpyrazole led to a decrease in activity. The introduction of a methyl or phenyl group at the N-1 position resulted in a 4 to 6-fold drop in potency against both meprin α and β compared to the unsubstituted (N-H) pyrazole.[11] This suggests that for this specific target, the N-H group may be acting as a crucial hydrogen bond donor, an interaction that is lost upon N-alkylation.

Table 2: Comparative Kinase Inhibition Data for Pyrazole Derivatives

Compound Class/IDTarget KinaseIsomeric FeatureIC₅₀ / Kᵢ (nM)Reference
Compound 6 (N-Methyl)HPK1N-1 MethylationGood Potency†[10]
Compound 5 (N-H)HPK1Unsubstituted N-1Less Soluble[10]
21a (N-Methyl)Meprin αN-1 Methylation21.3[11]
7a (N-H)Meprin αUnsubstituted N-15.3[11]
Asciminib (ABL-001) Bcr-AblTrisubstituted Pyrazole0.5[9]

†Potency for Compound 6 was described qualitatively in the source. IC₅₀ values for Meprin α are Kᵢ(app) in nM.

The data clearly shows that for HPK1, N-methylation is beneficial, whereas for meprin α, it is detrimental to inhibitory activity. This underscores the target-specific nature of SAR for pyrazole isomers.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the methodologies for key biological assays are detailed below.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing hematin, glutathione, and a solvent like DMSO for the test compounds.

  • Procedure:

    • The test compound (at various concentrations) is pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer for 15 minutes at 25°C.

    • The reaction is initiated by adding arachidonic acid as the substrate.

    • The mixture is incubated for a specific time (e.g., 2 minutes) at 37°C.

    • The reaction is terminated by adding a solution of HCl.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.[7][8]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC₅₀) is calculated by plotting the percentage of inhibition versus the compound concentration.

Experimental Workflow: In Vitro COX Inhibition Assay

The following diagram outlines the steps involved in determining the IC₅₀ value for a pyrazole isomer against COX enzymes.

COX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme COX-1 or COX-2 Enzyme PreInc Pre-incubation (15 min, 25°C) Enzyme->PreInc Compound Pyrazole Isomer (Varying Conc.) Compound->PreInc Buffer Assay Buffer Buffer->PreInc AddSubstrate Add Arachidonic Acid PreInc->AddSubstrate Incubate Incubation (2 min, 37°C) AddSubstrate->Incubate Stop Terminate Reaction (Add HCl) Incubate->Stop Quantify Quantify PGE2 (EIA Kit) Stop->Quantify Calculate Calculate % Inhibition Quantify->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC₅₀ Plot->IC50

Caption: Workflow for determining COX enzyme inhibition by pyrazole isomers.

In Vitro Kinase Inhibition Assay (e.g., HPK1)

This assay measures the inhibition of a specific protein kinase by a test compound.

  • Reagents: Recombinant human HPK1 kinase, a suitable substrate peptide, and ATP are required. The ADP-Glo™ Kinase Assay (Promega) is a common platform.

  • Procedure:

    • The pyrazole isomer is serially diluted and added to a 384-well plate.

    • HPK1 enzyme is added to the wells and incubated with the compound for a set period (e.g., 15 minutes) at room temperature.

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP.

    • After incubation (e.g., 1 hour), the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the ADP produced into a luminescent signal.[10]

  • Data Analysis: Luminescence is measured using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. The IC₅₀ value is determined by fitting the inhibition data to a dose-response curve.

Conclusion

The biological activity of pyrazole derivatives is exquisitely sensitive to the isomeric form of the molecule. As demonstrated through comparative data on COX and kinase inhibitors, the specific placement of substituents on the pyrazole ring dictates the compound's potency, selectivity, and overall pharmacological profile. N-substitution, for example, can be either beneficial or detrimental depending entirely on the topology of the target's binding site and the potential for key interactions like hydrogen bonding.[10][11]

For drug development professionals, these findings underscore the importance of comprehensive SAR studies that include the synthesis and evaluation of multiple positional isomers. A deep understanding of how regiochemistry influences biological activity is paramount for optimizing lead compounds and designing next-generation therapeutics with enhanced efficacy and safety profiles. The strategic exploration of isomeric space remains a critical and highly rewarding endeavor in the pursuit of novel pyrazole-based drugs.

References

Comparative Guide to Analytical Method Validation for Pyrazole Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of analytical procedures is a critical component in the drug development process, ensuring that measurements are accurate, reliable, and reproducible. For pyrazole compounds, a significant class of heterocyclic molecules with wide-ranging pharmacological activities, robust analytical methods are essential for quality control, stability testing, and pharmacokinetic studies.[1][2][3] This guide provides a comparative overview of common analytical techniques used for pyrazole analysis, focusing on their validation in accordance with International Council for Harmonisation (ICH) guidelines.[4][5] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6]

The Validation Workflow: A Systematic Approach

A successful validation process follows a structured workflow, beginning with a detailed protocol and culminating in a comprehensive report. This ensures that all performance characteristics of the method are thoroughly evaluated and documented.[6]

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Evaluation & Reporting p1 Define Intended Purpose (e.g., Assay, Impurity Test) p2 Develop Validation Protocol p1->p2 exp_start Execute Validation Studies p2->exp_start spec Specificity / Selectivity exp_start->spec lin Linearity & Range exp_start->lin acc Accuracy exp_start->acc prec Precision (Repeatability & Intermediate) exp_start->prec lod LOD / LOQ exp_start->lod rob Robustness exp_start->rob eval Evaluate Data vs. Acceptance Criteria spec->eval lin->eval acc->eval prec->eval lod->eval rob->eval report Prepare Validation Report eval->report final final report->final Method Approved for Routine Use

Caption: General workflow for the validation of an analytical method.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode (RP-HPLC), is the most common technique for analyzing pyrazole derivatives.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for volatile pyrazoles and isomer separation, while Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity for trace-level quantification.[9][10]

Table 1: Performance Comparison of Validated Analytical Methods for Pyrazole Analysis
ParameterRP-HPLC Method 1RP-HPLC Method 2UPLC-MS/MS MethodGC-MS/MS Method
Analyte Type Pyrazoline DerivativeNovel Pyrazole CompoundAripiprazole (in plasma)Genotoxic Impurities
Linearity (Range) 50 - 150 µg/mL[7]2.5 - 50 µg/mL[11]0.05 - 80 ng/mL[10]LOQ - 0.15 ppm[12]
Correlation (r²) > 0.999[7]0.9994[11]≥ 0.9993[10]> 0.99
Accuracy (% Recovery) Not Specified110% - 112%[11]-3.6% to 5.0% (bias)[10]Not Specified
Precision (% RSD) < 2.0%[7]< 2.0%[11]≤ 12.9%[10]< 10.0%
LOD 4 µg/mL[7]2.43 µg/mL[11]0.03 ng/mL[10]< 0.025 ppm
LOQ 15 µg/mL[7]7.38 µg/mL[11]0.05 ng/mL[10]0.025 ppm[12]
Primary Use Quality Control, AssayQuantification in NanosuspensionBioequivalence StudiesImpurity Profiling

Experimental Protocols

Detailed methodologies are crucial for reproducing and evaluating an analytical method. Below are representative protocols derived from validated studies on pyrazole compounds.

Protocol 1: RP-HPLC Method for a Pyrazoline Derivative

This method was developed for the determination of a synthesized pyrazoline derivative and validated according to ICH guidelines.[8]

  • Instrumentation : High-Performance Liquid Chromatography system with a UV/Visible detector.

  • Column : Eclipse XDB C18 (150mm x 4.6mm, 5µm particle size).[8]

  • Mobile Phase : A mixture of 0.1% trifluoroacetic acid in water and methanol in a 20:80 v/v ratio.[8]

  • Flow Rate : 1.0 mL/min (isocratic elution).[8]

  • Column Temperature : 25 ± 2°C.[8]

  • Injection Volume : 5.0 µL.[8]

  • Detection : UV detection at 206 nm.[8]

  • Sample Preparation : A stock solution was prepared by dissolving 60.1 mg of the analyte in 100 mL of methanol. This stock was further diluted with methanol to create calibration standards and quality control samples ranging from 50 to 150 µg/mL.[7]

Protocol 2: GC-MS Method for Pyrazole Isomer Analysis

This protocol is designed for the qualitative and quantitative analysis of pyrazole isomers in complex industrial mixtures.[9]

  • Instrumentation : Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[9]

  • Column : DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[9]

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.[9]

  • Injector : 250°C, 1 µL injection volume, Split mode (20:1 ratio).[9]

  • Oven Program :

    • Initial temperature at 80°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.[9]

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[9]

    • Ion Source Temperature : 230°C.[9]

    • Mass Range : m/z 40-300.[9]

    • Scan Mode : Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.[9]

  • Sample Preparation : Approximately 10 mg of the industrial mixture is accurately weighed, dissolved in a minimal amount of methanol, and then diluted to 10 mL with dichloromethane. The final solution is filtered through a 0.45 µm PTFE syringe filter.[9]

Protocol 3: UPLC-MS/MS Method for Aripiprazole in Human Plasma

This highly sensitive method is suitable for bioequivalence or pharmacokinetic studies, requiring robust sample cleanup.[10]

  • Instrumentation : UPLC system with a triple quadrupole mass spectrometer.[10]

  • Column : Acquity UPLC BEH C18 (50mm x 2.1mm, 1.7µm).[10]

  • Mobile Phase : Methanol and 10mM ammonium formate (85:15, v/v) with isocratic elution.[10]

  • Sample Preparation (Solid-Phase Extraction) : The analyte and its deuterated internal standard are extracted from 100 µL of human plasma using Phenomenex Strata-X cartridges. This step is crucial for removing matrix components that could interfere with the analysis.[10]

  • MS/MS Conditions :

    • Ionization Mode : Positive electrospray ionization (ESI+).

    • Detection : Multiple Reaction Monitoring (MRM) is used for quantitation, providing high selectivity and sensitivity.[10]

References

Pyrazole Scaffolds as Potent Kinase Inhibitors: A Comparative Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of distinct pyrazole-based derivatives targeting Cyclin-Dependent Kinase 2 (CDK2) and Aurora A kinase reveals critical insights for the rational design of next-generation anticancer agents. This guide provides a comparative analysis of two series of pyrazole inhibitors, presenting their biological activities, the experimental protocols used for their evaluation, and visual summaries of key SAR findings and the targeted signaling pathway.

Researchers have extensively explored the pyrazole nucleus as a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1][2] In the realm of oncology, pyrazole derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell cycle progression and signal transduction, often dysregulated in cancer.[1][2] This guide focuses on a comparative analysis of two distinct series of pyrazole derivatives targeting two important cancer-related kinases: Cyclin-Dependent Kinase 2 (CDK2) and Aurora A kinase.

Comparative Analysis of Pyrazole Derivatives as Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of two series of pyrazole derivatives against their respective kinase targets and cancer cell lines. Series A represents a class of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines evaluated for CDK2 inhibition, while Series B comprises 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives targeting Aurora A kinase.

Table 1: In Vitro Inhibitory Activities of Pyrazole Derivatives against CDK2 and Aurora A Kinase

SeriesCompound IDTarget KinaseR Group (Variable Substituent)IC50 (µM) vs. Target KinaseCancer Cell LineIC50 (µM) vs. Cell LineReference
A 5 CDK24-Fluorophenyl0.56MCF-78.03[3][4]
A 6 CDK24-Chlorophenyl0.46--[3][4]
A 11 CDK24-Bromophenyl0.45--[3][4]
A 4 CDK24-Nitrophenyl0.75--[3][4]
A 7 CDK24-Methylphenyl0.77--[3][4]
A 10 CDK24-Methoxyphenyl0.85--[3][4]
B P-6 Aurora A4-Chlorophenyl0.18HCT 1160.37[5]
B P-6 Aurora A4-Chlorophenyl0.18MCF-70.44[5]
B P-20 Aurora A2,4-Dichlorophenyl0.22--[5]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity or cell viability.

Experimental Protocols

The biological activities summarized above were determined using the following key experimental methodologies:

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against their target kinases (CDK2/cyclin A2 and Aurora A) was assessed using an in vitro kinase assay. The general principle involves the incubation of the recombinant kinase with the test compound and a suitable substrate in the presence of ATP. The extent of substrate phosphorylation is then quantified, typically using a radiometric assay (e.g., measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate) or a non-radiometric method like an enzyme-linked immunosorbent assay (ELISA) or fluorescence-based detection. The IC50 value is then calculated by plotting the percentage of kinase inhibition against a range of compound concentrations.

Cell Viability (MTT) Assay

The cytotoxic effects of the pyrazole derivatives on cancer cell lines (e.g., MCF-7, HCT 116) were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be solubilized and quantified by measuring its absorbance at a specific wavelength. A decrease in the amount of formazan produced is indicative of a reduction in cell viability due to cytotoxicity. The IC50 value is determined by treating the cells with various concentrations of the test compounds and measuring the concentration that results in a 50% reduction in cell viability compared to untreated control cells.[5]

Visualizing Biological Pathways and Structure-Activity Relationships

To better understand the biological context and the key structural features influencing the activity of these pyrazole derivatives, the following diagrams are provided.

CDK2_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK2 Regulation G1 G1 Phase S S Phase (DNA Replication) G2 G2 Phase M M Phase (Mitosis) CyclinE Cyclin E Active_CDK2_E Active CDK2/ Cyclin E Complex CyclinE->Active_CDK2_E CyclinA Cyclin A Active_CDK2_A Active CDK2/ Cyclin A Complex CyclinA->Active_CDK2_A CDK2 CDK2 CDK2->Active_CDK2_E CDK2->Active_CDK2_A p21_p27 p21/p27 (CDK Inhibitors) p21_p27->CDK2 Active_CDK2_E->S G1/S Transition Active_CDK2_A->S S Phase Progression Pyrazole_Inhibitor Pyrazole Derivatives Pyrazole_Inhibitor->CDK2

Caption: The CDK2 signaling pathway, a key regulator of the G1/S phase transition in the cell cycle.

Caption: Comparative Structure-Activity Relationship (SAR) of two pyrazole series as kinase inhibitors.

Discussion of Structure-Activity Relationships

Series A (CDK2 Inhibitors): For the 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine series, the substitutions on the 4-aryl ring significantly influence the CDK2 inhibitory activity. The presence of halogens (fluoro, chloro, and bromo) at the para-position of the phenyl ring leads to the most potent compounds in this series (compounds 5, 6, and 11).[3][4] This suggests that electron-withdrawing and moderately lipophilic substituents in this position are favorable for binding to the active site of CDK2. The nitro group, another electron-withdrawing group, also confers good activity (compound 4).[3][4] Conversely, electron-donating groups such as methyl (compound 7) and methoxy (compound 10) result in a slight decrease in inhibitory potency.[3][4]

Series B (Aurora A Inhibitors): In the 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one series, the nature of the substituent on the phenyl ring of the thiazolidinone moiety plays a crucial role in determining the Aurora A kinase inhibitory activity. Compound P-6, with a chloro group at the para-position, demonstrates potent inhibition of both Aurora A kinase and the proliferation of HCT 116 and MCF-7 cancer cell lines.[5] The di-substituted analog, P-20, with 2,4-dichloro substitution, also exhibits strong inhibitory activity.[5] These findings indicate that electron-withdrawing groups on this phenyl ring are beneficial for potent Aurora A inhibition.

Conclusion

This comparative guide highlights the significance of the pyrazole scaffold in the design of potent kinase inhibitors for cancer therapy. The structure-activity relationship studies of the two presented series of pyrazole derivatives targeting CDK2 and Aurora A kinase, respectively, underscore the critical role of substituent patterns on the pyrazole core and its appended moieties in modulating biological activity. These insights can guide medicinal chemists in the rational design and optimization of novel pyrazole-based anticancer agents with improved potency and selectivity. Further investigations into the binding modes of these compounds within the kinase active sites would provide a more detailed understanding of the molecular basis for their activity and facilitate the development of the next generation of targeted cancer therapeutics.

References

A Comparative Analysis of Pyrazole Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance, protocols, and applications of key pyrazole synthesis methodologies, supported by experimental data.

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The method chosen for its synthesis can significantly impact yield, purity, cost, and the accessible range of structural analogs. This guide provides a comparative analysis of prominent pyrazole synthesis methods, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal synthetic strategy. We present a detailed examination of classical and modern techniques, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and relevant biological pathways.

Comparative Performance of Pyrazole Synthesis Methods

The selection of a synthetic route is often a trade-off between yield, reaction time, substrate scope, and reaction conditions. The following tables summarize quantitative data for key pyrazole synthesis methods, providing a clear comparison to aid in your decision-making process.

Table 1: Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventTime (h)Temp (°C)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineAcetic acid1RefluxHigh[1]
Ethyl benzoylacetateHydrazine hydrateAcetic acid/1-Propanol110079[2][3]
AcetylacetonePhenylhydrazineEthanol--95[4]

Table 2: Paal-Knorr Pyrazole Synthesis

1,4-Dicarbonyl CompoundHydrazine DerivativeConditionsTime (h)Yield (%)Reference
2,5-HexanedionePhenylhydrazineAcetic acid-High[5]
AcetylacetonylacetoneHydrazine hydrateEthanol, reflux-Good[5]

Table 3: 1,3-Dipolar Cycloaddition

Diazo Compound SourceAlkyne/Alkyne SurrogateCatalyst/Base/SolventTime (h)Temp (°C)Yield (%)Reference
p-Toluenesulfonyl hydrazide/AldehydeTerminal alkyneNaOH4850Good[6][7]
Ethyl diazoacetateMethyl propiolateTPGS-750-M/H2O20RT79[8][9]
Hydrazonyl chlorideα-BromocinnamaldehydeTriethylamine/Chloroform7-10RT70-86[10]

Table 4: Nickel-Catalyzed One-Pot Synthesis

Ketone DerivativeAldehyde DerivativeHydrazine DerivativeCatalyst/SolventTime (h)Temp (°C)Yield (%)Reference
AcetophenoneBenzaldehydeHydrazineNi-based/Ethanol3RTGood to Excellent[11][12]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful synthesis. Below are methodologies for the key reactions cited in this guide.

Knorr Pyrazole Synthesis: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[2]
  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

  • Reaction Monitoring: After 1 hour, monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane to confirm the consumption of the starting ketoester.

  • Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.

  • Isolation and Purification: Collect the solid product by filtration using a Büchner funnel. Rinse the collected solid with a small amount of water and allow it to air dry.

Paal-Knorr Pyrazole Synthesis

While a specific detailed protocol for the Paal-Knorr pyrazole synthesis was not explicitly found in the search results, the general principle involves the condensation of a 1,4-dicarbonyl compound with a hydrazine derivative, often under acidic conditions.[5] The reaction mechanism is analogous to the well-established Paal-Knorr pyrrole synthesis.[3][13]

1,3-Dipolar Cycloaddition: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles[6][7]
  • Hydrazone Formation: To a solution of p-toluenesulfonyl hydrazide (1.5 mmol), add the corresponding aldehyde (1.5 mmol). Stir the mixture at room temperature for 3 hours.

  • Diazo Compound Generation: Add a 5 N NaOH solution (300 µL, 1.5 mmol) and stir for an additional 20 minutes.

  • Cycloaddition: Add the terminal alkyne (7.5 mmol) to the reaction mixture and stir at 50°C for 48 hours.

  • Work-up: Evaporate the volatile components under reduced pressure. Dissolve the residue in a 1:1 mixture of water and ethyl acetate (70 mL).

  • Extraction: Separate the organic layer and dry it over MgSO4.

  • Purification: Concentrate the organic layer and purify the residue by column chromatography to obtain the desired pyrazole.

Nickel-Catalyzed One-Pot Synthesis of Pyrazoles[11][12]
  • Initial Reaction: In a round-bottom flask, charge acetophenone (0.1 mol), hydrazine (0.1 mol), and a solid Nickel-based heterogeneous catalyst (10 mol%) in Ethanol (10 mL).

  • Stirring: Stir the mixture for 30 minutes at room temperature.

  • Aldehyde Addition: Add benzaldehyde dropwise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 3 hours.

  • Monitoring: Monitor the completion of the reaction by TLC.

  • Purification: Upon completion, wash the desired pyrazoles with water and toluene to remove unreacted materials. Recrystallize the product from methanol or purify by column chromatography.

Visualizing Reaction Mechanisms and Biological Pathways

Understanding the underlying mechanisms and biological relevance of synthesized compounds is paramount. The following diagrams, generated using the DOT language, illustrate key synthetic pathways and a relevant signaling pathway involving a pyrazole-containing drug.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Knorr Pyrazole Synthesis Workflow

Dipolar_Cycloaddition cluster_reactants Reactants Diazo Diazo Compound Cycloadduct Cycloadduct Intermediate Diazo->Cycloadduct [3+2] Cycloaddition Alkyne Alkyne Alkyne->Cycloadduct Pyrazole Pyrazole Cycloadduct->Pyrazole Aromatization

1,3-Dipolar Cycloaddition Pathway
Biological Relevance: Pyrazole Inhibitors and the JAK/STAT Pathway

Many pyrazole-containing drugs exert their therapeutic effects by modulating signaling pathways. For instance, Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of Janus kinases (JAKs), key components of the JAK/STAT signaling pathway.[14][15] This pathway is crucial for cytokine signaling and is often dysregulated in myeloproliferative neoplasms and inflammatory diseases.[16][17] Similarly, Celecoxib, another pyrazole-based drug, has been shown to inhibit the JAK2/STAT3 pathway.[18][19]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT_P->STAT_P Dimerization Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_P->Gene_Expression Translocates & Regulates STAT->STAT_P Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Inhibition of JAK/STAT Pathway by Ruxolitinib

References

Cross-Reactivity of Antibodies Against Pyrazole-Containing Antigens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity against antigens containing a pyrazole moiety. The pyrazole ring is a core structural component in numerous pharmaceuticals and agrochemicals, making the specificity of antibodies directed against these compounds a critical consideration in diagnostics, therapeutic drug monitoring, and safety assessment. This document summarizes available experimental data, details relevant experimental protocols, and illustrates key biological pathways.

Introduction to Pyrazole-Containing Antigens and Antibody Cross-Reactivity

Pyrazole is a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. Its derivatives are widely used as non-steroidal anti-inflammatory drugs (NSAIDs) (e.g., celecoxib), erectile dysfunction medications (e.g., sildenafil), and pesticides (e.g., fipronil). As small molecules (haptens), pyrazole-containing compounds are not immunogenic on their own. However, when conjugated to a larger carrier protein, they can elicit a robust antibody response.[1][2]

A key challenge in the development of immunoassays for these compounds is the potential for cross-reactivity, where an antibody raised against one pyrazole-containing molecule binds to other structurally similar molecules.[3] This can lead to inaccurate quantification and false-positive results. Understanding the degree of cross-reactivity is therefore paramount for the validation and application of any antibody-based detection method.

Comparative Analysis of Antibody Cross-Reactivity

The following tables summarize quantitative data on the cross-reactivity of polyclonal and single-domain antibodies raised against pyrazole-containing haptens. The data is primarily derived from studies on the phenylpyrazole insecticide fipronil and its metabolites, as comprehensive cross-reactivity data for antibodies against pyrazole-containing drugs is limited in the public domain.

Table 1: Cross-Reactivity of Polyclonal Antibodies Against Fipronil

This table presents data from a competitive indirect heterologous enzyme-linked immunosorbent assay (ELISA) developed using polyclonal antibodies.[4] Two different assays (2265 and 2268) were developed using different haptens and coating antigens, resulting in distinct cross-reactivity profiles.

CompoundAssay 2265 Cross-Reactivity (%)Assay 2268 Cross-Reactivity (%)
Fipronil100100
Fipronil-sulfide9639
Fipronil-detrifluoromethylsulfonyl381.4
Fipronil-desulfinyl10125

Table 2: Cross-Reactivity of Camel Single-Domain Antibodies (VHHs) Against Fipronil and Fipronil-Sulfone

This table shows the cross-reactivity of two specific VHHs (nanobodies), F1 and F6, which were selected for their high selectivity to fipronil and its major metabolite, fipronil-sulfone, respectively.[5]

CompoundVHH F1 (Anti-Fipronil) Cross-Reactivity (%)VHH F6 (Anti-Fipronil-Sulfone) Cross-Reactivity (%)
Fipronil100<0.1
Fipronil-sulfone0.4100
Fipronil-sulfide0.20.2
Fipronil-desulfinyl1.30.3

Note on Celecoxib Cross-Reactivity: Studies on celecoxib hypersensitivity have shown cross-reactivity with other NSAIDs. However, these reactions are often due to the pharmacological mechanism (COX-1 inhibition) rather than being antibody-mediated.[3][6][7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing cross-reactivity studies. Below are representative protocols for key experiments.

Hapten-Carrier Conjugation for Immunization

To elicit an immune response against a small molecule like a pyrazole derivative, it must first be covalently linked to a larger carrier protein.

Objective: To prepare an immunogen for antibody production.

Materials:

  • Pyrazole derivative with a reactive functional group (e.g., carboxyl or amino group)

  • Carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA))[9]

  • Coupling reagents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) for carboxyl groups)

  • Dialysis tubing

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Activation of the Hapten: Dissolve the pyrazole derivative and NHS in an appropriate organic solvent (e.g., Dimethylformamide). Add DCC and stir at room temperature for several hours to form an NHS-ester of the hapten.

  • Conjugation to Carrier Protein: Dissolve the carrier protein (e.g., KLH) in PBS. Slowly add the activated hapten solution to the protein solution while stirring. Allow the reaction to proceed overnight at 4°C.

  • Purification of the Conjugate: Remove unconjugated hapten by extensive dialysis against PBS at 4°C with multiple buffer changes.

  • Characterization: Confirm the conjugation and estimate the hapten-to-protein ratio using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[10]

Competitive Indirect ELISA for Cross-Reactivity Assessment

This is a common and effective method for determining the specificity of antibodies against small molecules.

Objective: To quantify the cross-reactivity of an antibody with various pyrazole-containing analogues.

Materials:

  • Coating antigen (hapten conjugated to a different carrier protein than used for immunization, e.g., Ovalbumin (OVA))

  • Primary antibody (polyclonal or monoclonal) raised against the target pyrazole-hapten

  • Enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Target pyrazole compound and its structural analogues

Procedure:

  • Coating: Dilute the coating antigen in coating buffer and add 100 µL to each well of a microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition: Prepare a series of dilutions of the target pyrazole compound (standard) and its analogues in PBS. In separate tubes, mix each dilution with a constant, predetermined concentration of the primary antibody. Incubate for 30 minutes at room temperature.

  • Incubation: After washing the blocked plate, transfer 100 µL of the antibody-competitor mixtures to the wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody: Wash the plate three times. Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping and Reading: Add 100 µL of stop solution to each well. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Calculation: Plot a standard curve of absorbance versus the concentration of the target pyrazole. Determine the IC50 value (the concentration that causes 50% inhibition of antibody binding). The percent cross-reactivity of an analogue is calculated as: (IC50 of target pyrazole / IC50 of analogue) x 100.[4]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of binding interactions, offering detailed kinetic information.

Objective: To determine the binding affinity (KD) and kinetic rate constants (ka and kd) of an antibody to different pyrazole-containing antigens.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Antibody against the pyrazole-containing antigen

  • Target pyrazole compound and its analogues

  • Immobilization reagents (e.g., NHS, EDC, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Covalently immobilize the antibody onto the sensor chip surface via amine coupling.

  • Binding Analysis: Inject a series of concentrations of the pyrazole-containing analyte over the antibody-functionalized surface and a reference surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units) over time to generate sensorgrams for association and dissociation phases.

  • Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[11][12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the immunological response to pyrazole-containing haptens and the workflow for assessing antibody cross-reactivity.

Hapten_Immunization_Workflow cluster_hapten Hapten Preparation cluster_immuno Immunization & Antibody Production cluster_assay Immunoassay pyrazole Pyrazole Derivative conjugate Hapten-Carrier Conjugate (Immunogen) pyrazole->conjugate Conjugation carrier Carrier Protein (e.g., KLH) carrier->conjugate immunization Immunization (e.g., Rabbit) conjugate->immunization serum Antiserum Collection immunization->serum pab Polyclonal Antibodies serum->pab elisa Competitive ELISA pab->elisa cross_reactivity Cross-Reactivity Assessment elisa->cross_reactivity

Caption: Workflow for generating and testing antibodies against pyrazole haptens.

B_Cell_Activation_by_Hapten_Carrier_Conjugate cluster_bcell B Cell cluster_tcell T Helper Cell b_cell B Cell BCR (IgM/IgD) internalization Internalization & Processing b_cell->internalization plasma_cell Plasma Cell (Antibody Secretion) b_cell->plasma_cell Differentiation mhc_ii MHC class II Carrier Peptide th_cell T Helper Cell TCR CD4 CD40L mhc_ii:f1->th_cell:f1 TCR Recognition th_cell:f3->b_cell Co-stimulation hapten_carrier Hapten-Carrier Conjugate hapten_carrier->b_cell:f1 Binding internalization->mhc_ii Presentation activation_signals Activation Signals (CD40-CD40L, Cytokines)

Caption: B cell activation by a pyrazole hapten-carrier conjugate.

Fc_Receptor_Signaling cluster_membrane Cell Membrane fcr Fc Receptor (FcγR) ITAM src_kinase Src Family Kinase (e.g., Lyn) fcr:f1->src_kinase Phosphorylation immune_complex Immune Complex (Antibody-Antigen) immune_complex->fcr:f0 Cross-linking syk Syk Kinase src_kinase->syk Recruitment & Phosphorylation downstream Downstream Signaling (e.g., PLCγ, PI3K) syk->downstream cellular_response Cellular Response (e.g., Phagocytosis, Cytokine Release) downstream->cellular_response

Caption: Fc receptor signaling pathway activated by immune complexes.

Conclusion

The specificity of antibodies against pyrazole-containing antigens is highly dependent on the immunizing hapten and the immunoassay format. As demonstrated by the data on fipronil, it is possible to generate both broadly cross-reactive and highly specific antibodies. The development of single-domain antibodies offers a promising avenue for achieving high specificity, which is crucial for applications requiring the differentiation of a parent compound from its metabolites. For researchers and drug development professionals, a thorough characterization of antibody cross-reactivity using robust methods like competitive ELISA and SPR is essential for the development of reliable and accurate immunoassays for pyrazole-containing molecules.

References

Benchmarking (1-Methyl-1H-pyrazol-5-yl)methanamine Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-1H-pyrazol-5-yl)methanamine is a small molecule featuring a pyrazole scaffold, a heterocyclic amine that is a common motif in many biologically active compounds. Due to the prevalence of the pyrazole core in various enzyme inhibitors, this guide provides a comparative benchmark of (1-Methyl-1H-pyrazol-5-yl)methanamine's potential inhibitory profile against known inhibitors of clinically relevant enzymes. While specific experimental data on the enzyme inhibitory activity of (1-Methyl-1H-pyrazol-5-yl)methanamine is not extensively available in public literature, its structural similarity to known pyrazole-containing inhibitors suggests potential activity against enzymes such as Monoamine Oxidases (MAO-A and MAO-B) and Diamine Oxidase (DAO).

This guide summarizes the inhibitory potency of established inhibitors for these enzymes, details the experimental protocols for assessing their activity, and provides visual representations of relevant biological pathways and experimental workflows to aid researchers in designing and interpreting their own inhibitor screening studies.

Comparative Inhibitory Activity

The following table summarizes the inhibitory potency (IC50 and Ki values) of well-characterized inhibitors for Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Diamine Oxidase (DAO). This data serves as a benchmark for evaluating the potential efficacy of novel compounds like (1-Methyl-1H-pyrazol-5-yl)methanamine.

Target EnzymeInhibitorType of InhibitionIC50KiOrganism/System
MAO-A ClorgylineIrreversible, Selective1.2 nM[1]0.054 µM[1]Human Recombinant
MoclobemideReversible, Selective200 - 400 nM1.3 µMRat Brain
MAO-B Selegiline (Deprenyl)Irreversible, Selective51 nM[2]-Human Recombinant
RasagilineIrreversible, Selective4 - 14 nM-Rat and Human Brain
EH7 (a pyrazoline derivative)Reversible, Competitive63 nM[3]0.034 µM[3]Human Recombinant
DAO AminoguanidineIrreversible10 µM[4]-Rat Aorta
Dihydralazine->68% inhibition-Human Placental
Chloroquine->90% inhibition[1]-Human Recombinant
Clavulanic acid->90% inhibition[1]-Human Recombinant

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. A lower IC50 value indicates a more potent inhibitor. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A or MAO-B enzyme

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Test compound (e.g., (1-Methyl-1H-pyrazol-5-yl)methanamine) dissolved in a suitable solvent (e.g., DMSO)

  • Known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Selegiline) as positive controls

  • 96-well black microplates

  • Fluorometric or spectrophotometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO enzyme, substrate, and test compounds in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO enzyme. Include wells for a no-inhibitor control (vehicle only) and a no-enzyme control (buffer only).

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measurement: Measure the production of the product over time using a plate reader. For fluorometric assays using a probe like Amplex Red, the production of hydrogen peroxide is measured. For spectrophotometric assays with kynuramine, the formation of 4-hydroxyquinoline is monitored.[2]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Diamine Oxidase (DAO) Activity Assay

This protocol describes a method for measuring the inhibitory effect of a compound on DAO activity.

Materials:

  • Purified human DAO enzyme

  • DAO substrate (e.g., putrescine)

  • Assay buffer (e.g., phosphate buffer)

  • Test compound dissolved in a suitable solvent

  • Known DAO inhibitor (e.g., aminoguanidine) as a positive control

  • Reagents for detecting the reaction product (e.g., a fluorometric probe for hydrogen peroxide)

  • 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Sample and Reagent Preparation: Prepare working solutions of the DAO enzyme, substrate, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations to the wells. Include control wells with no inhibitor and no enzyme.

  • Enzyme Addition: Add the DAO enzyme solution to all wells except the no-enzyme control.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the assay kit's instructions. This often involves measuring the amount of hydrogen peroxide produced.

  • Measurement: Read the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of DAO inhibition for each concentration of the test compound compared to the control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Visualizations

Dopamine Degradation Pathway by MAO-B

Dopamine_Degradation cluster_presynaptic Presynaptic Neuron cluster_glial Glial Cell Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_reuptake Dopamine (reuptake) DAT->Dopamine_reuptake MAOB MAO-B Dopamine_reuptake->MAOB Degradation DOPAL DOPAL MAOB->DOPAL ALDH ALDH DOPAL->ALDH DOPAC DOPAC ALDH->DOPAC

Caption: Dopamine degradation pathway mediated by MAO-B in a glial cell.

General Experimental Workflow for Enzyme Inhibitor Benchmarking

Experimental_Workflow start Start: Select Target Enzyme and Test Compound prepare Prepare Reagents: Enzyme, Substrate, Buffers, Inhibitors start->prepare assay Perform Enzyme Inhibition Assay prepare->assay data_acq Data Acquisition: Measure Enzyme Activity assay->data_acq analysis Data Analysis: Calculate % Inhibition and IC50/Ki data_acq->analysis compare Compare with Known Inhibitors (Benchmarks) analysis->compare conclusion Conclusion: Determine Potency and Selectivity of Test Compound compare->conclusion

Caption: General workflow for benchmarking a test compound against known enzyme inhibitors.

References

A Comparative Analysis of the Cytotoxic Effects of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including potent anticancer properties. The versatility of the pyrazole ring allows for extensive chemical modifications, leading to the development of numerous derivatives with enhanced cytotoxicity against various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of several recently developed pyrazole derivatives, supported by experimental data, to aid researchers in the identification of promising candidates for further investigation.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various pyrazole derivatives against a panel of human cancer cell lines. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, with lower values indicating higher cytotoxic potency.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Indolo-pyrazole-thiazolidinone Conjugate 6cSK-MEL-28 (Melanoma)3.46[1]
HCT-116 (Colon)9.02[1]
A549 (Lung)11.51[1]
B16-F10 (Mouse Melanoma)10.80[1]
Pyrazoline-Thiazolidinone Derivative 16HCT-116 (Colon)3.08[2]
MCF-7 (Breast)5.05[2]
Pyridinyl-Pyrazole-Diamine Derivative 5HepG2 (Liver)13.14[3]
MCF-7 (Breast)8.03[3]
Pyrazole-Oxindole Conjugate 6hJurkat (T-cell Leukemia)4.36[4]
Indenopyrazole Derivatives 1A549 (Lung)7.99[5]
4A549 (Lung)6.13[5]
7A549 (Lung)8.67[5]
Simple Pyrazole Derivatives L2CFPAC-1 (Pancreatic)61.7[6]
L3MCF-7 (Breast)81.5[6]
L4MCF-7 (Breast)185.5[6]
Spirooxindole-Pyrazole Hybrids 8hA2780 (Ovarian)10.3[7]
HepG2 (Liver)18.6[7]
8mA549 (Lung)17.7[7]
Indenopyridazine-Thiazolin-4-one Hybrid 11cHepG2 (Liver)7.43[8]
MCF-7 (Breast)4.37[8]

Experimental Protocols

The cytotoxicity data presented in this guide were primarily generated using the MTT assay, a widely accepted colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol provides a generalized procedure for determining the cytotoxic effects of pyrazole derivatives on adherent cancer cell lines.

1. Cell Seeding:

  • Cancer cells are harvested from culture and counted.

  • Cells are seeded into 96-well microplates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.[9]

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

2. Compound Treatment:

  • The pyrazole derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • A series of dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the pyrazole derivatives. Control wells receive medium with DMSO only.

  • The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.[1][10]

3. MTT Addition and Incubation:

  • Following the incubation period, 20-50 µL of MTT solution (typically 2-5 mg/mL in phosphate-buffered saline) is added to each well.[9][11]

  • The plates are incubated for an additional 1.5 to 4 hours at 37°C.[9] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[12]

4. Solubilization of Formazan:

  • The medium containing MTT is carefully removed from the wells.

  • 100-150 µL of a solubilization solution, such as DMSO, is added to each well to dissolve the formazan crystals.[9]

  • The plates are gently shaken on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[9]

5. Absorbance Measurement and Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 490-570 nm.[9][12]

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

To better illustrate the experimental process and a potential mechanism of action for these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h for attachment seed_cells->incubate_24h add_compounds Add pyrazole derivatives at various concentrations incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 1.5-4h add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Experimental Workflow for MTT Cytotoxicity Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P Ligand Growth Factor (e.g., EGF) Ligand->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition

Inhibition of EGFR Signaling by Pyrazole Derivatives.

References

Comparative Docking Studies of Pyrazole Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of pyrazole-based ligands in molecular docking studies across various therapeutic areas. The data presented is compiled from recent scientific literature and aims to offer insights into the potential of pyrazoles as privileged scaffolds in drug discovery.

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Molecular docking simulations are a crucial in-silico tool used to predict the binding affinity and orientation of these ligands within the active sites of protein targets, thereby streamlining the drug development process.[1][3] This guide compares the docking performance of various pyrazole derivatives against key biological targets.

Anticancer Activity: Targeting Protein Kinases

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[4][5] Pyrazole derivatives have been extensively studied as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and others.[4][6][7]

Comparative Docking Performance of Pyrazole Derivatives against Cancer-Related Kinases

The following table summarizes the binding energies of different pyrazole derivatives against key protein kinase targets, as reported in various studies. Lower binding energy values typically indicate a higher predicted binding affinity.

Ligand/CompoundTarget Protein (PDB ID)Docking SoftwareBinding Energy (kcal/mol)Reference
Compound 6 (a 1,3,4-triarylpyrazole)EGFRNot Specified-[4]
AKT1Not Specified-[4]
BRAF V600ENot Specified-[4]
Compound 1b VEGFR-2 (2QU5)AutoDock 4.2-10.09 kJ/mol[6]
Compound 1d Aurora A (2W1G)AutoDock 4.2-8.57 kJ/mol[6][7]
Compound 2b CDK2 (2VTO)AutoDock 4.2-10.35 kJ/mol[6][7]
Compound 4e RET Kinase (6NE7)Not Specified-
Compound 4f RET Kinase (6NE7)Not Specified-
Compound 10b Bcl-2Not Specified-[8]
Compound 10c Bcl-2Not Specified-[8]

Note: Direct comparison of binding energies between different studies should be done with caution due to variations in docking software, force fields, and protocols.

Experimental Protocol: Molecular Docking of Kinase Inhibitors

A typical workflow for docking pyrazole ligands against protein kinases involves the following steps, as compiled from multiple sources[6][7]:

  • Protein Preparation: The 3D crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 2QU5) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using appropriate force fields.

  • Grid Generation: A grid box is defined around the ATP-binding site of the kinase, which is the primary target for many kinase inhibitors. The size and center of the grid are set to encompass the entire active site.

  • Docking Simulation: A docking program like AutoDock 4.2 is used to perform the simulation.[6][7] The software explores various conformations and orientations of the ligand within the protein's active site, calculating the binding energy for each pose. The Lamarckian Genetic Algorithm is a commonly used search algorithm.

  • Analysis of Results: The resulting docked poses are analyzed based on their binding energy and interactions with key amino acid residues in the active site. Hydrogen bonds and hydrophobic interactions are crucial for stable binding.

Below is a diagram illustrating a simplified kinase signaling pathway often targeted in cancer therapy.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS AKT AKT EGFR->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Growth, Proliferation, Survival ERK->Proliferation AKT->Proliferation

Caption: Simplified MAPK/ERK and PI3K/AKT signaling pathways initiated by EGFR activation.

Antimicrobial Activity: Targeting Bacterial Enzymes

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Pyrazole derivatives have shown promise as inhibitors of essential bacterial enzymes.[9][10] Docking studies help elucidate the mechanism of action and guide the design of more potent compounds.

Comparative Docking Performance of Pyrazole Derivatives against Bacterial Targets

This table presents the docking results for pyrazole-based compounds against key enzymes in bacteria.

Ligand/CompoundTarget Protein (PDB ID)Target OrganismDocking SoftwareBinding Energy/ScoreReference
N-Mannich bases of pyrazoleTyrosyl-tRNA synthetase (1X8X)Escherichia coliAutoDock 4.2Moderate binding[9]
N-Mannich bases of pyrazoleTyrosyl-tRNA synthetase (1JIL)Staphylococcus aureusAutoDock 4.2Superior binding[9]
Pyrano[2,3-c] pyrazole 5b DNA Gyrase BStaphylococcus aureusNot Specified-[11]
Pyrano[2,3-c] pyrazole 5c MurBEscherichia coliNot SpecifiedHigh binding[11]
1,3,5-trisubstituted pyrazole 2d GlcN-6-P Synthase (1MOQ)General AntimicrobialAutoDock 4.2Promising binding
Pyrazole-carboxamide 6a Carbonic Anhydrase I (hCA I)Human (for context)Not SpecifiedKi = 0.063 µM[12]
Pyrazole-carboxamide 6b Carbonic Anhydrase II (hCA II)Human (for context)Not SpecifiedKi = 0.007 µM[12]
Experimental Protocol: Molecular Docking of Antimicrobial Agents

The protocol for docking potential antimicrobial pyrazoles is similar to that for kinase inhibitors but targets enzymes essential for bacterial survival[9]:

  • Target Selection & Preparation: A validated bacterial protein target is chosen, for instance, Glucosamine-6-phosphate synthase (GlcN-6-P), and its 3D structure (e.g., PDB ID: 1MOQ) is downloaded and prepared.

  • Ligand Preparation: The 2D structures of the synthesized pyrazole derivatives are converted to 3D and optimized.

  • Docking Simulation: Using software like AutoDock, the ligands are docked into the active site of the enzyme. The binding site is defined based on the position of a known natural inhibitor or through literature analysis.

  • Interaction Analysis: The results are evaluated to identify compounds with the lowest binding energies and the most favorable interactions (e.g., hydrogen bonds with key residues like Cys 300, Gly 301, Ser 349 in GlcN-6-P) which suggest a higher likelihood of inhibitory activity.

The following diagram outlines the general workflow for a molecular docking study.

Docking_Workflow start Start prep_protein 1. Target Protein Preparation (PDB) start->prep_protein prep_ligand 2. Ligand Preparation (2D to 3D) start->prep_ligand grid 3. Define Binding Site (Grid Box Generation) prep_protein->grid docking 4. Molecular Docking (e.g., AutoDock) prep_ligand->docking grid->docking analysis 5. Analyze Results (Binding Energy, Interactions) docking->analysis end End analysis->end

Caption: A generalized workflow for in-silico molecular docking studies.

Conclusion

The comparative data from numerous docking studies consistently highlight the versatility of the pyrazole scaffold.[1] Pyrazole derivatives demonstrate strong predicted binding affinities to a wide range of biological targets, including protein kinases and essential bacterial enzymes.[4][6] The docking results, often corroborated by in vitro assays, underscore their potential as lead compounds in the development of new anticancer and antimicrobial therapies.[10] The methodologies outlined provide a foundational understanding for researchers looking to employ molecular docking to explore the vast therapeutic potential of pyrazole-based ligands.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling (1-Methyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the handling and disposal of (1-Methyl-1H-pyrazol-5-yl)methanamine, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper material management.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is paramount to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling (1-Methyl-1H-pyrazol-5-yl)methanamine.

Protection TypeRequired EquipmentSpecifications and Remarks
Respiratory Protection Government-approved respirator[1]Use in well-ventilated areas or under a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or irritation is experienced.[2]
Hand Protection Compatible chemical-resistant gloves[1]Inspect gloves prior to use. Employ proper glove removal technique to avoid skin contact.[1]
Eye and Face Protection Government-approved eye/face protectionChemical safety goggles or a face shield are necessary to prevent splashes.[1][3]
Skin and Body Protection Protective clothing and bootsLong-sleeved clothing is recommended. Protective boots should be worn if the situation requires.[1][3]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Always work in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Avoid direct contact with skin and eyes.[4] In case of accidental contact, follow the first-aid measures outlined below.

  • Wash hands thoroughly with soap and water after handling the material.[1][3]

  • Do not eat, drink, or smoke in the laboratory area.[4]

  • Ensure that eyewash stations and safety showers are readily accessible.[2]

Storage:

  • Keep the container tightly closed.[5]

  • Store in a cool, dry, and well-ventilated place.[2][5]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[2]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, seek medical advice.[1][3] Contaminated clothing should be removed and washed before reuse.[3]

  • If in Eyes: Rinse cautiously with water for several minutes.[1][3] If present and easy to do, remove contact lenses.[1][3] Continue rinsing and seek medical attention if irritation persists.[1][3]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.

  • If Swallowed: Rinse the mouth with water.[3] Do not induce vomiting. Seek immediate medical attention.[6]

Spill and Disposal Procedures

In the event of a spill, and for routine disposal, the following steps should be taken to mitigate environmental contamination and ensure safety.

Spill Containment:

  • Evacuate unnecessary personnel from the area.

  • Wear appropriate personal protective equipment.[1]

  • For solid spills, sweep up the material, taking care not to create dust, and place it in a suitable, labeled container for disposal.[3][5]

  • For liquid spills, absorb with an inert material and place in a sealed container.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[3][5]

  • One approved method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Do not allow the product to enter drains or waterways.[1]

Procedural Workflow

The following diagram illustrates the standard operating procedure for handling and disposing of (1-Methyl-1H-pyrazol-5-yl)methanamine.

Workflow for Handling (1-Methyl-1H-pyrazol-5-yl)methanamine cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal A Don PPE: - Respirator - Gloves - Eye Protection - Lab Coat B Prepare Work Area: - Fume Hood - Spill Kit Ready A->B Secure Area C Weigh/Measure Chemical B->C Proceed to Handling D Perform Experiment C->D Use in Experiment E Decontaminate Work Surface D->E Experiment Complete H Segregate Waste: - Solid - Liquid - Sharps D->H Generate Waste F Doff PPE Correctly E->F Clean Area G Wash Hands Thoroughly F->G Personal Decontamination I Label Waste Containers H->I Proper Identification J Dispose via Approved Waste Stream I->J Final Disposal

Caption: Standard operating procedure for handling and disposal.

References

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体外研究产品的免责声明和信息

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